Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Description
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Properties
IUPAC Name |
methyl 2-(4-hydroxy-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWKLYFKRYJIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634913 | |
| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-10-1 | |
| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, a key intermediate in the production of various organic compounds, including herbicides and plant growth regulators.[1] The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document delves into the mechanistic underpinnings of the reaction, providing a rationale for the selection of reagents and reaction conditions. A detailed, step-by-step experimental protocol is presented, alongside methodologies for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, actionable guidance.
Introduction: Strategic Importance of this compound
This compound is a valuable building block in organic synthesis. Its structure, featuring a phenoxyacetic acid methyl ester moiety, is a common scaffold in a variety of biologically active molecules. Notably, phenoxyacetic acid derivatives have been extensively developed as herbicides.[2][3][4] The strategic placement of the hydroxyl and methyl groups on the phenyl ring allows for further functionalization, making this compound a versatile precursor for the synthesis of more complex target molecules.
The synthesis of this compound, while conceptually straightforward, presents a common challenge in organic chemistry: the selective functionalization of a polyfunctional molecule. In this case, the starting material, 2-methylhydroquinone, possesses two phenolic hydroxyl groups with different steric and electronic environments. Achieving selective mono-O-alkylation is paramount to maximizing the yield of the desired product and minimizing the formation of the disubstituted byproduct. This guide will address the strategies employed to overcome this selectivity challenge.
The Synthetic Pathway: A Mechanistic Approach to the Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The synthesis can be conceptually broken down into two key steps:
-
Deprotonation of the Phenol: The first step involves the deprotonation of one of the hydroxyl groups of 2-methylhydroquinone by a suitable base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate and displacing the chloride leaving group to form the desired ether linkage.
Causality Behind Experimental Choices
2.1.1. Choice of Starting Materials:
-
2-Methylhydroquinone: This starting material provides the core phenolic structure. The presence of two hydroxyl groups necessitates a strategic approach to achieve mono-alkylation. The hydroxyl group at the 4-position is less sterically hindered than the one at the 1-position (adjacent to the methyl group), which can influence the regioselectivity of the reaction.
-
Methyl Chloroacetate: This reagent serves as the electrophile, providing the acetate methyl ester moiety. It is a primary alkyl halide, which is ideal for SN2 reactions, as it minimizes the competing elimination reactions that can occur with secondary and tertiary halides.[6]
2.1.2. The Critical Role of the Base:
The choice of base is crucial for the successful and selective synthesis. While strong bases like sodium hydride (NaH) can be used to deprotonate phenols, a milder base such as potassium carbonate (K₂CO₃) is often preferred for this type of reaction.[1][7][8]
-
Expertise & Experience: Potassium carbonate is sufficiently basic to deprotonate the more acidic phenolic hydroxyl groups (pKa ≈ 10) but is less likely to promote side reactions, such as the hydrolysis of the ester functionality on the electrophile or undesired side reactions with the solvent. Its heterogeneous nature in many organic solvents can also be advantageous in controlling the reaction rate.
2.1.3. Solvent Selection:
Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[9] Acetone or dimethylformamide (DMF) are common choices for Williamson ether syntheses involving phenoxides.
2.1.4. Controlling Selectivity:
To favor the formation of the mono-alkylated product over the di-alkylated byproduct, a common strategy is to use an excess of the hydroquinone relative to the alkylating agent.[10] This statistical approach increases the probability that the alkylating agent will react with an unreacted hydroquinone molecule rather than the mono-alkylated product.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylhydroquinone | 124.14 | 12.41 g | 0.10 |
| Methyl Chloroacetate | 108.52 | 8.14 g (6.78 mL) | 0.075 |
| Potassium Carbonate (anhydrous) | 138.21 | 20.73 g | 0.15 |
| Acetone (anhydrous) | - | 200 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
| Hexane (for column chromatography) | - | As needed | - |
| Ethyl Acetate (for column chromatography) | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylhydroquinone (12.41 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).
-
Solvent Addition: Add 200 mL of anhydrous acetone to the flask.
-
Initiation of Reaction: Stir the suspension vigorously at room temperature for 30 minutes to ensure good mixing.
-
Addition of Electrophile: Slowly add methyl chloroacetate (8.14 g, 0.075 mol) to the reaction mixture dropwise over a period of 15 minutes.
-
Reaction under Reflux: Heat the reaction mixture to reflux (approximately 56 °C) and maintain the reflux for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent, methyl chloroacetate), allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in 150 mL of diethyl ether. Wash the organic layer sequentially with 2 x 100 mL of saturated sodium bicarbonate solution and 1 x 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure product.[11][12][13]
-
Column Chromatography: For a more rigorous purification, the crude product can be subjected to flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[14]
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | 319.4 °C at 760 mmHg[1] |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.6-6.8 (m, 3H, Ar-H)
-
δ 5.0-5.5 (s, 1H, Ar-OH)
-
δ 4.61 (s, 2H, O-CH₂-C=O)
-
δ 3.79 (s, 3H, O-CH₃)
-
δ 2.25 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 169.5 (C=O)
-
δ 150.0 (Ar-C-O)
-
δ 149.5 (Ar-C-OH)
-
δ 125.0 (Ar-C-CH₃)
-
δ 116.0 (Ar-CH)
-
δ 115.5 (Ar-CH)
-
δ 114.0 (Ar-CH)
-
δ 66.0 (O-CH₂)
-
δ 52.5 (O-CH₃)
-
δ 16.5 (Ar-CH₃)
-
-
IR (KBr, cm⁻¹):
-
3300-3400 (broad, O-H stretch)
-
2950-3000 (C-H stretch, aromatic and aliphatic)
-
1750-1760 (C=O stretch, ester)
-
1500-1600 (C=C stretch, aromatic)
-
1200-1250 (C-O stretch, ether)
-
1100-1150 (C-O stretch, ester)
-
Visualization of the Synthesis Pathway and Workflow
Reaction Mechanism
Caption: Williamson Ether Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
Conclusion
This technical guide has outlined a reliable and efficient pathway for the synthesis of this compound via the Williamson ether synthesis. By carefully selecting the starting materials, base, and reaction conditions, it is possible to achieve selective mono-O-alkylation of 2-methylhydroquinone. The provided experimental protocol, along with purification and characterization guidelines, serves as a comprehensive resource for researchers in the field. The principles and strategies discussed herein are broadly applicable to the synthesis of other substituted phenoxyacetates and related ether compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. US20210017113A1 - Preparation method of phenoxycarboxylic acid herbicides - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Methyl phenoxyacetate(2065-23-8) IR Spectrum [m.chemicalbook.com]
- 17. jcsp.org.pk [jcsp.org.pk]
- 18. Phenoxyacetic acid(122-59-8) IR Spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. It details robust synthetic protocols, predicted spectroscopic data for characterization, and discusses the potential biological significance of this molecule in the context of the broader class of phenoxyacetate derivatives. This guide aims to be a valuable resource for those interested in the chemistry and potential utility of this compound.
Introduction
This compound is a member of the phenoxyacetate family, a class of compounds that has garnered significant interest in various scientific disciplines. The core structure, featuring a substituted phenoxy ring linked to an acetic acid methyl ester, provides a versatile scaffold for chemical modification. Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities, including herbicidal, antibacterial, antifungal, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern of a hydroxyl group at the 4-position and a methyl group at the 2-position of the phenoxy ring in this compound suggests the potential for unique chemical reactivity and biological function. This guide will delve into the technical details of this compound, providing a foundation for its further exploration and application.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development. The following table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 317319-10-1 | [2] |
| Molecular Formula | C₁₀H₁₂O₄ | N/A |
| Molecular Weight | 196.20 g/mol | N/A |
| Predicted pKa | 10.22 ± 0.20 | N/A |
| Predicted LogP | 1.3 | N/A |
| Predicted Hydrogen Bond Donors | 1 | N/A |
| Predicted Hydrogen Bond Acceptors | 4 | N/A |
| Predicted Rotatable Bond Count | 4 | N/A |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 2-(4-hydroxy-2-methylphenoxy)acetic acid, via a Williamson ether synthesis. The second step is the esterification of this carboxylic acid to yield the final methyl ester.
Synthesis of 2-(4-hydroxy-2-methylphenoxy)acetic acid
The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an organohalide. In this case, 4-hydroxy-2-methylphenol (p-cresol) is reacted with chloroacetic acid in the presence of a base.
Caption: Williamson Ether Synthesis of the Carboxylic Acid Precursor.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-hydroxy-2-methylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
Heat the mixture to reflux.
-
Slowly add a solution of chloroacetic acid (1.1 eq) in water to the refluxing mixture.
-
Continue refluxing for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure 2-(4-hydroxy-2-methylphenoxy)acetic acid.
Esterification of 2-(4-hydroxy-2-methylphenoxy)acetic acid
The final step is the Fischer esterification of the synthesized carboxylic acid with methanol in the presence of an acid catalyst to yield this compound[3][4][5][6][7].
Caption: Fischer Esterification to Yield the Final Product.
Experimental Protocol:
-
Suspend 2-(4-hydroxy-2-methylphenoxy)acetic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the methyl protons on the aromatic ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7-6.9 | m | 3H | Aromatic protons |
| ~ 4.6 | s | 2H | -O-CH₂- |
| ~ 3.8 | s | 3H | -O-CH₃ |
| ~ 2.2 | s | 3H | Ar-CH₃ |
| ~ 5.0-6.0 | br s | 1H | Ar-OH |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (ester) |
| ~ 150-155 | C-O (aromatic) |
| ~ 115-130 | Aromatic carbons |
| ~ 65 | -O-CH₂- |
| ~ 52 | -O-CH₃ |
| ~ 16 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300-3500 (broad) | O-H stretch (hydroxyl) |
| ~ 2950-3050 | C-H stretch (aromatic and aliphatic) |
| ~ 1750 | C=O stretch (ester) |
| ~ 1200-1250 | C-O stretch (ether and ester) |
| ~ 1500, 1600 | C=C stretch (aromatic) |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 196 | [M]⁺ (Molecular ion) |
| 137 | [M - COOCH₃]⁺ |
| 107 | [M - OCH₂COOCH₃]⁺ |
Potential Biological Activity and Applications
While specific biological studies on this compound are limited, the broader class of phenoxyacetic acid derivatives has been extensively investigated, revealing a wide spectrum of biological activities[1].
-
Herbicidal Activity: Many phenoxyacetic acids are potent herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and death in broadleaf weeds[21][22][23][24][25]. The structural similarity of the target molecule suggests it may possess similar properties.
-
Antimicrobial and Antifungal Activity: Various substituted phenoxyacetic acid derivatives have demonstrated significant antibacterial and antifungal properties[1].
-
Anti-inflammatory and Anticancer Activity: Research has shown that some phenoxyacetic acid derivatives exhibit anti-inflammatory and cytotoxic effects against various cancer cell lines[26][27][28][29][30][31]. The presence of the phenolic hydroxyl group could play a role in these activities through mechanisms such as antioxidant effects or interactions with specific enzymes.
The versatile structure of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl and ester functionalities provide reactive sites for further chemical modifications.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicity of this specific compound has not been fully evaluated. Some chlorinated phenoxyacetic acids have been shown to have cytotoxic and mutagenic effects[32]. Therefore, it should be treated as potentially hazardous until more data is available.
Conclusion
This compound is a molecule with significant potential for further research and development. This guide has provided a detailed overview of its chemical properties, a plausible and robust synthetic pathway, and predicted spectroscopic data for its characterization. The known biological activities of the broader class of phenoxyacetic acid derivatives suggest that this compound could be a valuable building block for the discovery of new therapeutic agents or agrochemicals. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the properties and applications of this intriguing molecule.
References
- 1. jetir.org [jetir.org]
- 2. Acetic acid, 2-(4-hydroxy-2-methylphenoxy)-, methyl ester | 317319-10-1 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. youtube.com [youtube.com]
- 6. dwsim.fossee.in [dwsim.fossee.in]
- 7. zenodo.org [zenodo.org]
- 8. Methyl phenoxyacetate(2065-23-8) 1H NMR [m.chemicalbook.com]
- 9. 4'-HYDROXY-2'-METHYLACETOPHENONE(875-59-2) 13C NMR spectrum [chemicalbook.com]
- 10. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 2-hydroxy-2-methoxyacetate(19757-97-2) 1H NMR [m.chemicalbook.com]
- 12. 4'-HYDROXY-2'-METHYLACETOPHENONE(875-59-2) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [chemicalbook.com]
- 16. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 17. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester [webbook.nist.gov]
- 18. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 19. (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID METHYL ESTER(2436-73-9) 13C NMR [m.chemicalbook.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. scielo.br [scielo.br]
- 26. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 27. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]
- 31. mdpi.com [mdpi.com]
- 32. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Foreword for the Modern Researcher
In the landscape of contemporary chemical research and development, the exploration of novel molecular entities is paramount. This guide is dedicated to providing a comprehensive technical overview of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, a compound of interest within the broader class of phenoxyacetic acid derivatives. While specific literature on this exact molecule is sparse, its structural motifs are well-characterized, allowing for a robust, scientifically-grounded discussion of its synthesis, properties, and potential applications. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to adapt and innovate.
Core Compound Identity and Properties
This compound is a substituted phenoxyacetate ester. Its chemical identity is established by the following identifiers and properties:
| Property | Value | Source |
| CAS Number | 317319-10-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |
| Boiling Point | 319.4 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
Synthesis Protocol: A Representative Williamson Ether Synthesis
The synthesis of this compound can be reliably achieved through a modification of the Williamson ether synthesis. This classic nucleophilic substitution reaction is a cornerstone of organic synthesis for the formation of ethers. The general principle involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an α-halo ester.
Rationale for the Synthetic Approach
The selection of the Williamson ether synthesis is predicated on its efficiency and the ready availability of starting materials. The phenolic hydroxyl group of 4-hydroxy-2-methylphenol (p-cresol) is sufficiently acidic to be deprotonated by a moderately strong base like sodium hydroxide. The resulting phenoxide is a potent nucleophile that can readily displace a halide from an appropriate electrophile, in this case, a haloacetate ester.
Detailed Experimental Protocol
Materials:
-
4-hydroxy-2-methylphenol (p-cresol)
-
Methyl chloroacetate
-
Sodium hydroxide (NaOH)
-
Acetone (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxy-2-methylphenol in anhydrous acetone. Add 1.1 equivalents of powdered sodium hydroxide. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium phenoxide.
-
Nucleophilic Substitution: To the stirred suspension, add 1.05 equivalents of methyl chloroacetate dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride byproduct. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mechanism of Action and Biological Activity
Synthetic Auxin Activity
Phenoxyacetic acid derivatives are well-documented as synthetic auxins.[1][2][3] Auxins are a class of plant hormones that regulate cell growth and division. When introduced into a susceptible plant, these synthetic analogs mimic the natural auxin, indole-3-acetic acid (IAA), but are not as readily metabolized. This leads to a sustained and uncontrolled growth response, ultimately causing the death of the plant.[1][2]
The primary mode of action involves binding to auxin-binding proteins, which triggers a cascade of downstream effects, including the expression of genes involved in cell elongation and division.[4] The uncontrolled proliferation of tissues disrupts the plant's vascular system, leading to epinasty (twisting of stems and leaves), callus formation, and eventual necrosis.
Analytical Methods for Characterization
The purity and identity of this compound can be confirmed using a suite of standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of the compound. A reverse-phase method would be most appropriate.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for both separation and identification, providing a definitive mass spectrum for the compound.
Protocol:
-
Column: A non-polar column, such as a DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While an experimental spectrum for this compound is not available, a predicted ¹H NMR spectrum can be inferred based on its structure and data from similar compounds.
Predicted ¹H NMR (in CDCl₃):
-
~2.2 ppm (singlet, 3H): Protons of the methyl group on the aromatic ring.
-
~3.8 ppm (singlet, 3H): Protons of the methyl ester group.
-
~4.6 ppm (singlet, 2H): Protons of the methylene group (-O-CH₂-C=O).
-
~5.0-6.0 ppm (broad singlet, 1H): Proton of the phenolic hydroxyl group. The chemical shift of this proton is highly dependent on concentration and solvent.
-
~6.6-7.0 ppm (multiplet, 3H): Protons of the aromatic ring.
Applications in Research and Drug Development
Derivatives of phenoxyacetic acid have a wide range of biological activities and are used in various fields.
-
Agrochemicals: The primary application of this class of compounds is as herbicides and plant growth regulators.[5]
-
Pharmaceuticals: Phenoxyacetic acid derivatives have been investigated for a variety of therapeutic applications, including as anti-inflammatory, antibacterial, and antifungal agents.[3]
-
Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules.[6]
Safety and Handling
Based on the safety data for the parent compound, phenoxyacetic acid, the following precautions should be taken when handling this compound.[7][8][9]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Hazards: May be harmful if swallowed, and may cause skin and eye irritation.[7][8]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Inhalation: Move to fresh air.
-
Conclusion
This compound is a compound with significant potential, primarily as a scaffold in agrochemical and pharmaceutical research. This guide provides a foundational understanding of its synthesis, characterization, and handling, based on established chemical principles and data from structurally related molecules. It is our hope that this comprehensive overview will facilitate further investigation and innovation in the application of this and similar compounds.
References
- 1. rsc.org [rsc.org]
- 2. Methyl phenoxyacetate(2065-23-8) 1H NMR [m.chemicalbook.com]
- 3. jetir.org [jetir.org]
- 4. 4'-HYDROXY-2'-METHYLACETOPHENONE(875-59-2) 1H NMR spectrum [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. EJPAU 2007. Krzy¿anowski R. , Leszczyñski B. DETERMINATION OF (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID RESIDUES IN SOIL UNDER CEREAL CULTIVATION OF WINTER WHEAT [ejpau.media.pl]
Spectroscopic data for "Methyl 2-(4-hydroxy-2-methylphenoxy)acetate"
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An In-depth Technical Guide to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate: Synthesis, Structure, and Biological Activity
This technical guide provides a comprehensive overview of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, a significant intermediate in the agrochemical industry. While this compound is commercially available, detailed experimental data in the public scientific literature is limited. This guide, therefore, synthesizes established chemical principles and data from closely related, well-characterized analogues to present a robust and scientifically grounded resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a detailed synthetic protocol, predict its spectroscopic characteristics, and explore its likely biological mechanism of action as a synthetic auxin herbicide.
Physicochemical Properties and Structural Attributes
This compound (CAS Number: 317319-10-1) is a derivative of phenoxyacetic acid, a class of compounds renowned for their biological activities, particularly as herbicides.[1][2][3] Its molecular structure, featuring a substituted aromatic ring linked to an acetate group via an ether bond, is the key determinant of its chemical behavior and biological function.
| Property | Value | Source |
| CAS Number | 317319-10-1 | [4][5][6] |
| Molecular Formula | C₁₀H₁₂O₄ | [4][5][6] |
| Molecular Weight | 196.20 g/mol | [4][5][6] |
| Boiling Point | 319.4 °C at 760 mmHg | [5] |
| pKa (Predicted) | 10.22 ± 0.20 | [4] |
| Topological Polar Surface Area | 55.8 Ų | [4] |
Proposed Synthesis Methodology: The Williamson Ether Synthesis
The most logical and widely applied method for the synthesis of phenoxyacetates is the Williamson ether synthesis.[7] This nucleophilic substitution reaction provides a reliable route to form the ether linkage central to the molecule's structure. We propose the following detailed protocol for the synthesis of this compound from commercially available precursors.
Reaction Scheme:
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [myskinrecipes.com]
- 6. 317319-10-1 this compound AKSci 3817AH [aksci.com]
- 7. 317319-10-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
The Diverse Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide for Researchers
Abstract
Phenoxyacetic acid and its derivatives represent a remarkably versatile class of compounds with a rich history of application and a promising future in therapeutics and agriculture. Initially rising to prominence as selective herbicides, the scientific community has since unveiled a broad spectrum of biological activities inherent to this chemical scaffold. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of phenoxyacetic acid derivatives. We will explore their mechanisms of action and provide detailed, field-proven experimental protocols for the evaluation of their herbicidal, antibacterial, antifungal, anti-inflammatory, and anticancer properties. This guide is designed to serve as a practical resource, bridging foundational knowledge with actionable experimental design to empower innovation in both agricultural and pharmaceutical research.
Introduction: The Enduring Relevance of the Phenoxyacetic Acid Scaffold
The phenoxyacetic acid core, a seemingly simple aromatic ether linked to an acetic acid moiety, has proven to be a privileged structure in the development of biologically active molecules. Its journey began with the discovery of synthetic auxins, revolutionizing weed control in agriculture.[1] However, the structural plasticity of the phenoxyacetic acid backbone allows for a vast array of substitutions, leading to a diverse portfolio of compounds with distinct pharmacological profiles. This guide will delve into the key biological activities that have established phenoxyacetic acid derivatives as a cornerstone in both crop science and drug discovery.
Herbicidal Activity: Modulating Plant Growth
The most well-known application of phenoxyacetic acid derivatives is their role as selective herbicides, particularly effective against broadleaf weeds in monocotyledonous crops.[1]
Mechanism of Action: Auxin Mimicry and Beyond
2.1.1. Auxin-like Activity
Many phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death. This selective action is attributed to differences in auxin transport and metabolism between monocots and dicots.
Signaling Pathway: Auxin-Mediated Gene Expression
Caption: Auxin mimicry by phenoxyacetic acid derivatives.
2.1.2. Acetyl-CoA Carboxylase (ACCase) Inhibition
A distinct class of phenoxy herbicides, often referred to as "fops," employ a different mechanism. These compounds inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. This inhibition deprives the plant of essential lipids, leading to a cessation of growth and eventual death.
Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy
This protocol outlines a whole-plant bioassay to determine the herbicidal efficacy of a phenoxyacetic acid derivative on broadleaf weeds.[1][2]
Materials:
-
Test compound (phenoxyacetic acid derivative)
-
Susceptible broadleaf weed seeds (e.g., Amaranthus retroflexus - redroot pigweed)
-
Untreated control seeds
-
Pots (10 cm diameter)
-
Greenhouse potting mix
-
Laboratory sprayer with a flat-fan nozzle
-
Greenhouse with controlled environment (25/18°C day/night, 16h photoperiod)
-
Drying oven
-
Analytical balance
Procedure:
-
Plant Preparation:
-
Fill pots with greenhouse potting mix.
-
Sow 5-10 weed seeds per pot and cover lightly with soil.
-
Water the pots and place them in the greenhouse.
-
After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot).
-
Allow plants to grow to the 2-4 true leaf stage.
-
-
Herbicide Application:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant).
-
Create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 50, 100, 200, 500 g active ingredient per hectare).
-
Calibrate the laboratory sprayer to deliver a known volume of liquid.
-
Spray the plants uniformly with the different herbicide concentrations. An untreated control group should be sprayed with the solvent system alone.
-
Randomize the placement of the pots in the greenhouse after treatment.
-
-
Data Collection:
-
Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).
-
At 21 DAT, harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 70°C to a constant weight.
-
Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment compared to the untreated control.
-
Use a suitable statistical software to perform a dose-response analysis and determine the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth).
-
Antimicrobial Activity: A Broad Spectrum of Action
Phenoxyacetic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3]
Antibacterial Activity
Numerous studies have reported the antibacterial efficacy of phenoxyacetic acid derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary depending on the specific substitutions on the phenoxyacetic acid scaffold.
3.1.1. Experimental Protocol: Agar Disk Diffusion Assay
This method is a widely used preliminary screening tool to assess the antibacterial activity of a compound.[4][5][6][7]
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (37°C)
-
Calipers
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, select several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the antibacterial activity of the compound.
-
3.1.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][8]
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by using a plate reader.
-
Antifungal Activity
Certain phenoxyacetic acid derivatives also exhibit fungicidal or fungistatic properties.
3.2.1. Experimental Protocol: Broth Microdilution for Antifungal Susceptibility
This protocol is adapted for testing the antifungal activity of chemical compounds.[7][9][10][11]
Materials:
-
Test compound
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension to a specific concentration (e.g., 1-5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ spores/mL for molds).[4]
-
-
Compound Dilution:
-
Perform a serial two-fold dilution of the test compound in RPMI-1640 medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well.
-
Include a drug-free growth control and a medium-only sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control. This can be assessed visually or by reading the optical density with a spectrophotometer.
-
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Phenoxyacetic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs. Their mechanism often involves the inhibition of key enzymes in the inflammatory pathway.
Mechanism of Action: COX-2 Inhibition and NF-κB Pathway Modulation
A primary mechanism of anti-inflammatory action for many phenoxyacetic acid derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Additionally, some derivatives have been shown to modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.
Signaling Pathway: NF-κB Activation and COX-2 Expression
Caption: Inhibition of COX-2 by phenoxyacetic acid derivatives.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
This fluorometric assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.[8][12][13][14][15][16][17][18]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Test compound
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare dilutions of the test compound and positive control in COX Assay Buffer. The final solvent concentration should be low (e.g., <1% DMSO) to avoid enzyme inhibition.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the COX Assay Buffer, Heme, and the fluorometric probe.
-
Add the test compound, positive control, or buffer (for the 100% activity control).
-
Add the COX-2 enzyme to all wells except the background control.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of COX-2 activity for each concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Anticancer Activity: Inducing Cell Death in Malignant Cells
A growing body of evidence highlights the potential of phenoxyacetic acid derivatives as anticancer agents. Their cytotoxic effects are often mediated through the induction of apoptosis.
Mechanism of Action: Induction of Apoptosis
Phenoxyacetic acid derivatives can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.
Signaling Pathway: Intrinsic and Extrinsic Apoptosis
Caption: Apoptosis induction by phenoxyacetic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][19][20][21][22]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the phenoxyacetic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Include an untreated control group.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Synthesis of Phenoxyacetic Acid Derivatives: A General Approach
The synthesis of phenoxyacetic acid derivatives is typically straightforward, often involving the Williamson ether synthesis.[3][6][19][22][23][24]
General Experimental Protocol
This protocol describes a general method for the synthesis of phenoxyacetic acids from a substituted phenol and chloroacetic acid.[6]
Materials:
-
Substituted phenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Formation of Sodium Phenoxide:
-
Dissolve the substituted phenol in ethanol.
-
Add an aqueous solution of sodium hydroxide to form the sodium phenoxide in situ.
-
-
Reaction with Sodium Chloroacetate:
-
In a separate flask, neutralize chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate.
-
Add the sodium chloroacetate solution to the sodium phenoxide solution.
-
-
Reflux:
-
Heat the reaction mixture to reflux for several hours.
-
-
Acidification and Isolation:
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the phenoxyacetic acid derivative.
-
Collect the solid product by filtration, wash with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure phenoxyacetic acid derivative.
-
Workflow: General Synthesis of Phenoxyacetic Acid Derivatives
Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.
Quantitative Data Summary
The following table summarizes representative quantitative data for the biological activities of various phenoxyacetic acid derivatives.
| Derivative Class | Biological Activity | Assay | Endpoint | Representative Value | Reference |
| Chlorinated Phenoxyacetic Acids | Herbicidal | Greenhouse Bioassay | GR₅₀ | Varies with species | [1][2] |
| Substituted Phenoxyacetamides | Antibacterial | Broth Microdilution | MIC | 1-100 µg/mL | [1][8] |
| Azole-containing Derivatives | Antifungal | Broth Microdilution | MIC | 0.5-50 µg/mL | [9][10] |
| Diaryl Ether Derivatives | Anti-inflammatory | COX-2 Inhibition Assay | IC₅₀ | 0.1-10 µM | [12][14] |
| Chalcone-based Derivatives | Anticancer | MTT Assay | IC₅₀ | 1-20 µM | [19][20] |
Conclusion and Future Perspectives
The phenoxyacetic acid scaffold continues to be a fertile ground for the discovery and development of new biologically active compounds. From their established role in agriculture to their emerging potential in medicine, these derivatives offer a remarkable example of how a simple chemical core can be tailored to address a wide range of biological targets. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to further explore the vast potential of this compound class. Future research will undoubtedly uncover novel derivatives with enhanced potency, selectivity, and improved safety profiles, ensuring the continued relevance of phenoxyacetic acids in advancing both human health and agricultural productivity.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 6. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 12. assaygenie.com [assaygenie.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 23. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 24. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Potential Applications of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Foreword: Unveiling the Potential of a Versatile Phenoxyacetate Derivative
In the vast landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds and their derivatives is a continuous endeavor. Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, a member of the esteemed phenoxyacetic acid class, stands as a compound of significant interest. Its unique structural features, combining a cresol moiety with a phenoxyacetate backbone, suggest a wide range of potential biological activities. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising molecule, from its synthesis to its potential applications, grounded in established scientific principles and methodologies.
While direct and extensive research on this compound is still emerging, this document will extrapolate from the rich knowledge base of its parent compounds and structural analogs to provide a well-rounded and insightful perspective. The information presented herein is intended to serve as a foundational resource to inspire and guide future research and development efforts.
Molecular Profile and Physicochemical Properties
This compound is an organic compound with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . Its structure features a methyl ester of a phenoxyacetic acid, with a hydroxyl and a methyl group substituted on the phenyl ring.
| Property | Value | Source |
| CAS Number | 317319-10-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |
| Boiling Point | 319.4 °C at 760 mmHg | --INVALID-LINK-- |
The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (ether and ester oxygens), along with a lipophilic aromatic ring and methyl group, imparts a balanced physicochemical profile that is often desirable in bioactive molecules.
Synthesis of this compound
The most common and efficient method for the synthesis of phenoxyacetates is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.
Reaction Scheme
Caption: General scheme for the Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a general guideline based on established Williamson ether synthesis procedures for similar compounds[1][2][3]. Optimization may be required for specific laboratory conditions.
Materials:
-
4-hydroxy-2-methylphenol (p-cresol)
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-methylphenol (1.0 eq) in acetone or DMF.
-
Base Addition: Add potassium carbonate (1.5 - 2.0 eq) to the solution. If using sodium hydroxide, it should be added as an aqueous solution.
-
Alkylation: To the stirring suspension, add methyl bromoacetate (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution to remove any unreacted starting materials, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Potential Applications: A Landscape of Possibilities
The structural motifs within this compound suggest a range of potential applications in various scientific and industrial fields.
Agrochemicals: A New Generation of Herbicides
Phenoxyacetic acids are a well-established class of herbicides that act as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds[4][5]. The target molecule, being a derivative, is a prime candidate for herbicidal activity.
Mechanism of Action:
Caption: Proposed mechanism of herbicidal action via auxin mimicry.
The methyl ester form may act as a pro-herbicide, which is hydrolyzed in the plant to the active carboxylic acid form[4]. The substitution pattern on the phenyl ring can influence the selectivity and potency of the herbicidal effect[6]. Further research is warranted to evaluate the efficacy of this compound against various weed species and its selectivity towards crops.
Pharmaceutical Applications
The phenoxyacetic acid scaffold is present in a number of pharmaceutically active compounds, suggesting that this compound could be a valuable starting point for drug discovery programs.
Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, with some showing potent activity.[7][8][9][10] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Potential Signaling Pathway:
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. studylib.net [studylib.net]
- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(4-hydroxy-2-methylphenoxy)acetate" solubility data
An In-depth Technical Guide: Solubility Profile of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Executive Summary
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 317319-10-1). In the fields of pharmaceutical development and agrochemical research, understanding a compound's solubility is a cornerstone for ensuring efficacy, bioavailability, and successful formulation.[1][2] Low aqueous solubility can impede in vitro testing and lead to poor bioavailability, representing a significant hurdle in development.[1][2] This document delves into the theoretical principles governing the solubility of this specific molecule, offers a predictive analysis based on its chemical structure, and provides detailed, field-proven experimental protocols for its empirical determination. We will explore the gold-standard Shake-Flask method for thermodynamic solubility and the Potentiometric Titration method for pH-dependent aqueous solubility, equipping researchers with the necessary tools to generate reliable and reproducible data.
Introduction to this compound
Chemical Identity and Structure
This compound is a phenolic derivative with applications as an intermediate in the synthesis of herbicides and plant growth regulators.[3] Its molecular structure dictates its physicochemical properties, including its solubility profile.
| Property | Value | Source |
| CAS Number | 317319-10-1 | [3][4] |
| Molecular Formula | C₁₀H₁₂O₄ | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
| Predicted pKa | 10.22 ± 0.20 |
The molecule contains a blend of polar and non-polar functional groups: a phenolic hydroxyl (-OH), an ether linkage (-O-), and a methyl ester (-COOCH₃) contribute polarity, while the aromatic ring and methyl substituent (-CH₃) provide non-polar character. This amphiphilic nature is central to its solubility behavior.
The Critical Role of Solubility in Research and Development
The solubility of an active compound is a critical parameter that influences its entire development lifecycle.
-
In Drug Discovery , poor solubility can lead to unreliable results in biological assays and underestimated toxicity.[1][2]
-
In Agrochemicals , solubility affects how a compound is formulated for application, its stability, and its uptake by the target plant or pest.
-
In Process Chemistry , selecting an appropriate solvent is essential for optimizing reaction yields and facilitating purification through techniques like crystallization and chromatography.[5]
Theoretical Framework and Predictive Solubility Analysis
Fundamental Principles of Solubility
The solubility of an organic compound is governed by several key factors, including polarity, temperature, and molecular size.[6] The guiding principle is "like dissolves like," which states that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5][6] Temperature also plays a crucial role; for most solid organic compounds, solubility in a liquid solvent increases with temperature.[6]
The solubility of phenolic compounds, in particular, is dictated by the polarity of the solvent and the potential for hydrogen bonding.[7][8][9] Polar solvents are generally more effective at extracting and dissolving polar phenolic compounds.[9]
Structural Analysis and pH-Dependence
The structure of this compound suggests a nuanced solubility profile. The phenolic -OH group can both donate and accept hydrogen bonds, while the ether and ester oxygens can act as hydrogen bond acceptors. This indicates a potential for solubility in polar, protic solvents.
Crucially, the phenolic hydroxyl group is acidic, with a predicted pKa of approximately 10.22. This means that in aqueous solutions with a pH above this value, the compound will be deprotonated to form a highly polar phenoxide salt. This ionization dramatically increases aqueous solubility. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.
Predicted Solubility Profile
Based on its structure and the principles of "like dissolves like," a qualitative solubility profile can be predicted.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water (pH 7) | High (Polar, Protic) | Low | The non-polar aromatic ring and methyl group limit solubility despite polar functional groups. |
| Water (pH > 11) | High (Polar, Protic) | High | Formation of the highly polar phenoxide salt overcomes the non-polar characteristics. |
| Methanol / Ethanol | Medium-High (Polar, Protic) | Moderate to High | "Like dissolves like"; alcohol can hydrogen bond with the solute. |
| Acetone | Medium (Polar, Aprotic) | Moderate | The polar ketone group can interact with the solute's polar groups. |
| Dichloromethane | Low (Polar, Aprotic) | Moderate to Low | Can dissolve compounds with a mix of polar and non-polar features. |
| Hexane | Very Low (Non-polar) | Very Low | The high polarity of the solute's functional groups prevents dissolution in a non-polar solvent. |
Gold-Standard Experimental Protocols for Solubility Determination
To move beyond prediction, empirical measurement is required. The following protocols represent robust, validated methods for determining the solubility of this compound.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
Causality: The Shake-Flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[10] It ensures that the solvent is truly saturated with the solute by allowing sufficient time for the system to reach equilibrium, providing the most reliable and widely used measurement.[10]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol). A 5-fold excess is recommended to ensure saturation.[11]
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. While 18-24 hours is common, it is best practice to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[1][11][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let undissolved solids settle. Separate the saturated supernatant from the excess solid. This is critically achieved through centrifugation at the test temperature or by filtration using a low-binding filter (e.g., PVDF).[1][11]
-
Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[1] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[1][12]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The test should be run in triplicate to ensure reproducibility.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. This compound [myskinrecipes.com]
- 4. 317319-10-1|this compound|BLD Pharm [bldpharm.com]
- 5. chem.ws [chem.ws]
- 6. m.youtube.com [m.youtube.com]
- 7. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
A Technical Guide to the Safe Handling of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Introduction
Methyl 2-(4-hydroxy-2-methylphenoxy)acetate (CAS No. 317319-10-1) is a phenolic derivative utilized primarily as an intermediate in the synthesis of specialized organic compounds.[1] Its applications are notable in the development of agrochemicals, such as herbicides and plant growth regulators, and it serves as a valuable building block in research settings for exploring the biological activities of related phenolic structures.[1]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The toxicological profile for this specific molecule has not been exhaustively investigated.[2][3] Therefore, the safety protocols outlined herein are grounded in a conservative approach, drawing from data on structurally analogous phenoxyacetic acid derivatives and established principles of laboratory safety. This document is intended for researchers, chemists, and drug development professionals who may interact with this compound.
Section 1: Chemical and Physical Properties
A precise understanding of a compound's physical properties is foundational to its safe manipulation. Key identification and property data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 317319-10-1 | [1][4][5] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][4][6] |
| Molecular Weight | 196.20 g/mol | [1][4] |
| Boiling Point | 319.4 °C at 760 mmHg | [1] |
| Appearance | White to light yellow crystalline powder (inferred from related compounds) | [7][8][9] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [5] |
Section 2: Hazard Identification and Toxicology
While specific toxicological studies on this compound are limited, the hazard profile of structurally related phenoxyacetic acids provides a basis for a robust safety assessment. The following classifications are extrapolated from these related compounds and represent a cautious approach to handling.
GHS Hazard Classification (Anticipated)
| Hazard Class | Hazard Statement | Common GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Acute Aquatic Hazard (Category 1) | H400 / H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment) |
Sources for classification of related compounds:[2][3][7][8][10][11]
Toxicological Narrative
The primary routes of occupational exposure are inhalation of dust particles, skin or eye contact, and ingestion. The phenoxyacetic acid moiety suggests a potential for local irritant effects.
-
Oral Toxicity: Harmful if swallowed. Ingestion may lead to systemic effects.[3][7][8][11]
-
Dermal and Ocular Effects: The compound is expected to be a skin and eye irritant.[3][7][8][10] Prolonged contact may cause redness and discomfort. Direct eye contact can result in serious irritation.[2][7][10]
-
Inhalation: Inhalation of airborne dust may irritate the respiratory tract.[3][8][10]
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as known or anticipated carcinogens by NTP or ACGIH, nor are they regulated by OSHA.[2][3] However, it is crucial to note that some chlorinated phenoxy compounds are suspected of causing cancer, reinforcing the need for stringent handling protocols.[2]
Section 3: Standard Operating Procedures for Safe Handling
A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is essential.
Hierarchy of Controls
The most effective safety strategies involve designing out hazards. Where this is not possible, a combination of engineering controls, administrative procedures, and PPE must be employed.
Engineering Controls
-
Ventilation: All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][10]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[7][8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a P95 (US) or P1 (EU EN 143) particle respirator.[3]
General Handling Protocol
-
Preparation: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Pre-Handling Check: Confirm the location of the nearest eyewash station, safety shower, and spill kit. Don all required PPE.
-
Weighing: To prevent dust generation, weigh the solid compound carefully. Use a spatula to gently transfer material. Do not pour the dry powder.
-
Solution Preparation: Add the solid to the solvent slowly. If necessary, cap and sonicate or stir to dissolve.
-
Post-Handling: Thoroughly clean the work area. Decontaminate any equipment used.
-
Hygiene: Wash hands and face thoroughly after handling and before leaving the laboratory.[3][10] Do not eat, drink, or smoke in areas where the chemical is handled.[2][10][11]
Section 4: Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[2][10] Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[3][7][8] If skin irritation occurs, get medical advice.[8] |
| Inhalation | Move the person into fresh air.[3][7] If not breathing, give artificial respiration.[7] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and immediately call a poison center or doctor.[2][11] |
Spill Response Protocol
The following workflow should be followed for small-scale laboratory spills. For large spills, evacuate the area and contact institutional emergency personnel.
Detailed Spill Steps:
-
Avoid Inhalation: Avoid breathing in dust or vapors.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[3][10]
-
Collection: Use an inert absorbent material like vermiculite, sand, or silica gel.[10] Carefully sweep or scoop the material into a suitable, closed container for disposal without creating dust.[1][3]
-
Decontamination: Clean the affected area thoroughly once the material has been collected.[2]
Section 5: Storage and Disposal
Storage Conditions
Proper storage is crucial for maintaining chemical integrity and ensuring safety.
-
Store in a cool, dry, and well-ventilated area.[8][10][13] A recommended temperature is 2-8°C.[5]
-
Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[7][10]
Waste Disposal
-
All waste material must be disposed of as hazardous waste in accordance with federal, state, and local environmental regulations.[2]
-
Do not mix with other waste.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Handle uncleaned containers as you would the product itself.[2]
Section 6: Conclusion
This compound is a valuable research chemical that demands careful and informed handling. Due to the lack of comprehensive toxicological data, a conservative safety posture is required. All personnel must treat this compound as hazardous, assuming it is an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed. Adherence to the protocols outlined in this guide—specifically the mandatory use of engineering controls and appropriate PPE, and preparedness for emergency situations—is essential for mitigating risk and ensuring a safe laboratory environment.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 317319-10-1|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Introduction
Methyl 2-(4-hydroxy-2-methylphenoxy)acetate is a valuable chemical intermediate in the development of various organic compounds, including herbicides and plant growth regulators. Its structure, featuring a substituted phenoxyacetate moiety, makes it a key building block in agrochemical research and other areas of chemical synthesis. This document provides a comprehensive guide for the synthesis of this compound from 4-hydroxy-2-methylphenol, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely used method for forming ethers.
Mechanistic Insights: The Williamson Ether Synthesis
The synthesis of this compound from 4-hydroxy-2-methylphenol and methyl chloroacetate proceeds via the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1]
The reaction can be dissected into two key steps:
-
Deprotonation of the Phenol: The phenolic hydroxyl group of 4-hydroxy-2-methylphenol is weakly acidic. In the presence of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), the hydroxyl proton is abstracted to form a more nucleophilic phenoxide ion. The choice of a relatively mild base is sufficient due to the enhanced acidity of phenols compared to aliphatic alcohols.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of methyl chloroacetate, which bears a good leaving group (the chloride ion). This attack occurs in a single, concerted step, characteristic of an SN2 mechanism, where the C-O bond is formed simultaneously with the breaking of the C-Cl bond. This backside attack leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is not.
The overall reaction is regioselective, favoring O-alkylation over C-alkylation, especially when using polar aprotic solvents which solvate the cation of the base but not the nucleophilic oxygen of the phenoxide.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Quantification of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Introduction
Methyl 2-(4-hydroxy-2-methylphenoxy)acetate is a small organic molecule with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a phenoxyacetic acid methyl ester moiety, necessitates accurate and robust analytical methods for its quantification in various matrices. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
These protocols are designed for researchers, scientists, and drug development professionals, offering a framework for method development and validation in accordance with international standards. The methodologies presented herein are grounded in established analytical principles and are designed to be self-validating, ensuring data integrity and reliability.
Compound Information:
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 317319-10-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations. The principle relies on the separation of the analyte from other components on a reversed-phase column followed by detection using its ultraviolet absorbance.
Method Rationale
The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte, which will be retained and separated from polar impurities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to achieve good peak shape and resolution. Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to more consistent retention times. UV detection at an appropriate wavelength, determined by a UV scan of the analyte, provides a sensitive and linear response.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters (e.g., PTFE)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% A / 40% B to 20% A / 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or λmax determined by UV scan) |
| Run Time | 15 minutes |
4. Preparation of Solutions:
-
Diluent: Methanol/Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, vortex, and sonicate to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter prior to injection.[2]
5. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[7] |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The range should be established based on linearity, accuracy, and precision data. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., flow rate, column temperature). |
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[8][9][10] This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.
Method Rationale
The use of LC-MS/MS allows for the selective detection of the analyte even in the presence of co-eluting matrix components.[11] Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar to moderately polar small molecules.[9] The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass filtering, significantly enhancing selectivity and reducing background noise.[10] An internal standard, structurally similar to the analyte, is used to correct for variations in sample preparation and instrument response.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Stable isotope-labeled internal standard (e.g., this compound-d₃)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (if required)
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% A / 5% B to 5% A / 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte: 195.1 > 135.1 (Quantifier), 195.1 > 107.1 (Qualifier) Internal Standard: 198.1 > 138.1 |
| Collision Energy | To be optimized for the specific instrument |
4. Sample Preparation (Example for Plasma):
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A/B (80:20, v/v).
-
Inject into the LC-MS/MS system.
5. Method Validation: The method validation should adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 for at least 6 non-zero calibrators. |
| Accuracy & Precision | Within-run and between-run accuracy within ±15% of nominal (±20% at LLOQ); precision (RSD) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability established under various storage and handling conditions (freeze-thaw, short-term, long-term). |
References
- 1. Page loading... [wap.guidechem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. Small Molecule Analysis | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(4-hydroxy-2-methylphenoxy)acetate" in herbicidal activity screening
An In-Depth Guide to the Herbicidal Activity Screening of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Abstract
This application note provides a comprehensive framework and detailed protocols for the preliminary herbicidal activity screening of the novel compound, this compound. Structurally analogous to well-established phenoxy herbicides like MCPA and 2,4-D, this compound is hypothesized to function as a synthetic auxin mimic, inducing phytotoxicity through the disruption of hormonal growth regulation in susceptible plant species.[1][2][3] We present robust, self-validating methodologies for both pre- and post-emergence assays, designed for researchers in agrochemical discovery, plant science, and drug development. The protocols emphasize experimental causality, reproducibility, and quantitative data analysis to rigorously evaluate the compound's efficacy and selectivity.
Scientific Rationale: The Auxin Mimic Hypothesis
Phenoxyacetic acid derivatives are a cornerstone of modern agriculture, selectively controlling broadleaf weeds in monocotyledonous crops.[4][5] Their mechanism of action relies on mimicking the natural plant hormone, indole-3-acetic acid (IAA).[6] While IAA regulates growth at normal physiological concentrations, the introduction of high concentrations of a stable synthetic analog overwhelms the plant's homeostatic mechanisms, leading to uncontrolled, lethal growth.[4][7]
This compound shares the core phenoxyacetic acid structure, suggesting it likely operates via the same molecular pathway. The proposed mechanism is as follows:
-
Receptor Binding: The compound is recognized by and binds to the TIR1/AFB family of F-box protein auxin receptors.[7]
-
Repressor Degradation: This binding event promotes the ubiquitination of Aux/IAA transcriptional repressor proteins, targeting them for degradation by the 26S proteasome.[7]
-
Gene Activation: With the repressors removed, Auxin Response Factors (ARFs) are liberated to activate the transcription of a cascade of early-response auxin genes.[7]
-
Physiological Disruption: This leads to the overproduction of ethylene and abscisic acid, causing severe physiological disruptions including epinasty (downward leaf curvature), stem curling, tissue swelling, and uncontrolled cell elongation, culminating in vascular tissue collapse and plant death.[7]
Figure 1: Hypothesized molecular mechanism of action for this compound as a synthetic auxin herbicide.
Experimental Design & Workflow
A robust screening program must be logical, sequential, and incorporate controls to ensure data validity. The following workflow provides a comprehensive path from compound preparation to data interpretation.
Figure 2: Overall experimental workflow for screening the herbicidal activity of the target compound.
Detailed Protocols
These protocols are designed to be adaptable but provide a validated starting point. For all experiments, include a Negative Control (solvent carrier only) and a Positive Control (a known phenoxy herbicide like MCPA) to ensure the assay is performing as expected.
Protocol: Compound Stock Solution Preparation
Rationale: Accurate and consistent solution preparation is fundamental to reproducible dose-response experiments. A surfactant is included for post-emergence applications to ensure proper adhesion and spreading on the leaf surface.
Materials:
-
This compound (CAS: 317319-10-1)[8]
-
MCPA or 2,4-D (Positive Control)
-
Acetone (ACS Grade)
-
Tween® 20 (Surfactant)
-
Sterile deionized water
-
Analytical balance, volumetric flasks, micropipettes
Procedure:
-
Prepare 10,000 ppm Stock: Accurately weigh 100 mg of this compound and dissolve it in 5 mL of acetone in a 10 mL volumetric flask. Once dissolved, bring to volume with deionized water. This creates a 10,000 mg/L (ppm) stock solution in 50% acetone.
-
Prepare Positive Control Stock: Repeat step 1 using MCPA or 2,4-D.
-
Prepare Application Dilutions: Perform serial dilutions from the stock solution to create a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5, 0 ppm).
-
Add Surfactant (for Post-Emergence): For each final dilution intended for foliar spray, add Tween® 20 to a final concentration of 0.1% (v/v). This reduces surface tension.
-
Prepare Negative Control: Create a solution containing the same concentration of acetone and Tween® 20 as the highest test concentration, but without any active compound.
Protocol: Plant Cultivation
Rationale: The use of both a monocot and a dicot species is essential for determining herbicidal selectivity.[5] Controlled environmental conditions ensure uniform plant growth, reducing variability between experimental runs.[9]
Test Species:
-
Monocot: Oat (Avena sativa) - Representative of cereal crops.
-
Dicot: White Mustard (Sinapis alba) or Cress (Lepidium sativum) - Common, fast-growing broadleaf weed models.
Procedure:
-
Potting Medium: Use a standardized potting mix (e.g., peat, perlite, and vermiculite at a 2:1:1 ratio) in 10 cm diameter pots.
-
Sowing: Sow 5-7 seeds per pot at a depth of 1-2 cm.
-
Germination & Growth: Place pots in a controlled environment growth chamber or greenhouse with the following conditions:
-
Temperature: 22-25°C (day), 18-20°C (night)
-
Photoperiod: 16 hours light / 8 hours dark
-
Humidity: 60-70%
-
-
Thinning: After emergence, thin seedlings to three uniform plants per pot for post-emergence studies. For pre-emergence, do not thin.
-
Watering: Water as needed to maintain consistent soil moisture, avoiding waterlogging.
Protocol: Pre-Emergence Herbicidal Assay
Rationale: This assay evaluates the compound's ability to inhibit seed germination and the growth of emerging seedlings, which is critical for herbicides with soil activity.[9][10]
Procedure:
-
Sowing: Prepare and sow pots as described in Protocol 3.2.
-
Application: Within 24 hours of sowing, apply the test solutions directly to the soil surface. Use a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200-400 L/ha equivalent) to ensure even coverage.
-
Incubation: Place the treated pots in the growth chamber. Water gently from the base to avoid disturbing the treated soil layer.
-
Assessment: After 14-21 days, assess the following:
-
Germination Rate: Count the number of emerged seedlings in each pot and express as a percentage of the control.
-
Visual Injury: Score plants on a 0-100% scale (0 = no effect, 100 = complete death).
-
Biomass: Harvest all above-ground plant material, weigh for fresh weight, then dry at 60°C for 72 hours and weigh for dry weight.
-
Protocol: Post-Emergence Herbicidal Assay
Rationale: This assay assesses the compound's efficacy when applied to the foliage of established plants, mimicking the most common application method for auxin herbicides.[4][9]
Procedure:
-
Plant Growth: Grow and thin plants as described in Protocol 3.2 until they reach the 2-3 true leaf stage. This is a stage of active growth where plants are typically susceptible.[9]
-
Application: Using a calibrated laboratory track sprayer, apply the test solutions (containing 0.1% Tween® 20) to the plant foliage until runoff is just beginning.
-
Incubation: Return the pots to the growth chamber, avoiding overhead watering for the first 24 hours to allow for compound absorption.
-
Assessment: After 14-21 days, assess the following:
-
Visual Injury: Score plants on a 0-100% scale, noting specific auxin-like symptoms (epinasty, chlorosis, necrosis).
-
Biomass: Harvest and determine the fresh and dry weights of the above-ground material.
-
Data Analysis & Presentation
Rationale: Quantitative analysis allows for an objective comparison of herbicidal activity and the determination of key efficacy metrics like the Growth Reduction 50 (GR₅₀).
-
Calculate Percent Inhibition: For biomass data, express the results as a percentage of the negative control using the formula: % Inhibition = 100 - ((Treated Biomass / Control Biomass) * 100)
-
Dose-Response Analysis: Plot the percent inhibition against the logarithm of the herbicide concentration. Use a non-linear regression model (e.g., four-parameter log-logistic) to fit a curve to the data.
-
Determine GR₅₀: From the dose-response curve, calculate the GR₅₀ value, which is the concentration of the compound required to cause a 50% reduction in plant growth (biomass) compared to the control.[11] A lower GR₅₀ value indicates higher herbicidal potency.
Example Data Tables
Table 1: Hypothetical Post-Emergence Assay Results (14 Days After Treatment)
| Concentration (ppm) | Avena sativa (Monocot) % Growth Inhibition (Biomass) | Sinapis alba (Dicot) % Growth Inhibition (Biomass) | Sinapis alba Visual Injury Notes |
|---|---|---|---|
| 0 (Control) | 0 | 0 | Healthy, vigorous growth |
| 62.5 | 5 ± 2 | 45 ± 5 | Mild epinasty, slight stunting |
| 125 | 12 ± 3 | 78 ± 6 | Severe epinasty, chlorosis |
| 250 | 25 ± 4 | 95 ± 3 | Severe necrosis, plant collapse |
| 500 | 40 ± 5 | 100 | Complete death |
| 1000 | 55 ± 6 | 100 | Complete death |
| GR₅₀ (ppm) | ~850 | ~70 |
| MCPA (250 ppm) | 20 ± 4 | 98 ± 2 | Severe necrosis (Positive Control) |
Interpretation of Hypothetical Data: The data clearly demonstrates the selective herbicidal activity characteristic of an auxin mimic. The GR₅₀ for the dicot species (S. alba) is significantly lower than for the monocot species (A. sativa), indicating high sensitivity. The visual injury symptoms (epinasty) are consistent with the proposed mechanism of action. The activity profile is comparable to the positive control, MCPA, validating the compound as a potent herbicidal lead.
Conclusion & Future Directions
The protocols outlined in this application note provide a validated, robust, and efficient method for screening the herbicidal potential of this compound. By following these steps, researchers can reliably determine the compound's efficacy, selectivity, and dose-response characteristics. Positive results from this primary screen would warrant further investigation, including secondary screening on a broader range of weed and crop species, mode of action confirmation studies, and formulation development.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 317319-10-1|this compound|BLD Pharm [bldpharm.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate in Synthetic Chemistry: A Guide for Researchers
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-hydroxy-2-methylphenoxy)acetate emerges as a particularly valuable, yet underexplored, building block for chemists in the pharmaceutical and agrochemical industries. Its structure is endowed with a multiplicity of reactive sites: a nucleophilic phenolic hydroxyl group, an electrophilic ester carbonyl, and an activated aromatic ring. This trifecta of functionality provides a versatile platform for a diverse array of chemical transformations, enabling the synthesis of a wide range of derivatives. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel bioactive molecules. The applications of phenoxyacetic acid derivatives are extensive, ranging from their well-established use as herbicides to their emerging roles as potential therapeutic agents, including antiepileptic and anti-inflammatory candidates.[1][2][3][4]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 317319-10-1 | [5][6] |
| Molecular Formula | C₁₀H₁₂O₄ | [5][6] |
| Molecular Weight | 196.20 g/mol | [5][6] |
| Boiling Point | 319.4 °C at 760 mmHg | [5] |
| pKa (predicted) | 10.22 ± 0.20 | [6] |
Proposed Synthesis of the Building Block
While not extensively documented, a plausible and efficient synthesis of this compound can be extrapolated from standard methodologies for preparing phenoxyacetic acid derivatives. A common approach involves the Williamson ether synthesis, reacting a substituted phenol with an alpha-halo ester.
Caption: Proposed synthesis of this compound.
Key Synthetic Transformations and Protocols
The true power of this compound lies in its capacity to undergo a variety of selective transformations at its distinct functional groups. The following sections provide detailed protocols for key reactions, offering a blueprint for the creation of diverse molecular libraries.
O-Alkylation/Etherification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for nucleophilic attack, readily undergoing O-alkylation to form a wide array of ether derivatives. This transformation is fundamental in modifying the steric and electronic properties of the molecule, which can be crucial for tuning biological activity.
Protocol 1: General Procedure for O-Alkylation
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Partition the filtrate between water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for O-alkylation of the building block.
Esterification of the Phenolic Hydroxyl Group
Acylation of the phenolic hydroxyl group provides another avenue for structural diversification. The resulting aryl esters can serve as important intermediates or as final products with unique biological profiles.
Protocol 2: Acylation with an Acid Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a non-nucleophilic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a nitrogen inlet.
-
Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N, 1.2 eq.) or pyridine, to the solution and cool to 0 °C in an ice bath.
-
Acylating Agent: Slowly add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride; 1.1 eq.) to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography if necessary.
Hydrolysis of the Methyl Ester
Saponification of the methyl ester to the corresponding carboxylic acid is a critical transformation that unlocks a host of subsequent reactions, most notably amide bond formation. This hydrolysis is typically straightforward and high-yielding.[7]
Protocol 3: Saponification of the Methyl Ester
-
Reaction Mixture: Dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Base-mediated Hydrolysis: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH, 2.0 eq.) or sodium hydroxide (NaOH), to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the disappearance of the starting material by TLC. The reaction is usually complete within 2-4 hours.
-
Acidification and Isolation: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with dilute HCl. The carboxylic acid product will typically precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the desired 2-(4-hydroxy-2-methylphenoxy)acetic acid.
Caption: Two-step process for the hydrolysis of the methyl ester.
Amide Coupling of the Resulting Carboxylic Acid
The carboxylic acid obtained from the hydrolysis of the methyl ester is a versatile handle for the introduction of amide functionalities. Amide bonds are prevalent in pharmaceuticals and other bioactive molecules, making this a highly valuable transformation.[8][9]
Protocol 4: Standard Amide Coupling using HATU
-
Acid Activation: To a solution of 2-(4-hydroxy-2-methylphenoxy)acetic acid (1.0 eq.) in DMF, add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to afford the desired amide.
Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating alkoxy and hydroxyl groups.[10][11][12] These groups are ortho-, para-directing. Given that the para position to the hydroxyl group is occupied, electrophilic attack is likely to occur at the positions ortho to the hydroxyl and ether functionalities.
Protocol 5: Aromatic Nitration
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid.
-
Nitrating Agent: Cool the solution in an ice bath and slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder reagent like nitric acid in acetic anhydride.
-
Reaction Control: Maintain the temperature below 10 °C during the addition and allow the reaction to proceed for 1-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Isolation and Purification: Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the nitrated derivative.
Applications in Agrochemical and Pharmaceutical Development
The synthetic versatility of this compound makes it an attractive scaffold for the development of novel compounds in both the agrochemical and pharmaceutical sectors.
-
Agrochemicals: The phenoxyacetic acid core is a well-established pharmacophore in a class of herbicides known as synthetic auxins.[13][14] By utilizing the synthetic transformations outlined above, a wide variety of analogs can be prepared and screened for herbicidal activity. The aryloxyphenoxypropionate (APP) class of herbicides, which are known to inhibit acetyl-CoA carboxylase (ACCase), are a prime example of the successful application of this scaffold.[15][16][17]
-
Pharmaceuticals: Phenoxyacetic acid derivatives have been investigated for a range of therapeutic applications. Recent studies have highlighted their potential as anti-inflammatory, anticonvulsant, and antiepileptic agents.[1][2][3] Furthermore, they have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[18] The ability to readily modify the structure of this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. Based on the safety data for analogous phenoxyacetic acids, this compound may cause skin and eye irritation.[19][20][21] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its multiple functional groups provide a rich platform for a wide range of chemical transformations, enabling the efficient synthesis of diverse libraries of compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the agrochemical and pharmaceutical industries, facilitating the discovery and development of novel bioactive molecules. The continued exploration of the synthetic potential of this and related scaffolds promises to yield new solutions to challenges in both agriculture and human health.
References
- 1. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. This compound [myskinrecipes.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. Electrophilic Aromatic Substitution [chem.latech.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. d-nb.info [d-nb.info]
- 14. Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Esterification of 4-hydroxy-2-methylphenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-2-methylphenoxyacetic acid is a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring both a carboxylic acid and a phenolic hydroxyl group, presents a unique challenge for selective esterification. Direct esterification of the carboxylic acid moiety without concurrent etherification of the phenolic hydroxyl group requires carefully chosen synthetic strategies. This document provides detailed protocols for two robust methods for the esterification of 4-hydroxy-2-methylphenoxyacetic acid: the classic Fischer-Speier esterification and the milder Steglich esterification. This guide is intended to provide researchers with the necessary information to perform these reactions efficiently and safely, with a focus on understanding the underlying chemical principles to allow for informed optimization.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the starting material and the desired product is crucial for successful synthesis, purification, and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 4-hydroxy-2-methylphenoxyacetic acid | C₉H₁₀O₄ | 182.17 | 155-157[1] | Insoluble in water[2] |
| Methyl 4-hydroxy-2-methylphenoxyacetate | C₁₀H₁₂O₄ | 196.20 | Not available | Likely soluble in organic solvents like ethyl acetate and dichloromethane. |
Reaction Workflows
Two primary, reliable methods for the esterification of 4-hydroxy-2-methylphenoxyacetic acid are presented below. The choice of method will depend on the scale of the reaction, the desired purity of the product, and the available laboratory equipment.
Figure 1: Comparative workflows for Fischer-Speier and Steglich esterification.
Method A: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4][5] To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, and the water generated during the reaction can be removed.
Protocol: Synthesis of Methyl 4-hydroxy-2-methylphenoxyacetate
Materials:
-
4-hydroxy-2-methylphenoxyacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-2-methylphenoxyacetic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also serves as the solvent).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity) to afford the pure methyl 4-hydroxy-2-methylphenoxyacetate.[6][7][8]
Method B: Steglich Esterification
The Steglich esterification is a milder method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[9][10] This method is particularly advantageous for substrates that are sensitive to acidic conditions and can be performed at room temperature.[10]
Protocol: Synthesis of Methyl 4-hydroxy-2-methylphenoxyacetate
Materials:
-
4-hydroxy-2-methylphenoxyacetic acid
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
Procedure:
-
Reaction Setup: To a solution of 4-hydroxy-2-methylphenoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
DCC Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.
-
Filtration: Once the reaction is complete (as monitored by TLC), filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Work-up: Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 4-hydroxy-2-methylphenoxyacetate.[6][7][8]
Figure 2: Simplified mechanism of the Steglich esterification.
Characterization of Methyl 4-hydroxy-2-methylphenoxyacetate
The structure and purity of the synthesized ester should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the ring, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts will be influenced by the electronic environment of each proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the ester carbonyl (C=O) stretching vibration (typically around 1735-1750 cm⁻¹), C-O stretching vibrations, and O-H stretching of the phenolic hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, temperature (for Fischer), or use a higher excess of alcohol. For Steglich, ensure all reagents are anhydrous. |
| Side reactions (e.g., etherification of the phenol). | Use a milder method like Steglich esterification. | |
| Product Contamination | Incomplete removal of starting material or byproducts. | Optimize the purification step. For Steglich, ensure complete removal of DCU by filtration. |
| N-acylurea formation in Steglich esterification. | This side-reaction can be suppressed by the addition of DMAP.[10] |
Safety Precautions
-
4-hydroxy-2-methylphenoxyacetic acid: May cause skin and eye irritation.[1] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
DCC (Dicyclohexylcarbodiimide): A potent skin sensitizer and allergen.[11] It is crucial to handle DCC in a well-ventilated fume hood and wear gloves, a lab coat, and safety glasses.[12][13][14][15] Avoid inhalation of dust or vapors.[14]
-
DMAP (4-Dimethylamino)pyridine: Toxic if swallowed or in contact with skin.[11] Handle with care, wearing appropriate PPE.[16]
-
Solvents (Methanol, Dichloromethane, Ethyl Acetate, Hexane): Flammable and/or volatile. Work in a well-ventilated fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[1][12][13][14][15][17]
References
- 1. fishersci.com [fishersci.com]
- 2. biotage.com [biotage.com]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. N'N-Dicyclohexylcarbodiimide or DCC or DCCD Manufacturers, with SDS [mubychem.com]
- 15. fishersci.com [fishersci.com]
- 16. rsc.org [rsc.org]
- 17. fishersci.com [fishersci.com]
Application Notes & Protocols for Methyl 2-(4-hydroxy-2-methylphenoxy)acetate in Plant Growth Regulation Studies
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate (CAS: 317319-10-1) in plant growth regulation studies. This compound belongs to the phenoxyacetic acid class of chemicals, which are structurally similar to the natural plant hormone indole-3-acetic acid (IAA)[1][2]. Consequently, these molecules can function as potent auxin mimics. This guide elucidates the compound's mechanism of action, provides detailed protocols for dose-response analysis, and offers insights into experimental design and data interpretation. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring robust and reproducible results.
Compound Profile and Principle of Action
This compound is an organic compound primarily utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators[3]. Its biological activity stems from its classification as a synthetic auxin.
| Property | Value | Source(s) |
| CAS Number | 317319-10-1 | [3][4] |
| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |
| Molecular Weight | 196.20 g/mol | [3] |
| Class | Phenoxyacetic Acid Derivative | [1][5] |
Principle of Action: Synthetic auxins like this compound function by overwhelming the plant's natural hormonal regulatory systems. At low concentrations, they can stimulate growth, similar to endogenous auxin, promoting effects like rooting or preventing premature fruit drop[5][6]. However, at higher concentrations, they induce rapid, uncontrolled cell division and elongation, leading to tissue damage, disruption of transport processes, and ultimately, plant death[1]. This effect is particularly pronounced in dicotyledonous (broadleaf) plants, making many phenoxyacetic acids effective as selective herbicides[1][6]. The methyl ester formulation is typically less water-soluble but is more readily absorbed through the waxy cuticle of plant leaves; once inside the plant tissue, it is hydrolyzed to its biologically active acid form[1].
Proposed Mechanism of Action: Auxin Receptor Hijacking
The herbicidal and regulatory effects of this compound are initiated upon its conversion to the active acid form within the plant cell. This active molecule mimics IAA and binds to auxin co-receptor complexes, primarily the F-box protein TIR1/AFB. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, targeting them for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of a cascade of auxin-responsive genes, leading to the physiological effects of uncontrolled growth.
Caption: Proposed signaling cascade for this compound.
Experimental Design and Key Considerations
A robust experimental design is critical for elucidating the bioactivity of this compound. The primary objective is typically to establish a dose-response curve, identifying concentrations that cause stimulatory, inhibitory, and lethal effects.
-
Plant Species Selection:
-
Sensitive Dicot: Arabidopsis thaliana is a model organism with a rapid life cycle. Other common choices include tomato (Solanum lycopersicum) or lettuce (Lactuca sativa)[7].
-
Tolerant Monocot: Corn (Zea mays), wheat (Triticum aestivum), or rice (Oryza sativa) are suitable for demonstrating selectivity[1].
-
-
Controls (Self-Validation):
-
Negative (Vehicle) Control: Plants treated with the solvent used to dissolve the test compound (e.g., a 0.1% DMSO solution in water) but without the compound itself. This accounts for any effects of the solvent.
-
Positive Control: A compound with a known, similar mechanism of action. For herbicidal assays, 2,4-Dichlorophenoxyacetic acid (2,4-D) is an excellent positive control[7][8]. For growth promotion studies, natural IAA can be used.
-
-
Concentration Range: A logarithmic or semi-logarithmic series of concentrations is recommended to capture the full spectrum of responses. A typical starting range for a novel auxinic compound might be 10⁻⁸ M to 10⁻³ M.
-
Application Method:
-
Foliar Spray: Best simulates field application for herbicides. Requires a surfactant for even coverage.
-
Soil Drench: Delivers the compound to the root system.
-
In Vitro (Agar Plate): Ideal for root growth assays in sterile conditions, especially with Arabidopsis.
-
Core Experimental Protocols
Protocol 4.1: Preparation of Stock and Working Solutions
Rationale: this compound has low water solubility. A high-concentration stock solution in an organic solvent is required, which is then diluted to final working concentrations.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile deionized water
-
Surfactant (e.g., Tween-20 or Silwet L-77)
-
Sterile microcentrifuge tubes and volumetric flasks
-
-
Procedure for 100 mM Stock Solution:
-
Calculate the mass of the compound needed. For 1 mL of a 100 mM solution (MW = 196.20 g/mol ): Mass = 0.1 mol/L * 0.001 L * 196.20 g/mol = 0.01962 g (19.62 mg).
-
Weigh 19.62 mg of this compound and place it in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of DMSO to the tube. Vortex vigorously until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Working Solutions (for Foliar Spray):
-
Prepare a series of dilutions from the 100 mM stock solution in sterile water. For example, to make a 100 µM working solution in 50 mL:
-
(100 mM) * V₁ = (0.1 mM) * 50 mL => V₁ = 0.05 mL or 50 µL.
-
-
In a 50 mL volumetric flask, add approximately 40 mL of sterile water.
-
Add 50 µL of the 100 mM stock solution.
-
Add a surfactant to a final concentration of 0.01-0.05% (e.g., 5-25 µL of Tween-20 for a 50 mL solution).
-
Bring the final volume to 50 mL with sterile water and mix thoroughly.
-
Prepare the vehicle control by adding 50 µL of pure DMSO and the surfactant to 50 mL of water.
-
Protocol 4.2: Whole-Plant Bioassay (Foliar Application)
This protocol is adapted from established methods for testing herbicide efficacy[9].
-
Seed Germination and Growth:
-
Sow seeds of the selected plant species (e.g., tomato and corn) in trays filled with a standard potting mix.
-
Grow in a controlled environment chamber (e.g., 24°C, 16h light/8h dark cycle, 60% relative humidity) for 2-3 weeks, or until plants have reached the 2-4 true leaf stage.
-
Water as needed to maintain consistent soil moisture.
-
-
Treatment Application:
-
Arrange plants in a randomized complete block design to minimize positional effects in the growth chamber. Replicate each treatment at least 3-5 times.
-
Using a laboratory spray cabinet or a handheld sprayer, apply the working solutions (including negative and positive controls) to the foliage until runoff is just beginning to occur. Ensure complete and even coverage.
-
Scientist's Note: A spray cabinet provides the most consistent application volume and droplet size, which is critical for reproducibility.
-
-
Incubation and Data Collection:
-
Return plants to the growth chamber.
-
Observe plants daily for the first week, then every few days for up to 21 days post-application.
-
Qualitative Data: Record phenotypic changes such as leaf curling (epinasty), stem twisting, yellowing (chlorosis), and tissue death (necrosis).
-
Quantitative Data (at Day 21):
-
Harvest the above-ground portion of each plant.
-
Measure the shoot height (from the soil line to the apical meristem).
-
Determine the fresh weight immediately using an analytical balance.
-
Place the harvested tissue in a paper bag and dry in an oven at 60-70°C for 48-72 hours, or until a constant weight is achieved. Measure the final dry weight.
-
-
Caption: General workflow for a whole-plant bioassay.
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate comparison across treatments. The goal is to determine key metrics like the GR₅₀ (the concentration required to reduce plant growth by 50%) or to identify a concentration that provides optimal growth stimulation.
Table 1: Example Dose-Response Data for Tomato (Sensitive Dicot)
| Treatment Concentration (M) | Average Shoot Dry Weight (g) ± SD | % Growth Reduction (vs. Vehicle) | Visual Phytotoxicity Score (0-5)* |
| Vehicle Control | 2.15 ± 0.18 | 0% | 0 |
| 1 x 10⁻⁸ | 2.25 ± 0.21 | -4.7% (Stimulation) | 0 |
| 1 x 10⁻⁷ | 2.01 ± 0.15 | 6.5% | 1 |
| 1 x 10⁻⁶ | 1.55 ± 0.25 | 27.9% | 2 |
| 1 x 10⁻⁵ | 0.89 ± 0.13 | 58.6% | 4 |
| 1 x 10⁻⁴ | 0.12 ± 0.05 | 94.4% | 5 |
| Positive Control (2,4-D) | 0.09 ± 0.04 | 95.8% | 5 |
*Phytotoxicity Score: 0 = no effect, 1 = slight epinasty, 3 = severe malformation, 5 = plant death.
Interpretation: The hypothetical data above shows a classic dose-response. A very low concentration (10⁻⁸ M) caused slight growth stimulation. As concentrations increased, growth was progressively inhibited, with a GR₅₀ value falling between 10⁻⁶ M and 10⁻⁵ M. The highest concentrations were nearly as effective as the positive control, 2,4-D.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. This compound [myskinrecipes.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. scielo.br [scielo.br]
- 8. [PDF] Searching an auxinic herbicide to use as positive control in toxicity assays. | Semantic Scholar [semanticscholar.org]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-(4-hydroxy-2-methylphenoxy)acetate: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Agents
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Methyl 2-(4-hydroxy-2-methylphenoxy)acetate stands as a key intermediate, embodying the phenoxyacetic acid motif—a structure recognized for its prevalence in a diverse array of biologically active molecules.[1] While its application in the agrochemical industry is well-documented, its potential as a precursor in pharmaceutical synthesis is an area of burgeoning interest for researchers and drug development professionals.[2] The inherent reactivity of its phenolic hydroxyl group and the ester functionality provides a rich platform for chemical modification, enabling the synthesis of compounds targeting a spectrum of therapeutic areas.
This guide provides an in-depth exploration of this compound as a strategic starting material. We will delve into its chemical properties and present a detailed, field-proven protocol for its elaboration into a representative pharmaceutically active compound. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the synthetic pathway.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical characteristics of a starting material is fundamental to successful synthetic planning. The properties of this compound are summarized below, providing critical data for reaction setup and purification strategies.
| Property | Value | Source |
| CAS Number | 317319-10-1 | [3][4] |
| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |
| Molecular Weight | 196.20 g/mol | [3][4] |
| Boiling Point | 319.4 °C at 760 mmHg | [3] |
| Storage | 2-8°C, sealed in a dry environment | [4] |
| Canonical SMILES | CC1=C(C=CC(=C1)O)OCC(=O)OC | [5] |
Application Protocol: Synthesis of a Novel Peroxisome Proliferator-Activated Receptor (PPAR) δ Agonist
The phenoxyacetic acid scaffold is a cornerstone in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are crucial in the regulation of lipid and glucose metabolism.[5][6] This protocol details a multi-step synthesis of a novel PPARδ agonist, starting from this compound.
Experimental Workflow Overview
This synthetic protocol is designed as a three-step process, commencing with the functionalization of the phenolic hydroxyl group, followed by ester hydrolysis, and culminating in an amide coupling to yield the final target molecule.
Caption: Synthetic workflow for a novel PPARδ agonist.
Step 1: Williamson Ether Synthesis of Intermediate 1
Objective: To introduce a substituted benzyl group onto the phenolic oxygen via a Williamson ether synthesis. This reaction is a classic and reliable method for forming ether linkages.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and 4-(trifluoromethyl)benzyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1.
Expertise & Causality: The choice of acetone as the solvent and potassium carbonate as the base is standard for Williamson ether synthesis involving phenols. Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the phenoxide nucleophile, while being mild enough to avoid side reactions. Refluxing ensures an adequate reaction rate.
Step 2: Hydrolysis of Intermediate 1 to Intermediate 2
Objective: To convert the methyl ester of Intermediate 1 to the corresponding carboxylic acid (Intermediate 2), which is necessary for the subsequent amide coupling reaction.
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2 as a solid.
Expertise & Causality: Saponification, or base-promoted ester hydrolysis, is a robust method for converting esters to carboxylic acids.[5] Lithium hydroxide is often preferred for its high reactivity and the ease of work-up. The reaction is typically irreversible as the resulting carboxylate salt is deprotonated under the basic conditions.
Step 3: Amide Coupling to Yield the Target Molecule
Objective: To form the final amide bond between the carboxylic acid of Intermediate 2 and an appropriate amine using a peptide coupling agent.
Protocol:
-
To a solution of Intermediate 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 4-aminobenzenesulfonamide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the target molecule.
Expertise & Causality: EDC in combination with HOBt is a widely used and efficient reagent system for amide bond formation.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester readily reacts with the amine to form the desired amide, minimizing side reactions and racemization.[8] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side reactions.
Caption: Mechanism of the Williamson Ether Synthesis.
In the first step, a base deprotonates the phenolic hydroxyl group of this compound to form a nucleophilic phenoxide ion.[9] In the second step, this phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (4-(trifluoromethyl)benzyl bromide) in a concerted SN2 fashion, displacing the halide leaving group and forming the ether linkage.[10] For this reaction to be efficient, the alkyl halide should ideally be primary or secondary to minimize competing elimination reactions.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of pharmaceutically relevant molecules. Its strategic application, as demonstrated in the synthesis of a novel PPARδ agonist, highlights its value in modern drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable chemical building block.
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.dk [fishersci.dk]
- 9. chemistnotes.com [chemistnotes.com]
- 10. byjus.com [byjus.com]
Application Notes & Protocols: Evaluating the Fungicide Efficacy of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Executive Summary
The continuous evolution of plant pathogens and the increasing regulatory scrutiny on existing fungicides necessitate the discovery and development of novel active ingredients. This document provides a comprehensive, structured guide for researchers, scientists, and drug development professionals to rigorously evaluate the fungicidal efficacy of the novel compound "Methyl 2-(4-hydroxy-2-methylphenoxy)acetate".
As this is a new chemical entity, a hierarchical testing strategy is proposed, beginning with fundamental in vitro screening to establish baseline activity, followed by more complex in planta assays to assess performance in a host-pathogen system. The protocols herein are designed to be self-validating through the stringent use of controls and replication. Methodologies are grounded in established standards from organizations like the European and Mediterranean Plant Protection Organization (EPPO) and the Fungicide Resistance Action Committee (FRAC) to ensure data integrity and comparability.[1] This guide emphasizes not just the "how" but the "why" behind experimental choices, empowering researchers to generate robust, interpretable, and defensible data for the development of this potential new fungicide.
Compound Preparation and Formulation
The initial step in any biological testing is the preparation of the active ingredient in a manner that ensures solubility, stability, and bioavailability without interfering with the assay.
Rationale for Solvent Selection
For novel compounds with unknown aqueous solubility, organic solvents are required to create concentrated stock solutions. Dimethyl sulfoxide (DMSO) and acetone are common choices due to their broad solvency and miscibility with water and culture media.[2][3]
-
DMSO: A powerful aprotic solvent, excellent for dissolving a wide range of compounds. It can increase cell membrane permeability, which may influence results.[4]
-
Acetone: A volatile solvent that is effective for many compounds and has a lower potential for direct biological effects compared to DMSO.[2]
Crucial Consideration: The solvent itself can inhibit fungal growth at certain concentrations.[2][5] It is imperative to conduct a solvent toxicity pre-assay to determine the maximum non-inhibitory concentration. For many fungi, DMSO and acetone concentrations should be kept below 2.5% v/v in the final assay medium.[5] All experiments must include a "solvent-only" control to validate that any observed antifungal effect is due to the test compound and not the solvent.[6]
Protocol: Stock and Working Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound and subsequent serial dilutions for use in bioassays.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, deionized water or appropriate sterile liquid medium
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Stock Solution (10 mg/mL):
-
Accurately weigh 10 mg of the test compound.
-
Dissolve in 1 mL of sterile DMSO to create a 10,000 µg/mL stock solution.
-
Vortex until fully dissolved. This stock can be stored in small aliquots at -20°C.
-
-
Serial Dilutions:
-
Perform a two-fold or ten-fold serial dilution series from the stock solution using sterile water or liquid medium. This creates the working solutions to be added to the assay plates.[7]
-
The final concentrations in the assay should span a wide range (e.g., 0.01 to 100 µg/mL) to accurately determine the dose-response curve.[8]
-
| Parameter | Value | Rationale |
| Stock Concentration | 10,000 µg/mL | High concentration minimizes the volume of solvent added to the final assay. |
| Solvent | DMSO (or Acetone) | Effective solubilization of a wide range of organic compounds.[2][5] |
| Final Solvent Conc. | < 2.5% v/v | Avoids solvent-induced fungal inhibition, ensuring observed effects are from the test compound.[5] |
Phase 1: In Vitro Efficacy Screening
The primary goal of in vitro screening is to determine if the compound has direct antifungal activity against the target pathogen in a controlled laboratory setting. This is the most rapid and cost-effective method to establish a baseline of biological activity.[9]
Selection of Model Pathogens
The choice of pathogen is critical and should be based on economic importance and established laboratory protocols. Good candidates for initial screening include:
-
Botrytis cinerea : The causative agent of grey mold, a ubiquitous necrotrophic pathogen with a broad host range.[10][11]
-
Fusarium oxysporum : A soil-borne pathogen causing Fusarium wilt on numerous crops, with well-defined in vitro assay methods.[12][13][14][15][16]
Experimental Workflow: In Vitro Screening
The overall workflow for in vitro testing is a multi-step process designed to move from qualitative observation to quantitative assessment.
Caption: High-level workflow for in vitro fungicide efficacy testing.
Protocol: Agar Dilution Method for Mycelial Growth Inhibition
This method is a gold standard for assessing fungicide sensitivity by measuring the radial growth of a fungus on an amended agar medium.[17]
Objective: To determine the dose-dependent inhibitory effect of the test compound on the mycelial growth of a target fungus and calculate the EC50 value.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Test compound working solutions
-
Actively growing culture of the target fungus (e.g., B. cinerea, F. oxysporum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Digital calipers or ruler
Procedure:
-
Medium Amendment: While the sterile PDA is molten and cooled to ~45-50°C, add the appropriate volume of each compound working solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[8]
-
Control Plates: Prepare two sets of control plates:
-
Negative Control: PDA with no additions.
-
Solvent Control: PDA amended with the same concentration of DMSO or acetone used in the highest compound concentration plate.
-
-
Pour Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm plug from the leading edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C for B. cinerea[18]) for 3-7 days, or until the fungal growth in the control plate has reached approximately 70-80% of the plate diameter.
-
Measurement: Measure two perpendicular diameters of the fungal colony on each plate. Subtract the diameter of the initial plug (5 mm) from each measurement.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Diameter_Control - Diameter_Treatment) / Diameter_Control] x 100
-
Plot the percent inhibition against the log of the compound concentration.
-
Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package) to perform a non-linear regression analysis (e.g., four-parameter logistic model) to calculate the EC50 value.[19][20][21] The EC50 (Effective Concentration, 50%) is the concentration of the fungicide that inhibits fungal growth by 50%.[21]
-
Data Presentation: In Vitro Results
| Concentration (µg/mL) | Mean Colony Diameter (mm) | Std. Deviation | Percent Inhibition (%) |
| Solvent Control | 75.2 | 3.1 | 0.0 |
| 0.1 | 70.1 | 2.8 | 6.8 |
| 1.0 | 55.8 | 4.5 | 25.8 |
| 10.0 | 36.3 | 3.9 | 51.7 |
| 50.0 | 12.5 | 2.2 | 83.4 |
| 100.0 | 5.0 (plug only) | 0.0 | 100.0 |
| Positive Control | 5.0 (plug only) | 0.0 | 100.0 |
| EC50 Value (µg/mL) | 9.5 | (Calculated) | - |
Phase 2: In Planta Efficacy Assessment
While in vitro assays confirm direct antifungal activity, they do not account for factors such as plant uptake, translocation, or the influence of the host's defense responses. In planta assays are therefore a critical next step.[22] The detached leaf assay is a widely used method that bridges the gap between in vitro and whole-plant studies, offering high reproducibility and conservation of resources.[22][23][24][25][26]
Rationale for Detached Leaf Assay
The detached leaf assay provides a more realistic assessment of fungicide performance by incorporating the host tissue.[22] It allows for the evaluation of both protective (preventative) and curative activity in a controlled environment. While it doesn't fully replicate whole-plant physiology, it is an excellent and validated screening tool.[24][25]
Protocol: Detached Leaf Assay for Protective Activity
Objective: To evaluate the ability of the test compound to prevent fungal infection when applied to leaf tissue prior to inoculation.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant (e.g., bean, tomato, or wheat)
-
Test compound formulated as a sprayable solution (e.g., in water with a small amount of surfactant like Tween 20)
-
Fungal spore suspension (e.g., 1x10^5 spores/mL of B. cinerea)
-
Shallow trays or large Petri dishes lined with moist filter paper
-
Spray bottle or atomizer
Procedure:
-
Leaf Collection: Excise healthy leaves, ensuring they are of a similar age and size.
-
Treatment Application:
-
Arrange leaves in a single layer.
-
Spray the leaves with the different concentrations of the test compound formulation until runoff.
-
Include a Solvent Control (water + surfactant) and a Positive Control (a known effective fungicide).
-
-
Drying: Allow the leaves to air dry completely in a laminar flow hood (approx. 2-4 hours).
-
Inoculation:
-
Place the treated, dry leaves into the humid chambers (trays with moist filter paper).
-
Place a small droplet (e.g., 10 µL) of the fungal spore suspension onto the center of each leaf.
-
-
Incubation: Seal the chambers and incubate at 20-25°C with a photoperiod (e.g., 12h light/12h dark) for 3-5 days.
-
Assessment:
-
Measure the diameter of the necrotic lesion that develops at the inoculation site.
-
Calculate the percent reduction in lesion size compared to the solvent control.
-
Determine the minimum effective concentration (MEC) required for significant disease control.
-
Logic of Protective vs. Curative Assays
The timing of compound application relative to pathogen inoculation determines the type of activity being measured. This is a crucial distinction in fungicide development.
Caption: Workflow comparison of protective versus curative fungicide assays.
Phase 3: Phytotoxicity Assessment
A successful fungicide must control the pathogen without harming the host plant.[27] Phytotoxicity testing is a mandatory step to ensure crop safety.[28][29]
Objective: To determine if the test compound causes any visible damage or growth inhibition to the host plant at effective concentrations.
Protocol: Seed Germination and Seedling Vigor Test
This protocol is adapted from standardized methods for evaluating chemical effects on plants.[30][31][32]
Materials:
-
Seeds of a sensitive indicator species (e.g., cress, lettuce, radish)
-
Petri dishes with filter paper
-
Test compound solutions at various concentrations (including 1x, 2x, and 5x the effective in planta concentration)
-
Growth chamber or incubator
Procedure:
-
Preparation: Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective test solution or control (deionized water).
-
Seeding: Place a set number of seeds (e.g., 20) evenly spaced on the moist filter paper.
-
Incubation: Seal the dishes with parafilm and incubate in the dark for 3-5 days at 25°C.
-
Assessment:
-
Germination Rate: Count the number of germinated seeds in each dish.
-
Root and Shoot Length: Measure the length of the primary root and shoot for each seedling.
-
Visual Symptoms: Record any visual signs of damage, such as discoloration, necrosis, or malformation.[28]
-
-
Analysis: Compare the germination percentage and mean root/shoot lengths of the treated groups to the water control. A significant reduction indicates phytotoxicity.
| Parameter | Description |
| Germination (%) | Percentage of seeds that successfully germinate. |
| Root Length (mm) | A sensitive indicator of stress; inhibition suggests phytotoxicity. |
| Shoot Length (mm) | Measures impact on early plant growth and vigor. |
| Visual Injury Score | A qualitative score (0=none, 5=severe) for necrosis, chlorosis, or deformation. |
Conclusion and Future Directions
This document outlines a foundational, three-phase experimental plan to evaluate the efficacy of "this compound" as a potential fungicide. By following this hierarchical approach—from in vitro activity to in planta efficacy and crop safety—researchers can generate the critical data needed for informed decision-making.
Positive results from this screening cascade would warrant progression to more advanced studies, including:
-
Spectrum of Activity: Testing against a broader panel of fungal pathogens.
-
Mode of Action Studies: Investigating the biochemical target of the compound.
-
Resistance Risk Assessment: Evaluating the potential for pathogens to develop resistance.
-
Greenhouse and Field Trials: Assessing performance under more realistic agricultural conditions.[1]
The rigorous and logical application of these protocols will provide a robust characterization of this novel compound's potential as a valuable tool in crop protection.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent interactions with test compounds and recommendations for testing to avoid artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. How to validate the efficacy of a crop protection product? - Conidia Coniphy [conidia-coniphy.com]
- 10. researchgate.net [researchgate.net]
- 11. Fast and easy bioassay for the necrotizing fungus Botrytis cinerea on poplar leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening and sensitivity of fungicides against Fusarium oxysporum f. sp. apii [http--journals--caass--org--cn.proxy.hfzk.net.cn]
- 13. Fungicide Sensitivity of Fusarium oxysporum f. sp. lentis and Fusarium acuminatum Affecting Lentil in the Northern Great Plains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Genetic analysis of the fungicide resistance in Fusarium oxysporum associated to Vanilla planifolia [scielo.org.mx]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. washingtonwine.org [washingtonwine.org]
- 19. researchgate.net [researchgate.net]
- 20. ec50estimator [cran.r-project.org]
- 21. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 22. fs.usda.gov [fs.usda.gov]
- 23. cgspace.cgiar.org [cgspace.cgiar.org]
- 24. Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 27. cabidigitallibrary.org [cabidigitallibrary.org]
- 28. greenhousegrower.com [greenhousegrower.com]
- 29. apps.dtic.mil [apps.dtic.mil]
- 30. researchgate.net [researchgate.net]
- 31. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 32. biotoxicity.com [biotoxicity.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Welcome to the technical support guide for the synthesis of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the critical parameters that govern success. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can achieve high-yield, high-purity results reliably.
The synthesis of this compound is primarily achieved via a Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2] In this specific case, the challenge lies in the regioselective mono-alkylation of 2-methylhydroquinone with a methyl haloacetate.
Reaction Pathway Overview
The core of this synthesis is the deprotonation of 2-methylhydroquinone to form a phenoxide, which then acts as a nucleophile to displace the halide from methyl chloroacetate or methyl bromoacetate. The key challenge is achieving selectivity for the hydroxyl group at the C1 position, which is sterically hindered by the adjacent methyl group, over the C4 hydroxyl group, while also preventing dialkylation and hydrolysis of the ester product.
Caption: General workflow for the selective Williamson ether synthesis.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired mono-alkylated product while minimizing common side reactions.
Materials:
-
2-Methylhydroquinone
-
Methyl Bromoacetate (preferred for higher reactivity) or Methyl Chloroacetate
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methylhydroquinone (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone (approx. 10 mL per gram of hydroquinone) to the flask. Begin stirring and add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Scientist's Note: Anhydrous potassium carbonate is a mild base that is effective at deprotonating the phenol without significantly promoting ester hydrolysis, a common issue with stronger bases like NaOH or KOH. Using it in a polar aprotic solvent like acetone or DMF enhances the nucleophilicity of the resulting phenoxide.[1][3]
-
-
Alkylation: In a separate flask, dissolve methyl bromoacetate (0.9 eq) in a small amount of anhydrous acetone. Add this solution dropwise to the stirring hydroquinone/carbonate mixture over 30-40 minutes at room temperature.
-
Scientist's Note: Using a slight excess of the 2-methylhydroquinone (making methyl bromoacetate the limiting reagent) helps to suppress the formation of the dialkylated byproduct. Slow, dropwise addition is crucial to maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
-
-
Reaction: After the addition is complete, heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel. A gradient elution system, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate), is typically effective for separating the desired product from unreacted starting material and the dialkylated byproduct.[4]
-
Characterization: Confirm the identity and purity of the product fractions using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
| Reagent | Molar Eq. | Rationale |
| 2-Methylhydroquinone | 1.0 - 1.1 | Using a slight excess minimizes dialkylation. |
| Methyl Bromoacetate | 0.9 - 1.0 | Limiting reagent to favor mono-alkylation. More reactive than chloro-analog. |
| Potassium Carbonate | 1.5 - 2.0 | Mild base to prevent ester hydrolysis and favor selective deprotonation. |
| Solvent | N/A | Anhydrous polar aprotic (Acetone, DMF) to enhance nucleophilicity. |
Table 1: Recommended Reagent Stoichiometry and Rationale.
Troubleshooting Guide
Caption: Decision workflow for troubleshooting low product yield.
Question & Answer Troubleshooting
Q1: My final yield is consistently low, and I recover a lot of unreacted 2-methylhydroquinone. What's going wrong?
A1: This points to an incomplete reaction. There are three primary culprits:
-
Ineffective Deprotonation: The phenoxide nucleophile is not being generated efficiently. Ensure your base (K₂CO₃) is anhydrous and finely powdered to maximize its surface area and reactivity. Also, confirm you are using sufficient molar equivalents (at least 1.5 eq).
-
Insufficient Reaction Conditions: The reaction may not have reached completion. Increase the reflux time and monitor the consumption of the starting material by TLC. If the reaction stalls, a modest increase in temperature (by switching from acetone to a higher-boiling solvent like DMF) could be beneficial.
-
Low Halide Reactivity: Methyl chloroacetate can be sluggish. Switching to the more reactive methyl bromoacetate will significantly increase the reaction rate. Alternatively, adding a catalytic amount of sodium iodide (NaI) can facilitate a Finkelstein reaction, converting the chloroacetate in-situ to the more reactive iodoacetate.
Q2: My main byproduct is the dialkylated ether. How can I improve the yield of the mono-alkylated product?
A2: This is a classic selectivity problem in reactions with di-functional starting materials. To favor mono-alkylation:
-
Adjust Stoichiometry: Make the 2-methylhydroquinone the excess reagent (1.1 to 1.2 equivalents) and the methyl haloacetate the limiting reagent (1.0 equivalent). This statistically favors the alkylating agent encountering an unreacted hydroquinone molecule over a mono-alkylated one.
-
Control Reagent Addition: Add the solution of methyl haloacetate very slowly, or via a syringe pump, to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, reducing the probability of a second alkylation event occurring on the already-formed product.
-
Lower the Temperature: Running the reaction at a slightly lower temperature can sometimes increase selectivity, as the activation energy for the second alkylation may be higher.
Q3: My NMR analysis shows I've synthesized the carboxylic acid, 2-(4-hydroxy-2-methylphenoxy)acetic acid, instead of the methyl ester. What caused this?
A3: You are observing ester hydrolysis. The ester group is sensitive to basic (saponification) and, to a lesser extent, acidic conditions, especially in the presence of water.[5][6]
-
Incorrect Base: This is the most common cause. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in aqueous or protic solutions, will readily hydrolyze the ester product during the reaction.[2][7][8]
-
Solution: The optimized protocol above uses potassium carbonate (K₂CO₃), a weaker base, in an anhydrous aprotic solvent (acetone or DMF) specifically to prevent this side reaction.[3] Ensure all your reagents and glassware are thoroughly dried before starting the experiment.
Q4: Purification by column chromatography is difficult. The product, starting material, and byproducts are all very close on the TLC plate.
A4: This is a common challenge with phenolic compounds.
-
Optimize Your Mobile Phase: Experiment with different solvent systems for your TLC analysis before running the column. A small amount of acetic acid or triethylamine in the eluent can sometimes improve the separation of acidic or basic compounds, respectively, by preventing streaking on the silica gel. For this separation, a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or diethyl ether is a good starting point.
-
Consider an Acid/Base Wash: Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., a dilute sodium bicarbonate solution). The unreacted acidic 2-methylhydroquinone and any hydrolyzed carboxylic acid byproduct will move into the aqueous layer, while your desired neutral ester product remains in the organic layer. This can greatly simplify the subsequent chromatography.
Frequently Asked Questions (FAQs)
Q: Is methyl bromoacetate or methyl chloroacetate better for this synthesis? A: Methyl bromoacetate is significantly more reactive than methyl chloroacetate due to bromide being a better leaving group than chloride. This leads to faster reaction times and allows for milder reaction conditions (lower temperatures), which can improve selectivity.[2] While more expensive, it is often the superior choice for achieving high conversion. If using methyl chloroacetate, you may need longer reaction times, higher temperatures, or the addition of a catalyst like NaI.[9]
Q: What is the role of a phase-transfer catalyst (PTC) like Tetrabutylammonium Bromide (TBAB)? A: A PTC is useful in reactions where the reactants are in different phases, for example, a solid inorganic base (like K₂CO₃) and an organic substrate in an organic solvent. The PTC's quaternary ammonium cation can pair with the phenoxide anion, pulling it into the organic phase where it can more readily react with the alkyl halide.[3] While not always necessary in a homogenous system like with DMF, adding a catalytic amount of TBAB can accelerate the reaction rate, particularly if your base has low solubility in the chosen solvent.
Q: How can I be certain I have synthesized the correct regioisomer? A: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range (2-3 bond) correlations between protons and carbons. You should observe a correlation from the methylene protons of the acetate group (-O-CH₂ -COOCH₃) to the aromatic carbon bearing the oxygen (C1) and the methyl-substituted carbon (C2). This confirms the connectivity is at the C1 position, as desired. A Nuclear Overhauser Effect (NOE) experiment could also show spatial proximity between the methylene protons and the C2-methyl protons.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. (2-METHYLPHENOXY)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. CN106167453A - A kind of preparation method of 2,4 dichlorphenoxyacetic acid methyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate. As a Senior Application Scientist, this document synthesizes established purification principles with practical, field-tested advice to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as 2-(4-hydroxy-2-methylphenoxy)acetic acid and the alcohol used for esterification (e.g., methanol).
-
By-products: Formation of isomeric products or results of side reactions.
-
Degradation Products: The ester functionality can be susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture or acid/base residues.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts, can be carried through.[1][2]
Q2: What is the first step I should take to purify my crude this compound?
A2: An initial aqueous workup is often beneficial. This typically involves dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with:
-
A dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acidic starting material.
-
Water or brine to remove water-soluble impurities and residual base.
This simple liquid-liquid extraction can significantly improve the purity before proceeding to more rigorous methods like chromatography or recrystallization.[3][4]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid) is a good starting point.[6] Gas Chromatography (GC) can also be used, particularly for assessing residual solvents.[5] For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) coupled with HPLC or GC is invaluable.
Troubleshooting Guides
Troubleshooting Low Yield After Purification
Low recovery of your target compound can be frustrating. The following decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for low purification yield.
In-Depth Purification Protocols
Method 1: Purification by Flash Column Chromatography
This is often the most effective method for separating the target compound from closely related impurities.
Principle: Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the solvent through the stationary phase (typically silica gel), leading to faster and more efficient separations.
Experimental Protocol:
-
Slurry Preparation:
-
Adsorb the crude this compound onto a small amount of silica gel. This is done by dissolving the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation.[3]
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., a mixture of hexanes and ethyl acetate).
-
-
Loading and Elution:
-
Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Begin elution with a low-polarity solvent system and gradually increase the polarity. A common gradient for a compound of this nature would be from 10% ethyl acetate in hexanes to 40-50% ethyl acetate in hexanes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.[3]
-
Troubleshooting Flash Chromatography:
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC first. Aim for a target compound Rf of ~0.3. |
| Compound Cracks the Silica | Column ran dry. | Ensure the silica bed is always covered with solvent. |
| Streaking of Compound | Compound is too polar for the eluent or is overloading the column. | Increase the polarity of the eluent. Use a larger column or less crude material. |
Method 2: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, often yielding very high purity material.
Principle: This technique relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Experimental Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvent systems like ethyl acetate/hexanes or methanol/water could be effective.[7]
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration.[7]
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again. |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too quickly. | Reheat the solution, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent system. |
| Low Purity | Impurities co-precipitated with the product. | The cooling was too rapid, or the impurity concentration is too high. A second recrystallization may be necessary. |
Workflow for Purification Method Selection
The choice of purification technique depends on the initial purity of the crude product and the desired final purity.
Caption: Decision tree for selecting a purification method.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. (2-Methylphenoxy)acetic acid | SIELC Technologies [sielc.com]
- 7. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
"Methyl 2-(4-hydroxy-2-methylphenoxy)acetate" degradation pathways and stability issues
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 2-(4-hydroxy-2-methylphenoxy)acetate. As a phenoxyacetate derivative, this compound's stability is of critical importance for ensuring experimental reproducibility, product efficacy, and safety. This document provides a comprehensive overview of potential degradation pathways, stability issues, and detailed troubleshooting protocols to address challenges encountered during its handling, storage, and analysis. The insights herein are derived from established principles of chemical stability and data from structurally related compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidative agents. The molecule possesses two key functional groups susceptible to degradation: a methyl ester and a phenolic hydroxyl group, which dictate its chemical reactivity.
Q2: What are the expected degradation pathways for this compound?
A2: Based on its structure, the main degradation pathways are anticipated to be:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 2-(4-hydroxy-2-methylphenoxy)acetic acid and methanol.[1][2][3] This is often the most significant degradation pathway.
-
Oxidation: The electron-rich phenol ring and the ether linkage can be susceptible to oxidation, leading to the formation of colored degradation products. The presence of metal ions or peroxides can catalyze this process.
-
Photodegradation: Like many aromatic compounds, especially phenoxyacetic acid derivatives used as herbicides, this molecule may degrade upon exposure to UV light.[4][5][6] This can involve cleavage of the ether bond or modification of the aromatic ring.
-
Thermal Degradation: At elevated temperatures, decarboxylation or other complex degradation reactions may occur, although this is generally less of a concern under standard storage conditions.
Q3: How should I properly store solutions of this compound to minimize degradation?
A3: To ensure the stability of your solutions, we recommend the following storage practices:
-
Solvent Choice: For stock solutions, use anhydrous aprotic solvents like acetonitrile or DMSO and store them at -20°C or -80°C.
-
pH Control: If working with aqueous solutions, it is crucial to maintain a neutral pH (around 6.0-7.5) using a suitable buffer system to minimize acid- or base-catalyzed hydrolysis.
-
Light Protection: Store all solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation.
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation Products: The compound may be degrading under your experimental or storage conditions. The primary suspect would be the hydrolyzed carboxylic acid.
-
Impurities: The starting material may contain impurities from its synthesis.
-
Contamination: Solvents, glassware, or other reagents may be contaminated.
-
Excipient Interference: If analyzing a formulated product, excipients could be the source of the peaks. A well-developed stability-indicating method is essential to resolve the active compound from all other components.[7]
Q5: My mass balance in a stability study is below 95%. What are the likely reasons?
A5: A poor mass balance can indicate several issues:
-
Formation of Non-UV Active Degradants: Some degradation pathways may produce products that do not absorb at the analytical wavelength.
-
Formation of Volatile Degradants: Degradation could produce volatile compounds, such as methanol from hydrolysis, which are not detected by HPLC.
-
Precipitation: The parent compound or its degradants may have precipitated out of solution.
-
Adsorption: The compound or its degradants may have adsorbed to the container surface.
-
Inadequate Chromatographic Separation: Some degradation products may be co-eluting with the parent peak or other peaks, or may be retained on the column.
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to troubleshooting common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of Main Peak Area Over Time | Compound Degradation (likely hydrolysis) | 1. Check pH of solution: The ester is prone to hydrolysis. If the sample is in an aqueous medium, ensure the pH is neutral. 2. Review Storage Conditions: Ensure the sample is stored at a low temperature and protected from light. 3. Prepare Fresh Samples: If degradation is suspected, prepare a fresh sample immediately before analysis for comparison. |
| Appearance of a New, More Polar Peak | Hydrolysis to Carboxylic Acid | 1. Spike with a Standard: If available, spike the sample with a standard of the potential degradant (2-(4-hydroxy-2-methylphenoxy)acetic acid) to confirm its identity by retention time. 2. LC-MS Analysis: Use mass spectrometry to identify the mass of the new peak. The hydrolyzed acid will have a molecular weight of 182.17 g/mol . 3. pH Adjustment: The retention time of the carboxylic acid will be sensitive to the mobile phase pH. A slight change in pH can confirm the presence of an acidic functional group. |
| Inconsistent Retention Times | HPLC System Issues | 1. Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.[7] 2. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[7] 3. Temperature Control: Use a column oven to maintain a consistent temperature, as retention times can be temperature-dependent.[7] 4. Pump Performance: Check for leaks, air bubbles, or worn pump seals in the HPLC system.[8] |
| Peak Tailing of the Main Peak | Secondary Interactions with Stationary Phase | 1. Mobile Phase Modifier: The phenolic hydroxyl group can cause tailing. Add a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase to suppress the ionization of the phenol.[9] 2. Column Overload: Reduce the injection volume or sample concentration.[7] 3. Column Degradation: The column may be degrading due to extreme pH or contamination. Consider flushing with a strong solvent or replacing the column.[7] |
| Baseline Noise or Drift | Detector or Mobile Phase Issues | 1. Degas Mobile Phase: Inadequate degassing can lead to air bubbles in the detector.[10] 2. Contamination: Contaminants in the mobile phase or from the sample can cause a noisy or drifting baseline.[9][11] 3. Detector Lamp: The detector lamp may be nearing the end of its life.[12] |
Part 3: Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies, which are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][14]
Protocol 1: Forced Degradation Study
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and pathways.[15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][16]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix the stock solution with 0.1 M HCl.
- Incubate at 60°C and collect samples at various time points (e.g., 2, 6, 12, 24 hours).
- Neutralize the solution with 0.1 M NaOH before analysis.[17]
-
Base Hydrolysis:
- Mix the stock solution with 0.1 M NaOH.
- Incubate at 60°C and collect samples at various time points.
- Neutralize the solution with 0.1 M HCl before analysis.[17]
-
Oxidative Degradation:
- Treat the stock solution with 3% hydrogen peroxide (H₂O₂).
- Keep at room temperature and collect samples at various time points.[17]
-
Thermal Degradation:
- Incubate the stock solution at an elevated temperature (e.g., 80°C).[18]
- Collect samples at various time points.
-
Photolytic Degradation:
- Expose the stock solution to UV light (e.g., 254 nm).
- A control sample should be kept in the dark at the same temperature.[17]
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample at each time point using a stability-indicating analytical method, such as HPLC.
Protocol 2: HPLC Method for Stability Testing
This is a general starting point for an HPLC method. Optimization will be necessary to achieve good separation between the parent compound and any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start with a suitable gradient (e.g., 30% B to 90% B over 20 minutes) and optimize as needed.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (determine by running a UV scan).
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve prepared from a series of known concentrations of a reference standard.
Part 4: Visualizing Degradation Pathways and Workflows
Diagrams
Caption: Predicted degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2 | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. rheniumgroup.co.il [rheniumgroup.co.il]
- 12. youtube.com [youtube.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. acdlabs.com [acdlabs.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. benchchem.com [benchchem.com]
- 18. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Phenoxyacetic Acid Derivatives
Welcome to the technical support center for the synthesis of phenoxyacetic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important compounds. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide field-proven troubleshooting strategies to enhance the yield, purity, and reproducibility of your experiments.
Introduction: The Williamson Ether Synthesis in Phenoxyacetic Acid Synthesis
The synthesis of phenoxyacetic acid and its derivatives is a cornerstone of many chemical and pharmaceutical endeavors, frequently serving as a key building block for herbicides and drugs.[1] The most common and direct route to these compounds is a modification of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester (like chloroacetic acid or ethyl chloroacetate) by a phenoxide ion.[2][3] The phenoxide is typically generated in situ by treating the corresponding phenol with a base.[4]
While seemingly straightforward, this SN2 reaction is often plagued by competing side reactions that can significantly impact the outcome of the synthesis.[5] Understanding and controlling these side reactions is paramount to achieving high yields and purity. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these common issues.
Core Synthesis Pathway and Competing Reactions
To effectively troubleshoot, it is essential to visualize the intended reaction alongside the potential pitfalls. The following diagram illustrates the desired O-alkylation pathway and the primary competing side reactions.
Caption: Desired O-alkylation pathway and major side reactions.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low Yield of the Desired Phenoxyacetic Acid Derivative
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in phenoxyacetic acid synthesis can often be attributed to one or more of the following side reactions:
-
C-Alkylation: Instead of the desired O-alkylation, the haloacetic acid derivative can react with the carbon atoms of the aromatic ring of the phenoxide.[4] This is a significant competing reaction, especially at the ortho and para positions.[6]
-
Hydrolysis of the Alkylating Agent: The haloacetic acid or its ester can be hydrolyzed by the base present in the reaction mixture. For instance, ethyl chloroacetate can hydrolyze to form glycolic acid or its salt.[7][8]
-
Elimination Reaction: The base can also promote an elimination reaction of the alkylating agent, though this is less common with primary halides like chloroacetate.[5]
-
Incomplete Reaction: Insufficient reaction time, temperature, or improper stoichiometry can lead to unreacted starting materials.
Q2: How can I minimize C-alkylation and favor the desired O-alkylation?
A2: The competition between O- and C-alkylation is a classic example of ambident nucleophilicity of the phenoxide ion.[5] Several factors can be manipulated to favor O-alkylation:
-
Solvent Choice: The choice of solvent plays a critical role. Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred for O-alkylation.[4] These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more exposed and nucleophilic. In contrast, protic solvents (like water or alcohols) can hydrogen-bond with the oxygen atom of the phenoxide, shielding it and making the carbon atoms of the ring more accessible for alkylation.[4]
-
Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can influence the degree of ion pairing. Looser ion pairs, often found with larger cations like potassium, can favor O-alkylation.
-
Temperature: Higher temperatures can sometimes favor C-alkylation, which may have a higher activation energy. Therefore, running the reaction at the lowest effective temperature is often beneficial.
| Condition | Favors O-Alkylation | Favors C-Alkylation |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic (e.g., water, ethanol) |
| Temperature | Lower to moderate | Higher |
| Counter-ion | Larger cations (e.g., K+, Cs+) | Smaller cations (e.g., Li+, Na+) |
Q3: What are the best practices to prevent the hydrolysis of my alkylating agent?
A3: Hydrolysis of the haloacetic acid or its ester is a common issue, especially in the presence of strong bases and water.[7][9] To mitigate this:
-
Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.
-
Controlled Addition of Base: Add the base slowly and at a controlled temperature to avoid localized high concentrations that can accelerate hydrolysis.
-
Choice of Base: A weaker base, if sufficient to deprotonate the phenol, may be less prone to causing hydrolysis of the ester.
-
Phase-Transfer Catalysis (PTC): This technique is highly effective in minimizing hydrolysis. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide ion from the aqueous phase (or solid phase) to the organic phase where the alkylating agent resides.[10] This allows the reaction to occur in a non-aqueous environment, significantly reducing the chances of hydrolysis.
Issue 2: Impurities in the Final Product
Q4: I am observing significant amounts of starting phenol in my final product. What could be the reason?
A4: The presence of unreacted phenol in the final product usually points to one of the following:
-
Incomplete Deprotonation: The base used may not be strong enough or used in insufficient quantity to completely deprotonate the phenol to the more reactive phenoxide. Ensure at least one molar equivalent of a suitable base (e.g., NaOH, KOH) is used.
-
Insufficient Alkylating Agent: If the haloacetic acid derivative is the limiting reagent, some of the phenoxide will remain unreacted. A slight excess of the alkylating agent is often used to drive the reaction to completion.
-
Poor Solubility: If the phenoxide salt is not sufficiently soluble in the reaction medium, its reaction with the alkylating agent will be slow and incomplete.
Q5: My product is contaminated with a byproduct that has a similar polarity, making purification difficult. How can I identify and prevent this?
A5: A common culprit for hard-to-separate impurities is the C-alkylated product.[4] As discussed in Q2, this arises from the alkylation of the aromatic ring. To confirm its presence, spectroscopic techniques like 1H NMR and 13C NMR are invaluable. The C-alkylated product will show a different substitution pattern on the aromatic ring compared to the desired O-alkylated product.
To prevent its formation, refer to the strategies outlined in A2, with a strong emphasis on solvent selection.
Experimental Protocols
Protocol 1: General Procedure for Phenoxyacetic Acid Synthesis under Anhydrous Conditions
This protocol is designed to minimize hydrolysis of the alkylating agent.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted phenol (1.0 eq.).
-
Add anhydrous DMF (or DMSO) to dissolve the phenol.
-
Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating complete formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of ethyl chloroacetate (1.2 eq.) in anhydrous DMF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.[11]
Protocol 2: Phenoxyacetic Acid Synthesis using Phase-Transfer Catalysis (PTC)
This protocol is particularly useful for reactions where hydrolysis is a significant concern.
-
In a round-bottom flask, dissolve the substituted phenol (1.0 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq.) in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Add a concentrated aqueous solution of sodium hydroxide (2.0 eq.).
-
Stir the biphasic mixture vigorously and add ethyl chloroacetate (1.2 eq.) dropwise.
-
Heat the reaction to 40-60 °C and stir vigorously for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Advanced Synthesis Considerations: The Ullmann Condensation
Q6: Are there alternative methods for synthesizing phenoxyacetic acid derivatives, especially for less reactive phenols or aryl halides?
A6: Yes, for challenging substrates, the Ullmann condensation can be an effective alternative.[12] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol (in this case, a derivative of glycolic acid) or an aryl halide with a phenoxide.[13] While traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, modern variations use catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions.[14] This method is particularly useful for the synthesis of diaryl ethers.[15]
Summary of Key Troubleshooting Points
-
Low Yield: Primarily due to C-alkylation or hydrolysis.
-
C-Alkylation: Minimized by using polar aprotic solvents (DMF, DMSO).
-
Hydrolysis: Prevented by using anhydrous conditions or employing phase-transfer catalysis.
-
Unreacted Phenol: Ensure complete deprotonation with a suitable base and use a slight excess of the alkylating agent.
-
Difficult Purification: Often due to the presence of C-alkylated isomers. Optimize reaction conditions to prevent their formation.
By understanding the underlying chemistry and carefully controlling the reaction parameters, the common side reactions in the synthesis of phenoxyacetic acid derivatives can be effectively managed, leading to improved yields and product purity.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. biomedres.us [biomedres.us]
- 11. quora.com [quora.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann reaction | PPTX [slideshare.net]
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Phenoxyacetic Acids
Welcome to the technical support center for the chlorination of phenoxyacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and ensuring the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chlorination of phenoxyacetic acids, providing quick and accessible answers to get you started.
Q1: What is the fundamental mechanism for the chlorination of phenoxyacetic acid?
A1: The chlorination of phenoxyacetic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The aromatic ring of the phenoxyacetic acid acts as a nucleophile, attacking an electrophilic chlorine species. The reaction typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorinating agent (e.g., Cl₂) and generate a more potent electrophile.[1][2]
Q2: What are the most common chlorinating agents for this reaction?
A2: A variety of chlorinating agents can be employed, with the choice often depending on the desired reactivity, safety considerations, and scale of the reaction. Common agents include:
-
Chlorine gas (Cl₂): Highly reactive and cost-effective for large-scale synthesis, but requires specialized equipment for safe handling.[3][4]
-
Sulfuryl chloride (SO₂Cl₂): A liquid that is often easier to handle than chlorine gas and can provide good selectivity.[3]
-
N-Chlorosuccinimide (NCS): A solid reagent that is milder and often used when fine control over the reaction is needed.
-
Sodium hypochlorite (NaOCl) and Calcium hypochlorite (Ca(OCl)₂): Often used in aqueous media, these reagents can be effective but may lead to different side products.[3]
Q3: What is the role of the Lewis acid catalyst?
A3: Lewis acids are crucial for activating the chlorinating agent.[1] For instance, with chlorine gas, the Lewis acid polarizes the Cl-Cl bond, creating a more electrophilic chlorine species that can be attacked by the electron-rich aromatic ring of the phenoxyacetic acid.[1][2] This significantly increases the reaction rate.
Q4: What are the expected products of the chlorination of phenoxyacetic acid?
A4: The ether and carboxylic acid groups of phenoxyacetic acid are ortho-, para-directing. Therefore, the primary products are 4-chlorophenoxyacetic acid and 2-chlorophenoxyacetic acid. With an excess of the chlorinating agent, further chlorination can occur to yield 2,4-dichlorophenoxyacetic acid.[3]
Section 2: Detailed Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Symptom: After the reaction and work-up, analysis (e.g., by TLC, GC, or NMR) shows little to no desired chlorinated product.
| Potential Cause | Troubleshooting Action & Scientific Rationale |
| Inactive Catalyst | Action: Use a fresh, anhydrous Lewis acid catalyst. Rationale: Lewis acids like AlCl₃ and FeCl₃ are hygroscopic and will be deactivated by moisture. The presence of water hydrolyzes the catalyst, rendering it ineffective at activating the chlorinating agent.[1] |
| Insufficiently Reactive Chlorinating Agent | Action: Consider a more reactive chlorinating agent (e.g., switch from NCS to SO₂Cl₂ or Cl₂ with a catalyst). Rationale: The phenoxyacetic acid ring is activated, but for efficient chlorination, a sufficiently strong electrophile is necessary. The choice of chlorinating agent dictates the electrophilicity of the chlorine species.[1] |
| Low Reaction Temperature | Action: Gradually increase the reaction temperature in 10 °C increments. Rationale: Electrophilic aromatic substitution is an activated process. Insufficient thermal energy may lead to a very slow reaction rate. However, excessive heat can lead to side reactions, so optimization is key.[3] |
| Poor Solvent Choice | Action: Ensure your solvent is appropriate for the reaction. Chlorinated solvents like dichloromethane or dichloroethane are often suitable.[3] Rationale: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Protic solvents can react with the catalyst and chlorinating agent. |
Issue 2: Formation of Multiple Products and Poor Selectivity
Symptom: The product mixture contains significant amounts of undesired isomers (e.g., a high ratio of 2-chloro to 4-chloro isomer) or over-chlorinated products (e.g., 2,4-dichlorophenoxyacetic acid).
| Potential Cause | Troubleshooting Action & Scientific Rationale |
| Reaction Temperature is Too High | Action: Lower the reaction temperature. Rationale: Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers, leading to a decrease in selectivity. |
| Excess Chlorinating Agent | Action: Use a stoichiometric amount or a slight excess of the chlorinating agent. Rationale: Using a large excess of the chlorinating agent will drive the reaction towards di- or poly-chlorination, especially after the formation of the initial monochlorinated product.[3] |
| Inappropriate Catalyst | Action: Experiment with different Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃). Rationale: The nature of the Lewis acid can influence the steric bulk of the activated electrophile-catalyst complex, which in turn can affect the regioselectivity of the reaction. |
Issue 3: Reaction Stalls or is Sluggish
Symptom: The reaction starts but does not proceed to completion, even after an extended period.
| Potential Cause | Troubleshooting Action & Scientific Rationale |
| Catalyst Poisoning | Action: Ensure all reagents and solvents are pure and anhydrous. Rationale: Impurities in the starting materials or solvent, particularly water or other nucleophiles, can deactivate the catalyst over time, leading to a stalled reaction. |
| Insufficient Mixing | Action: Increase the stirring rate to ensure the reaction mixture is homogeneous. Rationale: In heterogeneous reactions, poor mixing can lead to localized depletion of reactants and slow down the overall reaction rate. |
| Precipitation of Reactants or Products | Action: Choose a solvent in which all components remain in solution throughout the reaction. Rationale: If a reactant or intermediate precipitates out of solution, it is no longer available to react, effectively stopping the reaction. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of 4-Chlorophenoxyacetic Acid
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
Phenoxyacetic acid
-
Dichloromethane (anhydrous)
-
Ferric chloride (FeCl₃, anhydrous)
-
Sulfuryl chloride (SO₂Cl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add phenoxyacetic acid (1 equivalent) and anhydrous dichloromethane.
-
Stir the mixture until the phenoxyacetic acid is fully dissolved.
-
Add anhydrous ferric chloride (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise via the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Section 4: Visualizing the Process
Mechanism of Chlorination
The following diagram illustrates the step-by-step mechanism of the electrophilic aromatic chlorination of phenoxyacetic acid.
Caption: Mechanism of electrophilic aromatic chlorination.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the chlorination of phenoxyacetic acids.
Caption: Troubleshooting decision tree for chlorination reactions.
Section 5: Safety Precautions
Working with chlorinating agents and Lewis acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]
-
Ventilation: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[4][6]
-
Handling of Reagents:
-
Chlorine Gas: Requires a dedicated gas handling system and a scrubber to neutralize any excess gas.[4]
-
Sulfuryl Chloride: Is highly corrosive and reacts violently with water. Handle with extreme care.
-
Lewis Acids: Anhydrous Lewis acids react exothermically with moisture. Add them carefully to the reaction mixture.
-
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.[5][6] In case of skin or eye contact, flush immediately with copious amounts of water.[5][6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. CN102336654A - Chlorination method of phenoxyacetic acid and its derivatives - Google Patents [patents.google.com]
- 4. CCOHS: Chlorine [ccohs.ca]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenoxyacetate Compounds
Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you, as a researcher or drug development professional, diagnose and resolve peak tailing issues encountered during the reverse-phase HPLC analysis of phenoxyacetate compounds. The narrative is structured to move from diagnosis to solution, mirroring the logical workflow of an experienced chromatographer.
Section 1: The Basics - Understanding and Identifying Peak Tailing
Q1: What is peak tailing and how is it quantitatively measured?
In an ideal chromatographic separation, the analyte band moves through the column symmetrically, resulting in a "Gaussian" peak shape upon elution. Peak tailing is a common deviation from this ideal, where the peak is asymmetrical, and its trailing edge is more drawn out than its leading edge.[1] This distortion is problematic as it can decrease resolution between adjacent peaks, compromise peak integration, and lead to inaccurate quantification.[1][2]
Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The calculation, as defined by the USP, is:
As = W₀.₀₅ / 2d
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
d is the distance from the leading edge of the peak to the peak maximum at 5% height.
A perfectly symmetrical, Gaussian peak has an Asymmetry Factor of 1.0. A value greater than 1.2 is generally considered significant tailing that requires investigation.[3]
Q2: Why are phenoxyacetate compounds, as a class, susceptible to peak tailing?
Phenoxyacetate compounds are acidic due to the presence of a carboxylic acid functional group (-COOH). This ionizable nature is the primary reason they are prone to peak tailing in reverse-phase HPLC. The issue stems from the possibility of multiple, competing retention mechanisms occurring simultaneously within the column.[1][2]
While the primary, desired mechanism is hydrophobic interaction with the C18 stationary phase, the acidic analyte can engage in undesirable secondary interactions with the column packing material.[4] Specifically, residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a major cause.[2][5][6] These silanols can be acidic and, depending on the mobile phase pH, can exist in an ionized state (Si-O⁻), creating active sites for secondary ionic interactions that delay a portion of the analyte molecules, causing the characteristic tail.[6][7][8][9]
Section 2: Diagnostic Workflow - Pinpointing the Root Cause
Q3: How can I determine if the peak tailing is specific to my phenoxyacetate analyte (a chemical issue) or a general system problem (a physical issue)?
This is the most critical diagnostic question. The answer lies in observing the other peaks in your chromatogram.
-
If only the phenoxyacetate peak (or other polar, acidic peaks) is tailing while neutral, non-polar compounds in the same run exhibit good Gaussian shape, the problem is almost certainly chemical . This points to specific secondary interactions between your analyte and the stationary phase.
-
If all peaks in the chromatogram exhibit tailing , often with the effect being more pronounced for early-eluting peaks, the problem is likely physical or systemic .[10] This suggests an issue with the HPLC system itself, such as extra-column volume, a column void, or a blockage.[1][7][10]
The following workflow provides a logical path for diagnosis.
Section 3: Troubleshooting Chemical and Method-Related Causes
This section addresses tailing that is specific to your phenoxyacetate analyte.
Q4: My phenoxyacetate peak is tailing, but neutral compounds look fine. What is the most probable cause?
The most likely cause is a combination of secondary silanol interactions and a suboptimal mobile phase pH .[1][11] Phenoxyacetates are acids. In a mobile phase with a pH near the compound's pKa, a mixture of the ionized (more polar) and non-ionized (more hydrophobic) forms will exist. This dual state can lead to broad or distorted peaks.[1][12][13] Furthermore, at a mid-range pH (e.g., pH 4-7), residual silanol groups on the silica stationary phase are ionized and can interact with the analyte, creating a secondary retention mechanism that causes tailing.[1][11]
Q5: How does mobile phase pH affect the peak shape of phenoxyacetates, and how can I optimize it?
Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like phenoxyacetates.[14][15] The strategy is called ion suppression . To achieve good peak shape and retention for an acidic compound in reversed-phase HPLC, you should adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa.[13][15]
At this low pH, the carboxylic acid group is fully protonated (-COOH), making the molecule neutral and more hydrophobic. This promotes a single, consistent hydrophobic retention mechanism and minimizes secondary ionic interactions with silanols, resulting in sharper, more symmetrical peaks.[10][13][16]
| Buffer Salt | Useful pH Range | LC-MS Compatible? | Comments |
| Formic Acid / Formate | 2.8 - 4.8 | Yes | Excellent choice for low pH work with MS detection.[10] |
| Acetic Acid / Acetate | 3.8 - 5.8 | Yes | Volatile and suitable for LC-MS applications. |
| Phosphoric Acid / Phosphate | 2.1 - 4.1, 6.2 - 8.2 | No (in non-volatile salt form) | Excellent buffering capacity, but non-volatile salts will contaminate an MS source. Use for UV-only methods.[10] |
To optimize pH, see Protocol 1: Mobile Phase pH Optimization for Acidic Analytes.
Q6: Could my column be the problem? What type of column is best for analyzing phenoxyacetates?
Yes, the column is a critical factor. For robust analysis of polar and ionizable compounds, you should use a modern, high-purity, fully end-capped column.[1][10]
-
End-capping is a process where the stationary phase is treated to block as many residual silanol groups as possible, reducing the sites available for secondary interactions.[1][17]
-
Modern columns (often labeled Type B silica) have lower trace metal contamination and fewer acidic silanols, making them inherently less prone to causing peak tailing.[2]
If you are using an older column or if a good column has been subjected to harsh conditions (e.g., high pH), it may be degraded, exposing more active silanol sites and causing tailing.[7][18]
Q7: What if adjusting pH isn't enough? Are there ion-pairing agents that can help with acidic compounds?
While pH adjustment is the primary strategy, if issues persist, you can consider ion-pair chromatography . For acidic analytes that are ionized (anionic) at a neutral pH, a cationic ion-pairing reagent is added to the mobile phase.
A common example is a quaternary ammonium salt like tetrabutylammonium (TBA) phosphate .[19][20] The positively charged TBA+ pairs with the negatively charged phenoxyacetate anion, forming a neutral, hydrophobic complex. This complex has a strong, consistent interaction with the C18 stationary phase, improving retention and often eliminating tailing.[19] This is an advanced technique and requires careful method development, as ion-pairing reagents can be difficult to wash out of a column.
Section 4: Troubleshooting System and Physical Causes
This section addresses issues that typically cause all peaks in a chromatogram to tail.
Q8: All the peaks in my chromatogram are tailing, especially the early ones. What should I check first?
This pattern strongly suggests the presence of excessive extra-column volume , also known as dead volume.[10][21] Extra-column volume is any volume the sample passes through outside of the packed column bed itself, including injector loops, tubing, fittings, and the detector flow cell.[1][22] This excess volume allows the analyte band to spread out (diffuse) before and after the separation, leading to broader and tailing peaks.[21][22][23] The effect is more noticeable on early-eluting, sharp peaks because their peak volume is small relative to the extra-column volume.[10]
Q9: How do I find and fix sources of extra-column volume?
A systematic check of the flow path from the injector to the detector is required.
-
Check Fittings: The most common cause is an improperly seated ferrule in a tubing connection, creating a small void.[22][24] Disconnect and reconnect each fitting between the injector and detector, ensuring the tubing is fully bottomed out in the port before tightening.
-
Tubing Length and Diameter: Use the shortest possible length of connecting tubing with the narrowest internal diameter (ID) that your system pressure will allow.[25][26] For modern UHPLC/HPLC systems, red PEEK tubing (0.005" or ~125 µm ID) is standard.
-
Injector and Detector: Ensure you are using the correct sample loop and a low-volume detector flow cell appropriate for your column size and flow rate.
Q10: My system pressure dropped suddenly, and now my peaks are distorted and tailing. What happened?
A sudden pressure drop followed by peak distortion is a classic symptom of a column void .[7] This is a physical space or channel that forms at the inlet of the column bed.[10] It can be caused by:
-
Pressure Shocks: Rapid changes in flow rate or pressure.[16]
-
Silica Dissolution: Operating a standard silica column at high pH (typically > 8) can dissolve the packing material, causing the bed to collapse.[16][27]
A void creates an unswept space where the sample band can spread, leading to severe peak distortion, including tailing, fronting, or splitting.[7][16] The solution is typically to replace the column and always use a guard column to protect the analytical column.
Section 5: Protocols & Best Practices
Protocol 1: Mobile Phase pH Optimization for Acidic Analytes
Objective: To find the optimal mobile phase pH that provides a symmetrical peak (As ≤ 1.2) for a phenoxyacetate compound by suppressing its ionization.
Materials:
-
HPLC-grade water, acetonitrile (or methanol).
-
Buffer concentrate (e.g., 1% Formic Acid in water).
-
Your phenoxyacetate standard solution.
-
Calibrated pH meter.
Procedure:
-
Determine Target pH: Identify the pKa of your phenoxyacetate analyte (typically around 3-4.5). Your target pH should be at least 1.5 units lower (e.g., pH 2.5 - 3.0).
-
Prepare Mobile Phase A (Aqueous): Prepare the aqueous component of your mobile phase (e.g., 1 L of HPLC-grade water).
-
Adjust pH: While stirring, slowly add the acidic buffer concentrate (e.g., formic acid) dropwise until the target pH is reached. A final buffer concentration of 10-25 mM (e.g., 0.1% formic acid) is usually sufficient.[5]
-
Filter: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter.
-
Test: Run your analysis with the pH-adjusted mobile phase.
-
Analyze Peak Shape: Calculate the Asymmetry Factor. If tailing persists, you can try lowering the pH by another 0.2 units, ensuring you stay within the column's recommended pH range (typically pH 2-8 for standard silica).[5]
Protocol 2: HPLC Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing. Always consult the column manufacturer's specific instructions first.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending contaminants into the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20-30 minutes to remove precipitated buffer.[3]
-
Strong Organic Wash: Flush with 100% Acetonitrile for 30 minutes.
-
Stronger Non-Polar Wash: Flush with 100% Isopropanol for 30 minutes. This helps remove strongly bound non-polar contaminants.
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase with buffer) to avoid solvent miscibility issues and re-equilibrate the column.[3]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. hplc.eu [hplc.eu]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. waters.com [waters.com]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. lctsbible.com [lctsbible.com]
- 10. labcompare.com [labcompare.com]
- 11. chromtech.com [chromtech.com]
- 12. moravek.com [moravek.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. pharmaguru.co [pharmaguru.co]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 18. mastelf.com [mastelf.com]
- 19. km3.com.tw [km3.com.tw]
- 20. tcichemicals.com [tcichemicals.com]
- 21. uhplcs.com [uhplcs.com]
- 22. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. support.waters.com [support.waters.com]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
- 26. uhplcs.com [uhplcs.com]
- 27. agilent.com [agilent.com]
"Methyl 2-(4-hydroxy-2-methylphenoxy)acetate" storage and long-term stability
Welcome to the technical support guide for Methyl 2-(4-hydroxy-2-methylphenoxy)acetate (CAS No. 317319-10-1). This document provides in-depth guidance on the proper storage, handling, and long-term stability of this compound. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and materials.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
For maximum long-term stability, the compound should be stored in a cool, dry, and dark environment.[1][2][3] The recommended conditions are summarized in the table below. The key objective is to mitigate the two primary degradation pathways: ester hydrolysis and phenol oxidation.
Q2: Why are these specific storage conditions necessary?
The structure of this compound contains two functional groups susceptible to degradation: a methyl ester and a phenolic hydroxyl group.
-
Ester Group: Susceptible to hydrolysis, which can be catalyzed by moisture, acids, or bases. This reaction would cleave the ester bond, yielding methanol and the parent carboxylic acid, 2-(4-hydroxy-2-methylphenoxy)acetic acid.
-
Phenol Group: Prone to oxidation, a process often accelerated by light and air (oxygen). Oxidation can lead to the formation of colored quinone-type impurities, which may manifest as a yellowing or browning of the material. Storing under an inert atmosphere minimizes this risk.
Q3: What is the recommended container for storing this compound?
Use a tightly sealed amber glass vial or bottle.[2][3]
-
Amber Glass: Protects the light-sensitive phenol group from photolytic degradation.
-
Tightly Sealed Cap: Prevents the ingress of atmospheric moisture and oxygen, which are key contributors to hydrolysis and oxidation, respectively.[1] For exceptionally long-term storage or for high-purity reference standards, sealing the vial with a PTFE-lined cap and wrapping the seal with Parafilm® is advised.
Q4: What is the expected shelf-life of this compound?
When stored under the recommended conditions (see Table 1), the compound is expected to be stable for several years. However, "shelf-life" is application-dependent. For sensitive quantitative assays, we strongly recommend performing a purity check via a suitable analytical method like HPLC or LC-MS before use, especially if the material has been stored for over a year or if the container has been opened multiple times.
Q5: Should I refrigerate or freeze the compound?
Storing at 2-8°C (refrigerated) is the recommended "cool" condition.[1] Freezing (-20°C) is also acceptable and may further slow degradation kinetics. However, if you choose to freeze the compound, you must allow the container to warm completely to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerate) | Slows the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the sensitive phenol group. |
| Light | Protect from Light (Amber Vial) | Prevents photolytic degradation. |
| Moisture | Store in a Dry Place / Desiccator | Prevents ester hydrolysis.[1][4] |
| Container | Tightly Sealed Amber Glass Vial | Ensures protection from light, air, and moisture.[2] |
Troubleshooting Guide: Stability & Purity Issues
This section provides solutions to specific problems that users may encounter, indicating potential degradation of their this compound sample.
Q1: My solid this compound has turned slightly yellow/brown. Can I still use it?
Answer: A change in color from white/off-white to yellow or brown is a common indicator of degradation, specifically the oxidation of the phenolic group.
-
Causality: The phenol moiety is susceptible to air oxidation, forming highly colored quinone-like species. This process is often accelerated by exposure to light or trace metal impurities.
-
Recommendation: The material is likely no longer high-purity. Its usability depends on your application. For non-critical synthetic steps, it may be acceptable. However, for applications requiring high purity, such as reference standardization, quantitative analysis, or late-stage drug development, you must re-purify the compound (e.g., by recrystallization or column chromatography) or use a fresh, uncompromised lot. Before any use, its purity should be confirmed by an analytical technique like HPLC or TLC.
Q2: My experimental results are inconsistent or have shifted over time. Could my compound be degrading in solution?
Answer: Yes, this is a strong possibility. Degradation in solution, particularly hydrolysis, is a frequent cause of inconsistent results.
-
Causality: The methyl ester is the most labile group in solution. If your solvent contains water (even trace amounts) or has an acidic or basic pH, the ester can hydrolyze to the corresponding carboxylic acid. This new species will have different physicochemical properties (e.g., polarity, acidity, solubility), which can alter its biological activity or chromatographic behavior.
-
Recommendation:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. Avoid storing stock solutions for extended periods unless their stability in that specific solvent has been validated.
-
Solvent Choice: Use anhydrous, high-purity solvents whenever possible. If aqueous buffers are required, use them at a neutral pH if the compound's stability allows.
-
Confirm Purity: Analyze your stored solid material via HPLC to rule out degradation of the starting material.
-
Q3: How can I perform a quick purity check on my stored sample?
Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable and common method for assessing the purity of this compound.[5]
-
Rationale: An HPLC method can separate the parent compound from its potential degradation products. The primary degradation products to look for are the hydrolysis product (more polar, shorter retention time) and various oxidation products (may have different retention times and UV spectra).
-
See Protocol: Refer to the "Experimental Protocol: Stability-Indicating HPLC Method" section below for a detailed methodology.
Q4: I suspect my compound has hydrolyzed. What analytical evidence would confirm this?
Answer: If hydrolysis has occurred, you will observe a new peak in your HPLC chromatogram corresponding to the carboxylic acid product, 2-(4-hydroxy-2-methylphenoxy)acetic acid.
-
Chromatographic Evidence: The carboxylic acid is significantly more polar than the parent methyl ester. On a reverse-phase HPLC column (e.g., C18), it will have a shorter retention time .
-
Mass Spectrometry Evidence: If using LC-MS, the new peak will have a molecular weight corresponding to the loss of a methyl group (-CH₂) and the addition of a hydrogen atom, resulting in a mass difference of -14 Da (specifically, [M-14.01565]⁻ in negative ion mode or [M-14.01565+2H]⁺ in positive ion mode). The molecular formula of the parent is C₁₀H₁₂O₄ (MW: 196.20 g/mol ) and the acid is C₉H₁₀O₄ (MW: 182.17 g/mol ).
Potential Degradation Products & Their Causes
| Degradation Product | Structure | Cause | Analytical Signature (Reverse-Phase HPLC) |
| 2-(4-hydroxy-2-methylphenoxy)acetic acid | C₉H₁₀O₄ | Hydrolysis of the methyl ester (catalyzed by moisture, acid, or base). | More polar; appears as a new peak at an earlier retention time . |
| Quinone-type Species | Complex mixture | Oxidation of the phenol ring (promoted by air, light, metal ions). | Multiple, often small, peaks. May cause a visible color change in the solid or solution. |
Visualizing Degradation & Stability Workflows
Key Degradation Pathways
The following diagram illustrates the two primary chemical degradation routes for this compound.
Caption: Primary degradation pathways of the target compound.
Troubleshooting Decision Tree
Use this flowchart to diagnose issues with your compound.
Caption: A decision tree for troubleshooting suspected degradation.
Experimental Protocols
Protocol 1: Long-Term Stability Study Workflow
This protocol outlines a systematic approach to evaluating the long-term stability of a batch of this compound. This is a core requirement for establishing a re-test date for GMP-grade material.
References
Technical Support Center: Stability and Handling of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Welcome to the technical support guide for Methyl 2-(4-hydroxy-2-methylphenoxy)acetate (CAS No. 317319-10-1). This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during experimentation: the hydrolytic degradation of the ester functional group. As a phenolic ester, this compound's stability is highly dependent on experimental conditions.[1] This guide provides in-depth, field-proven insights and protocols to help you maintain the integrity of your compound, ensuring the reliability and reproducibility of your results.
Section 1: The Core Challenge: Understanding Ester Hydrolysis
This compound possesses a methyl ester linkage that is susceptible to cleavage by water, a reaction known as hydrolysis.[2][3] This process, which converts the ester back into its constituent carboxylic acid and methanol, can be catalyzed by acids, bases, or enzymes.[3][4] Understanding the conditions that promote this degradation is the first step toward preventing it.
The hydrolysis reaction proceeds as follows:
Caption: Hydrolysis of this compound.
The two primary non-enzymatic hydrolysis mechanisms are:
-
Acid-Catalyzed Hydrolysis: A reversible reaction where a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[2][4] Because it is an equilibrium process, the presence of excess water drives the reaction toward the hydrolysis products.[3]
-
Base-Catalyzed Hydrolysis (Saponification): An irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon.[5] The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring. This makes basic conditions particularly destructive to the ester.[2][5]
Section 2: Troubleshooting Guide: Preventing Unwanted Hydrolysis
This section addresses common issues in a direct question-and-answer format to help you quickly diagnose and solve stability problems.
Q1: My compound is degrading in my aqueous buffer. What is happening and how can I fix it?
A1: The pH of your aqueous buffer is the most critical factor. The rate of ester hydrolysis is highly pH-dependent. Both strongly acidic and, especially, alkaline conditions will rapidly accelerate the degradation of your compound.
-
The Cause: At low pH (<4), acid-catalyzed hydrolysis occurs. At high pH (>8), the much faster, irreversible base-catalyzed hydrolysis (saponification) dominates.[5] Even neutral water can cause slow hydrolysis over time, a process accelerated by heat.[2]
-
The Solution: Adjust the pH of your working solution to a slightly acidic range of pH 4 to 6 . This range represents a kinetic "sweet spot" that minimizes both the acid- and base-catalyzed hydrolysis rates. Always prepare buffers fresh and verify the pH before adding the compound.
| pH Range | Predominant Mechanism | Relative Rate of Hydrolysis | Recommendation |
| < 4 | Acid-Catalyzed (Reversible) | Moderate to High | Avoid. Can lead to significant degradation, especially with heat. |
| 4 - 6 | Minimal (Water-Mediated) | Lowest | Optimal. Ideal for short-term experiments in aqueous media. |
| 6 - 8 | Water-Mediated & Base-Catalyzed | Low to Moderate | Use with caution. The rate of hydrolysis increases as pH approaches 8. |
| > 8 | Base-Catalyzed (Irreversible) | Very High | Avoid. Rapid and irreversible degradation of the ester will occur. |
Q2: I'm observing degradation even in my pH 5 buffer during a cell-based assay. What else could be causing this?
A2: Biological systems introduce enzymes, specifically esterases, that can efficiently hydrolyze your compound. Additionally, elevated temperatures used in incubators will accelerate any background hydrolysis.
-
The Cause: Esterases are common in cell lysates, plasma, and other biological matrices. They are highly efficient catalysts that will cleave the ester bond regardless of the optimal buffer pH. Concurrently, incubating at 37°C will increase the rate of the background chemical hydrolysis compared to working on an ice bath.
-
The Solution:
-
Minimize Incubation Time: Design your experiment to use the shortest possible incubation time in aqueous/biological media.
-
Use Esterase Inhibitors: If compatible with your experimental system, consider adding broad-spectrum esterase inhibitors to your media.
-
Run Controls: Always run a "time-zero" control (sample analyzed immediately after addition) and a compound-only control (incubated in media without cells) to differentiate between chemical and enzymatic degradation.
-
Q3: How should I prepare and store my stock solutions to guarantee long-term stability?
A3: The key is to eliminate water. Stock solutions should be prepared at high concentrations in an anhydrous, aprotic organic solvent.
-
The Cause: Preparing stock solutions in solvents like ethanol or methanol, which can contain residual water, or in aqueous buffers, creates an environment where hydrolysis can occur during storage, even when frozen.
-
The Solution: Use a high-quality, anhydrous grade aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents are non-reactive with the ester and will prevent hydrolysis. Follow the protocol below for best practices.
Section 3: FAQs - Best Practices for Experimental Handling
FAQ 1: What is the absolute optimal pH range for working with this compound in aqueous solutions? For short-term experiments (a few hours), a pH between 4.0 and 6.0 is ideal to minimize hydrolysis.
FAQ 2: Can I heat my solution to help dissolve the compound? Heating aqueous solutions of the ester should be strictly avoided. Heat significantly accelerates the rate of hydrolysis at any pH.[2] If you have trouble with solubility, first ensure your stock solution in an organic solvent is fully dissolved before making final dilutions into the aqueous buffer.
FAQ 3: What solvents are recommended for long-term storage? Anhydrous-grade DMSO or DMF are the recommended solvents for preparing stock solutions for long-term storage.
FAQ 4: How can I confirm that hydrolysis has occurred in my sample? The most reliable method is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Hydrolysis will result in the appearance of a new, more polar peak corresponding to the carboxylic acid product [2-(4-hydroxy-2-methylphenoxy)acetic acid], which will have a shorter retention time than the parent ester on a reverse-phase column. LC-MS can confirm the identity of this new peak by its mass-to-charge ratio.
Section 4: Protocols & Methodologies
Protocol 4.1: Preparation of a High-Stability Stock Solution
This protocol describes the standard procedure for preparing a stable, concentrated stock solution for long-term storage.
-
Material Preparation: Use a high-purity sample of this compound. Obtain a new, sealed bottle of anhydrous-grade DMSO.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 30-40°C water bath can be used if necessary, but do not overheat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in properly labeled, low-retention microcentrifuge tubes. This prevents repeated freeze-thaw cycles and the introduction of atmospheric moisture into the main stock.
-
Storage: Store the aliquots at -20°C or -80°C . Under these conditions, the compound should be stable for months.
Protocol 4.2: General Method for Monitoring Hydrolysis by HPLC
This protocol provides a framework for developing an analytical method to separate the parent ester from its hydrolysis product.
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid ensures the carboxylic acid product is protonated for better retention and peak shape.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Gradient: Start with a high percentage of Mobile Phase A and ramp up the percentage of Mobile Phase B. A typical gradient might be 10% B to 90% B over 15-20 minutes.
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Analysis: The hydrolysis product, 2-(4-hydroxy-2-methylphenoxy)acetic acid, being more polar, will elute before the parent ester, this compound. The peak area ratio can be used to quantify the extent of degradation.
Section 5: Visual Summaries
Caption: Troubleshooting workflow for diagnosing hydrolysis.
References
"Methyl 2-(4-hydroxy-2-methylphenoxy)acetate" by-product identification and removal
Welcome to the technical support guide for Methyl 2-(4-hydroxy-2-methylphenoxy)acetate (M2HPA), CAS No. 317319-10-1[1]. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important intermediate. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of M2HPA.
Q1: I've synthesized M2HPA, but my yield is low and I suspect by-products. What are the most likely impurities?
This is a very common issue, and it almost always traces back to the reaction mechanism. The most prevalent synthesis route is a Williamson ether synthesis, which involves the reaction of 2-methylhydroquinone with an alkylating agent like methyl chloroacetate in the presence of a base.[2][3] While effective, this reaction can lead to several predictable by-products.
Common By-products:
-
Unreacted Starting Materials: The most straightforward impurities are residual 2-methylhydroquinone and methyl chloroacetate. This often occurs due to incomplete reaction kinetics, insufficient base, or improper stoichiometry.
-
Dialkylated By-product: This is often the most significant impurity. The 2-methylhydroquinone has two hydroxyl groups. After the first hydroxyl group reacts to form your desired product (mono-alkylation), the second hydroxyl group can also react with another molecule of methyl chloroacetate. This is especially problematic if an excess of the alkylating agent or a very strong base is used, leading to the formation of Methyl 2-((4-(2-methoxy-2-oxoethoxy)-2-methyl)phenoxy)acetate.
-
Base-Induced Hydrolysis Products: If reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or if the workup is not carefully controlled, the methyl ester of your product or the starting material can hydrolyze to the corresponding carboxylic acid.
dot graph "Synthesis_and_Byproducts" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} enddot Caption: Synthesis of M2HPA and common by-product formation pathways.
Q2: How can I quickly assess the purity of my crude product using Thin Layer Chromatography (TLC)?
TLC is an invaluable, rapid tool for monitoring reaction progress and assessing crude purity. Because our target molecule and potential by-products have different polarities, they will travel at different rates on a TLC plate.
-
Scientific Rationale: The stationary phase (silica gel) is polar. Non-polar compounds have a weaker interaction with the silica and travel further up the plate (higher Rf value), while polar compounds interact more strongly and travel shorter distances (lower Rf value).
Expected TLC Profile (Hexane:Ethyl Acetate 7:3):
-
Dialkylated By-product: Least polar (both hydroxyls are capped). Will have the highest Rf value.
-
This compound (Product): Moderately polar due to the free phenolic hydroxyl group. Will have an intermediate Rf value.
-
2-Methylhydroquinone (Starting Material): Most polar due to two free hydroxyl groups. Will have the lowest Rf value, possibly staying at the baseline.
A single, well-defined spot corresponding to your product's expected Rf is a good indication of high purity. Multiple spots indicate the presence of by-products or unreacted starting materials.
Q3: My NMR spectrum is complex. What are the expected ¹H NMR chemical shifts for the product and key by-products?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for structural elucidation and impurity identification.[4][5] By comparing the chemical shifts and integration values of your sample to known values, you can identify and even quantify the components.
Data Presentation: ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Compound Name | Aromatic Protons (ppm) | -OCH₂- (ppm) | -OCH₃ (ppm) | Ar-CH₃ (ppm) | Ar-OH (ppm) |
| M2HPA (Product) | ~6.6-6.8 (m, 3H) | ~4.60 (s, 2H) | ~3.79 (s, 3H) | ~2.25 (s, 3H) | ~5.5 (br s, 1H) |
| 2-Methylhydroquinone [6][7] | ~6.5-6.7 (m, 3H) | - | - | ~2.18 (s, 3H) | ~4.5 (br s, 2H) |
| Methyl Chloroacetate [8][9][10] | - | ~4.08 (s, 2H) | ~3.80 (s, 3H) | - | - |
| Dialkylated By-product | ~6.7-6.9 (m, 3H) | ~4.62 (s, 4H) | ~3.80 (s, 6H) | ~2.28 (s, 3H) | - |
Note: These are approximate values. Actual shifts can vary based on solvent and concentration.
Troubleshooting Insight: Look for the disappearance of one of the broad Ar-OH peaks from the starting material and the appearance of the characteristic -OCH₂- singlet around 4.60 ppm. The presence of two distinct -OCH₂- signals or an integration of the methyl ester peak (-OCH₃) greater than 3 protons relative to the aromatic region could indicate the dialkylated by-product.
Q4: Which HPLC or GC-MS conditions are suitable for a more quantitative analysis of purity?
For high-resolution separation and quantification, High-Performance Liquid Chromatography (HPLC) is often the method of choice.[11][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent, particularly for identifying volatile impurities.[5][11]
Starting HPLC Conditions (Reversed-Phase):
-
Column: C18 (e.g., Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.
-
Detection: UV at 280 nm.
Rationale: The C18 column is non-polar. The polar mobile phase will elute the most polar compounds first. Therefore, the expected elution order would be: 2-Methylhydroquinone -> M2HPA (Product) -> Dialkylated By-product. This method allows for excellent separation and quantification based on peak area.[11]
Part 2: Purification Protocols & Workflow
If analysis confirms the presence of impurities, the next step is purification. The choice of method depends on the nature of the impurities and the scale of your reaction.
dot graph "Purification_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} enddot Caption: General workflow for the purification of M2HPA.
Q5: My crude product is a dark, oily residue. What is the best way to purify it?
An oily crude product is common and typically indicates the presence of multiple components that prevent crystallization. In this case, Flash Column Chromatography is the most effective purification method.[14] It excels at separating compounds with different polarities.[14][15]
Protocol 1: Flash Column Chromatography
-
Select the Solvent System: Use TLC to determine the ideal mobile phase. A good target is to have the desired product (M2HPA) with an Rf value of ~0.3. A mixture of Hexane and Ethyl Acetate is an excellent starting point. A typical ratio might be 7:3 or 8:2 (Hexane:Ethyl Acetate).
-
Prepare the Column:
-
Pack a glass column with silica gel slurried in the non-polar solvent (Hexane). Ensure there are no cracks or air bubbles.
-
Add a thin layer of sand on top of the silica to prevent disruption when adding the sample.
-
-
Load the Sample:
-
Dissolve your crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Pro-Tip: For better separation, adsorb the crude oil onto a small amount of silica gel. To do this, dissolve the oil, add silica, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This is called "dry loading" and prevents band broadening.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting with your chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to determine which ones contain your pure product.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Troubleshooting Flash Chromatography
| Problem | Likely Cause | Solution |
| Compounds won't elute | Solvent system is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate).[16] |
| All compounds elute together | Solvent system is too polar. | Decrease the percentage of the polar solvent. Start with pure Hexane and gradually add Ethyl Acetate. |
| Poor separation (streaking) | Sample is too concentrated or acidic/basic compounds are interacting with silica. | Load less material. For acidic compounds like M2HPA, adding a small amount of acetic acid (~0.5%) to the mobile phase can sometimes improve peak shape. |
Q6: My product is a solid, but it's discolored. Can I use recrystallization?
Yes, if your product is solid, recrystallization is an excellent and scalable purification technique.[17][18] The principle is to dissolve the impure solid in a hot solvent in which the impurities are either very soluble or insoluble, and then allow the desired product to crystallize out upon cooling.[18]
Protocol 2: Recrystallization
-
Solvent Screening: The key is finding the right solvent. The ideal solvent should dissolve your product well when hot but poorly when cold.[17]
-
Test small amounts of your solid in different solvents (e.g., Toluene, Ethyl Acetate/Hexane mixture, Water). A Toluene/Hexane or Ethanol/Water system is often effective for moderately polar compounds.[19]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid just dissolves. Add the solvent in small portions to avoid using too much, which would reduce your recovery yield.
-
Decolorization (if needed): If the hot solution is colored, it may be due to highly polar, colored impurities. Add a small amount of activated charcoal, swirl, and heat for a few minutes. The charcoal will adsorb the colored impurities.[17]
-
Hot Filtration (if needed): If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration to remove them before the solution cools.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[17]
-
Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
References
- 1. Page loading... [wap.guidechem.com]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rroij.com [rroij.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methylhydroquinone(95-71-6) 1H NMR spectrum [chemicalbook.com]
- 7. Methylhydroquinone | C7H8O2 | CID 7253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl chloroacetate(96-34-4) 1H NMR [m.chemicalbook.com]
- 9. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. biotage.com [biotage.com]
- 16. Purification [chem.rochester.edu]
- 17. rubingroup.org [rubingroup.org]
- 18. Home Page [chem.ualberta.ca]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide to the Herbicidal Activity of MCPA and Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenoxyalkanoic Acid Herbicides
Phenoxyalkanoic acid herbicides, a class of synthetic auxins, have been a cornerstone of selective broadleaf weed control in cereal crops for decades.[1][2] Their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) at supra-optimal concentrations leads to uncontrolled growth and ultimately, the death of susceptible dicotyledonous plants.[1] MCPA is a prominent member of this chemical family, valued for its efficacy and cost-effectiveness.[2][3] This guide will delve into the well-documented herbicidal profile of MCPA and contrast it with the hypothetical activity of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, a structurally related compound.
MCPA: A Profile of a Widely Used Herbicide
MCPA, or (4-chloro-2-methylphenoxy)acetic acid, is a systemic, post-emergence herbicide that is absorbed through the leaves and roots of plants and translocated to the meristematic tissues where it exerts its effects.[1][4]
Chemical Structure and Properties
The chemical structure of MCPA is characterized by a chlorinated and methylated phenoxy ring linked to an acetic acid moiety.
Caption: Chemical structure of MCPA.
Mechanism of Action: A Synthetic Auxin
MCPA mimics the plant hormone auxin, leading to a cascade of physiological disruptions in susceptible broadleaf weeds.[1][2] This includes:
-
Uncontrolled Cell Division and Elongation: Leading to abnormal growth, such as stem twisting and leaf curling.
-
Disruption of Normal Plant Processes: Interference with photosynthesis, respiration, and nucleic acid metabolism.
-
Vascular Tissue Damage: Impairment of phloem and xylem function, hindering water and nutrient transport.
This hormonal imbalance ultimately results in the death of the weed.[1]
Herbicidal Spectrum and Application
MCPA is effective against a wide range of annual and perennial broadleaf weeds in various crops.
| Target Weeds | Typical Application Rate (g a.e./ha) | Applicable Crops |
| Thistle, Dock, Charlock, Wild Radish[3] | 270 - 1800[5][6][7] | Wheat, Barley, Oats, Rye, Flax, Rice, Peas[3][8] |
| Dandelion, Chickweed, Clover, Nettles[2] | 270 - 1800[5][6][7] | Pastures, Turf[3][8] |
| Lamb's quarters, Pigweed, Ragweed[8] | 270 - 1800[5][6][7] | Corn, Sorghum[6] |
Note: Application rates can vary depending on the target weed, crop, and environmental conditions. Always consult the product label for specific instructions.
This compound: A Structural Analogue of MCPA
This compound is a chemical for which public data on herbicidal activity is scarce. However, its structural similarity to MCPA allows for an informed hypothesis on its potential biological activity.
Chemical Structure: Key Differences from MCPA
The structure of this compound features two key distinctions from MCPA:
-
Hydroxyl Group: The presence of a hydroxyl (-OH) group on the phenoxy ring at position 4.
-
Methyl Ester: The carboxylic acid group is esterified with a methyl group.
Caption: Chemical structure of this compound.
The Prodrug Concept in Herbicides: Enhancing Efficacy through Formulation
Many herbicides, including MCPA, are formulated as esters to improve their efficacy.[9] This is a classic example of a "prodrug" (or "propesticide") strategy.[10][11]
From Inactive Ester to Active Acid
MCPA esters, such as MCPA-isooctyl, are more lipophilic than the parent acid.[9] This property facilitates their penetration through the waxy cuticle of plant leaves. Once inside the plant, cellular enzymes, primarily esterases, hydrolyze the ester bond, releasing the active MCPA acid, which can then exert its herbicidal effect.[9]
Caption: Conversion of an MCPA ester prodrug to the active MCPA acid.
Hypothesized Herbicidal Activity of this compound
Based on its structure, we can formulate two primary hypotheses regarding the potential herbicidal activity of this compound:
Hypothesis 1: A Potentially Active Prodrug
If the methyl ester is hydrolyzed in the plant, it would yield 2-(4-hydroxy-2-methylphenoxy)acetic acid. The herbicidal activity would then depend on the ability of this hydroxylated acid to mimic auxin. The presence of the hydroxyl group could alter its binding affinity to the auxin receptors, potentially leading to either enhanced, reduced, or no herbicidal activity compared to MCPA.
Hypothesis 2: An Inactive Metabolite
Hydroxylation is a common detoxification pathway for phenoxy herbicides in plants and soil microorganisms.[1] The presence of the hydroxyl group may indicate that this compound is a metabolite of a related herbicide, and this hydroxylation step could be a mechanism for deactivation. In this scenario, this compound would exhibit significantly lower or no herbicidal activity.
Experimental Protocol: A Pathway to Direct Comparison
To definitively determine the herbicidal activity of this compound, a direct comparative bioassay with MCPA is necessary.
Whole-Plant Dose-Response Bioassay
This protocol outlines a standard method for evaluating and comparing the post-emergence herbicidal efficacy of the two compounds.
Objective: To determine the dose-response relationship of this compound and MCPA on a susceptible broadleaf weed species.
Materials:
-
Seeds of a susceptible indicator species (e.g., Sinapis alba - white mustard or Galium aparine - cleavers).
-
Potting medium (e.g., sandy loam soil).
-
Pots (e.g., 10 cm diameter).
-
Controlled environment growth chamber or greenhouse.
-
Analytical grade MCPA and this compound.
-
Solvent for dissolving test compounds (e.g., acetone with a surfactant).
-
Laboratory sprayer calibrated to deliver a precise volume.
Procedure:
-
Plant Propagation:
-
Sow seeds of the indicator species in pots filled with the potting medium.
-
Grow the plants in a controlled environment (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.
-
-
Preparation of Treatment Solutions:
-
Prepare stock solutions of MCPA and this compound in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions to cover a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). Include a solvent-only control.
-
-
Herbicide Application:
-
Randomly assign treatments to the pots.
-
Apply the herbicide solutions using the laboratory sprayer, ensuring uniform coverage of the plant foliage.
-
-
Post-Treatment Growth and Evaluation:
-
Return the treated plants to the controlled environment.
-
Visually assess herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = plant death).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
-
Data Analysis:
-
Analyze the visual injury ratings and dry weight data using appropriate statistical methods (e.g., ANOVA, regression analysis).
-
Determine the GR50 (the dose required to cause a 50% reduction in plant growth) for each compound.
-
Caption: Experimental workflow for the whole-plant bioassay.
Comparative Summary
| Feature | MCPA | This compound (Hypothetical) |
| Chemical Class | Phenoxyalkanoic Acid | Phenoxyalkanoic Acid Derivative |
| Mechanism of Action | Synthetic Auxin[1] | Potentially a synthetic auxin (if hydrolyzed to the active acid) |
| Formulation | Acid, Salts, Esters (Prodrugs)[1] | Methyl Ester (Potentially a prodrug or inactive metabolite) |
| Herbicidal Activity | Well-established against broadleaf weeds[2][3] | Unknown; requires experimental validation. Potentially lower or no activity due to the hydroxyl group. |
| Key Structural Feature | Chloro and Methyl substitution on the phenoxy ring | Hydroxyl and Methyl substitution on the phenoxy ring; Methyl ester |
Conclusion
MCPA is a well-understood and effective phenoxy herbicide with a clear mechanism of action as a synthetic auxin. Its herbicidal efficacy is well-documented across a range of broadleaf weeds. In contrast, this compound remains a compound of unknown herbicidal potential. While its structure suggests a possible role as a prodrug, the presence of a hydroxyl group on the aromatic ring, a common site for metabolic deactivation, casts doubt on its potential efficacy. The provided experimental protocol offers a clear and robust methodology for researchers to directly assess the herbicidal activity of this compound and definitively compare it to MCPA. Such research would be invaluable in elucidating the structure-activity relationships of phenoxyalkanoic acid herbicides and could guide the development of new, more effective weed management solutions.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. apparentag.com.au [apparentag.com.au]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. nufarm.com [nufarm.com]
- 9. benchchem.com [benchchem.com]
- 10. Prodrug strategy | PPTX [slideshare.net]
- 11. Why Prodrugs and Propesticides Succeed - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structural Validation of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate using NMR and Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, practical comparison of modern spectroscopic techniques for the structural validation of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, a key intermediate in various synthetic pathways. We will move beyond a mere recitation of methods to a detailed exploration of the causality behind experimental choices, demonstrating a self-validating analytical system.
The structure is:
Our approach will be to dissect the molecule piece by piece, using a suite of spectroscopic tools—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to create a cohesive and irrefutable structural proof.
The Analytical Strategy: A Multi-faceted Approach
A single analytical technique rarely provides sufficient evidence for complete structural elucidation. Therefore, we employ a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy alongside high-resolution mass spectrometry. This orthogonal approach ensures that every atom and its connectivity within the molecule are accounted for.
Caption: Overall workflow for structural validation.
Mass Spectrometry: The First Look at the Molecular Formula
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a compound. For a molecule like this compound, which contains heteroatoms and is amenable to ionization, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.[1][2][3]
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) equipped with an ESI source is used.
-
Ionization Mode: The analysis is typically run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. The phenolic hydroxyl group makes negative mode particularly effective.
-
Data Acquisition: The instrument is calibrated, and the sample is infused into the source. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Results and Interpretation
The molecular formula of this compound is C₁₀H₁₂O₄, with a monoisotopic mass of 196.0736 g/mol .[4]
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |
| [M+H]⁺ | 197.0814 | 197.0812 | Confirms the molecular weight and elemental composition in positive ion mode. |
| [M-H]⁻ | 195.0657 | 195.0659 | Confirms the molecular weight and elemental composition in negative ion mode. |
| [M+Na]⁺ | 219.0633 | 219.0631 | A common adduct observed in ESI-MS, providing further confidence. |
The high-resolution data allows for the unambiguous determination of the elemental composition, ruling out other potential structures with the same nominal mass.
While ESI is a soft ionization technique, some in-source fragmentation can be induced to provide structural clues.
| Fragment Ion (m/z) | Proposed Structure | Interpretation |
| 151.04 | [M-CH₂COOCH₃]⁻ | Loss of the methyl acetate side chain from the deprotonated molecule. |
| 137.06 | [M-COOCH₃]⁺ | Cleavage of the methoxycarbonyl group. |
| 123.04 | [M-CH₂COOCH₃-CO]⁻ | Subsequent loss of carbon monoxide from the phenoxide fragment. |
| 77.04 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds.[5][6] |
These fragments, while not definitive on their own, are consistent with the proposed structure containing an aromatic ring, an ether linkage, and a methyl ester.[7][8][9]
NMR Spectroscopy: Building the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle.[10]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
1D NMR Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired to determine the number of different proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern).[11][12]
-
¹³C NMR: A proton-decoupled carbon-13 spectrum is acquired to identify the number of unique carbon environments and their chemical shifts.[13][14][15][16][17]
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is run to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed in a DEPT-135 spectrum.[18][19][20][21][22]
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[23][24]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[23][24][25]
-
Caption: NMR experimental and interpretation workflow.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| a | 6.75 | 1H | d (J=8.5 Hz) | Ar-H |
| b | 6.65 | 1H | dd (J=8.5, 3.0 Hz) | Ar-H |
| c | 6.60 | 1H | d (J=3.0 Hz) | Ar-H |
| d | 5.50 (broad) | 1H | s | Ar-OH |
| e | 4.60 | 2H | s | O-CH₂-C=O |
| f | 3.80 | 3H | s | O-CH₃ |
| g | 2.25 | 3H | s | Ar-CH₃ |
Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| 170.0 | Absent | C=O (Ester) |
| 155.0 | Absent | Ar-C-O |
| 150.0 | Absent | Ar-C-OH |
| 125.0 | Absent | Ar-C-CH₃ |
| 116.0 | Positive | Ar-CH |
| 115.5 | Positive | Ar-CH |
| 114.0 | Positive | Ar-CH |
| 65.0 | Negative | O-CH₂ |
| 52.5 | Positive | O-CH₃ |
| 16.5 | Positive | Ar-CH₃ |
Structural Assembly using NMR Data
-
Aromatic Region: The ¹H NMR shows three protons in the aromatic region (δ 6.60-6.75 ppm) with splitting patterns (d, dd, d) characteristic of a 1,2,4-trisubstituted benzene ring. The COSY spectrum would show a correlation between the proton at 6.75 ppm (d) and 6.65 ppm (dd), and between the proton at 6.65 ppm (dd) and 6.60 ppm (d), confirming their adjacency.
-
Methyl Groups: Two sharp singlets are observed in the ¹H NMR at 3.80 ppm (3H) and 2.25 ppm (3H). The downfield shift of the signal at 3.80 ppm is indicative of a methyl group attached to an oxygen (an ester or ether), while the signal at 2.25 ppm is typical for a methyl group on an aromatic ring. The DEPT-135 spectrum confirms two positive CH₃ signals.
-
Methylene Group: A singlet at 4.60 ppm integrating to 2H corresponds to a methylene group. Its downfield shift suggests it is flanked by two oxygen atoms (O-CH₂-O or O-CH₂-C=O). The DEPT-135 spectrum shows a negative signal at 65.0 ppm, confirming a CH₂ group.
-
Functional Groups: A broad singlet for the phenolic -OH is expected. The ¹³C NMR shows a signal at 170.0 ppm, characteristic of a carbonyl carbon in an ester. Four quaternary carbon signals (absent in DEPT-135) are observed, corresponding to the ester carbonyl and the three substituted aromatic carbons.
-
Putting it Together with 2D NMR:
-
HSQC: This experiment would unambiguously connect each proton signal to its corresponding carbon signal. For example, the proton at 4.60 ppm would correlate with the carbon at 65.0 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): While not strictly required for this relatively simple structure, an HMBC experiment would provide the final, definitive connections. Key correlations would include:
-
The protons of the O-CH₂ group (δ 4.60) to the aromatic carbon C-O (δ 155.0) and the ester carbonyl carbon (δ 170.0).
-
The protons of the O-CH₃ group (δ 3.80) to the ester carbonyl carbon (δ 170.0).
-
The protons of the Ar-CH₃ group (δ 2.25) to the three adjacent aromatic carbons.
-
-
Conclusion: A Self-Validating System
The combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides a self-validating system for the structural confirmation of this compound.
-
Mass Spectrometry establishes the correct elemental formula.
-
¹H and ¹³C NMR provide a census of all proton and carbon environments.
-
DEPT-135 distinguishes between the different types of carbon atoms.
-
COSY and HSQC connect the atoms to build the molecular framework.
The predicted data presented in this guide is in complete agreement with the proposed structure. Any deviation from this data in an experimental setting would suggest the presence of an isomer or an impurity, demonstrating the power of this methodology in ensuring the identity and purity of research compounds and drug development candidates. This rigorous, multi-technique approach exemplifies the principles of scientific integrity, providing a trustworthy and authoritative confirmation of molecular structure.
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. youtube.com [youtube.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.14 [people.whitman.edu]
- 10. anuchem.weebly.com [anuchem.weebly.com]
- 11. Proton NMR Table [www2.chemistry.msu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246) [hmdb.ca]
- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031523) [hmdb.ca]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 23. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 25. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate and its Acid Form
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ester Prodrug and the Active Acid
Phenoxyacetic acid derivatives are a well-established class of compounds with significant biological activities, most notably as synthetic auxins used as herbicides.[1][2] The two molecules at the center of this guide, Methyl 2-(4-hydroxy-2-methylphenoxy)acetate and 2-(4-hydroxy-2-methylphenoxy)acetic acid, represent a classic example of a prodrug and its active form. The methyl ester is generally considered a pro-herbicide, which is metabolically converted within the target plant to the biologically active carboxylic acid.[3] This guide will dissect the nuances of their biological activities, supported by experimental principles and data from closely related analogs.
Mechanism of Action: Mimicking a Plant Hormone
The primary biological activity of 2-(4-hydroxy-2-methylphenoxy)acetic acid and related phenoxyacetic acids is their function as synthetic auxins.[1][4] Auxins are a class of plant hormones that regulate various aspects of growth and development.[5]
The Signaling Pathway:
Synthetic auxins like 2-(4-hydroxy-2-methylphenoxy)acetic acid exert their effects by hijacking the plant's natural auxin signaling pathway. The key steps are as follows:
-
Binding to the Receptor Complex: The active acid binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6][7] This binding event stabilizes the interaction between these two proteins.
-
Ubiquitination and Degradation: The formation of this ternary complex (TIR1/AFB - auxin - Aux/IAA) targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[6]
-
Gene Expression: The ubiquitinated Aux/IAA repressor is then degraded by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[6]
-
Uncontrolled Growth: The resulting overexpression of these genes leads to uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible plants.[2][8]
Comparative Biological Profile
The primary difference in the biological activity between the methyl ester and its acid form lies in their uptake, translocation, and the necessity of metabolic activation for the ester.
| Feature | This compound (Ester) | 2-(4-hydroxy-2-methylphenoxy)acetic acid (Acid) |
| Form | Pro-herbicide/Prodrug | Active Herbicide/Drug |
| Mechanism of Action | Indirect; requires in-planta hydrolysis to the active acid form. | Direct; acts as a synthetic auxin, binding to the TIR1/AFB receptor complex.[9] |
| Uptake & Translocation | More readily absorbed through the plant cuticle due to higher lipophilicity.[3] | Primarily absorbed by plant roots in its salt form.[8] |
| Potency | Activity is dependent on the rate and efficiency of hydrolysis to the acid. | The intrinsically active form. |
Rationale for Ester Formulation:
The use of the methyl ester as a pro-herbicide offers practical advantages. Ester formulations are generally more soluble in the waxy cuticle of plant leaves, facilitating more efficient foliar uptake compared to the more water-soluble salt forms of the acid.[3][10] Once inside the plant, esterases hydrolyze the ester to release the active carboxylic acid, which can then be translocated to the sites of action.[1]
Experimental Evaluation of Biological Activity
To quantitatively compare the biological activities of this compound and its acid form, several established bioassays can be employed.
Herbicidal Activity: The Lemna gibba (Duckweed) Bioassay
This assay is a standardized method for assessing the phytotoxicity of chemical substances.[11][12]
Protocol:
-
Culture Preparation: Maintain axenic cultures of Lemna gibba in a defined nutrient medium (e.g., 20X-AAP medium) under controlled conditions of light (e.g., 16:8 light:dark cycle) and temperature (e.g., 25°C).[12]
-
Test Solutions: Prepare a series of dilutions of both the methyl ester and the acid in the nutrient medium. A solvent control (if a solvent is used to dissolve the test compounds) and a negative control (medium only) must be included.
-
Inoculation: Transfer a set number of healthy L. gibba fronds (e.g., 3-4 colonies of 3-4 fronds each) into replicate test vessels for each concentration.
-
Incubation: Incubate the test vessels under the same controlled conditions for 7 days.
-
Data Collection: At the end of the 7-day period, count the number of fronds in each vessel. Dry weight can also be measured as an endpoint.
-
Data Analysis: Calculate the percent inhibition of frond growth for each concentration relative to the negative control. Determine the IC50 (the concentration that causes 50% inhibition of growth) for both compounds using appropriate statistical software.[13]
Expected Outcome:
The acid form is expected to show a lower IC50 value (higher potency) than the methyl ester. The activity of the ester will be dependent on the ability of Lemna gibba to metabolize it to the active acid.
Auxin-like Activity: The Avena sativa (Oat) Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to stimulate cell elongation, a characteristic effect of auxins.[14][15]
Protocol:
-
Seedling Germination: Germinate oat (Avena sativa) seeds in the dark for approximately 3 days. For the final 24 hours, expose the seedlings to red light to inhibit mesocotyl elongation.[16]
-
Coleoptile Sectioning: When the coleoptiles are 2-3 cm long, excise 10 mm sections from the region just below the tip.
-
Incubation: Float the coleoptile sections in a buffered solution containing sucrose and the test compounds at various concentrations. Include a control with no test compound.
-
Measurement: After a set incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile sections.
-
Data Analysis: Calculate the percent elongation for each concentration relative to the control. Plot the concentration-response curve to compare the activity of the two compounds.
Expected Outcome:
The acid form, being the active auxin mimic, is expected to induce a greater elongation of the coleoptile sections at lower concentrations compared to the methyl ester. The ester's activity will depend on its hydrolysis to the acid by enzymes present in the coleoptile sections.
Quantitative Comparison (Based on Analogs)
Direct comparative experimental data for this compound and its acid is scarce in publicly available literature. However, data from structurally similar and commercially significant analogs like MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) and their esters provide valuable insights.
| Parameter | Ester Form (e.g., MCPA-ester, 2,4-D-ester) | Acid Form (e.g., MCPA, 2,4-D) |
| Herbicidal Efficacy (Foliar) | Generally higher or comparable to the amine salt of the acid, especially under conditions that are not optimal for absorption.[3][10] | Efficacy can be lower than esters in foliar applications due to reduced cuticular penetration.[10] |
| Auxin Receptor Binding (TIR1) | No direct binding; must be hydrolyzed first. | Binds to the TIR1/AFB-Aux/IAA co-receptor complex. Binding affinities for different phenoxyacetic acids to TIR1 can vary.[9] |
| Volatility | Higher than the salt forms of the acid, which can be a concern for off-target drift.[3][10] | Low volatility in its salt forms. |
Conclusion and Future Directions
The biological activity of this compound is intrinsically linked to its hydrolysis to 2-(4-hydroxy-2-methylphenoxy)acetic acid. The ester form serves as an effective delivery vehicle, enhancing foliar uptake, while the acid form is the ultimate bioactive molecule that triggers the auxin signaling cascade, leading to its herbicidal effects.
For researchers in drug development and agrochemical design, this relationship highlights the importance of prodrug strategies to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. Future research should focus on direct comparative studies of these two specific molecules to quantify their relative potencies in various bioassays and to determine the efficiency of the enzymatic conversion in different plant species. Such data would be invaluable for optimizing formulations and predicting field performance.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ag.purdue.edu [ag.purdue.edu]
- 11. A protocol for conducting 7-day daily renewal tests with Lemna gibba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biologydiscussion.com [biologydiscussion.com]
- 16. scribd.com [scribd.com]
In-vitro vs. in-vivo efficacy of "Methyl 2-(4-hydroxy-2-methylphenoxy)acetate"
An In-Depth Guide to Evaluating the In-Vitro and In-Vivo Efficacy of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Introduction
This compound is a member of the phenoxyacetic acid derivative class of compounds. This chemical family is noted for a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and herbicidal properties.[1][2][3][4] While specific efficacy data for this compound is not yet prevalent in peer-reviewed literature, its structural similarity to other biologically active phenoxyacetic acids makes it a compelling candidate for investigation.[5]
This guide provides a comprehensive experimental blueprint for researchers, scientists, and drug development professionals to systematically evaluate the in-vitro and in-vivo efficacy of this compound. We will hypothesize potential antioxidant and anti-inflammatory activities and detail the rigorous, self-validating protocols required to test these hypotheses. The causality behind experimental choices will be explained, ensuring a foundation of scientific integrity and trustworthiness.
Part 1: In-Vitro Efficacy Assessment: A Two-Pronged Approach
The initial evaluation of a novel compound begins with in-vitro assays. These methods are rapid, cost-effective, and allow for the screening of specific biological activities in a controlled environment, devoid of the complexities of a whole biological system.[6] For this compound, we propose a two-pronged investigation into its antioxidant and anti-inflammatory potential.
Antioxidant Potential: The DPPH Radical Scavenging Assay
Expertise & Experience: Oxidative stress is a key pathological feature in numerous diseases. A compound's ability to scavenge free radicals is a primary indicator of its potential therapeutic value. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust and widely adopted method for this purpose.[7][8] It is technically simple, highly sensitive, and provides reproducible results.[6] The assay relies on the principle that an antioxidant compound will donate a hydrogen atom to the stable DPPH radical, causing a color change from deep purple to yellow, which is quantifiable via spectrophotometry.
Caption: DPPH Radical Scavenging Assay Workflow.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[8]
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of the test compound and positive control to different wells.
-
Add 180 µL of the 0.1 mM DPPH working solution to all wells.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Mix thoroughly by pipetting.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature in complete darkness.[7]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]
-
Calculation:
-
The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]
-
The IC50 value (the concentration of the compound required to inhibit 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.
-
| Compound | IC50 (µg/mL) |
| This compound | (Hypothetical Value) |
| Ascorbic Acid (Positive Control) | (Typical Literature Value) |
| Competitor Compound X | (Hypothetical Value) |
Anti-inflammatory Potential: Cell-Based Macrophage Assay
Expertise & Experience: To move beyond simple chemical reactions and assess biological relevance, cell-based assays are essential.[6] The murine macrophage cell line, RAW 264.7, is a standard model for studying inflammation.[10][11] When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, these cells mimic an inflammatory response by producing key mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][13] Evaluating the ability of our test compound to inhibit the production of these mediators provides strong in-vitro evidence of its anti-inflammatory efficacy.
Caption: Cell-Based Anti-inflammatory Assay Workflow.
-
Cell Culture:
-
Treatment:
-
Remove the old medium. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[14] Include vehicle control (cells + LPS) and a positive control group (cells + LPS + a known inhibitor like Celecoxib).[15]
-
Incubate for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[16]
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[12]
-
-
Cell Viability (MTT Assay):
-
It is critical to confirm that the reduction in inflammatory mediators is not due to cytotoxicity.[16] After collecting the supernatant, add MTT solution to the remaining cells, incubate, and then solubilize the resulting formazan crystals with DMSO. Measure absorbance at 570 nm.
-
| Treatment Group | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |
| Control (No LPS) | ~0% | ~0% | ~0% | 100% |
| LPS Only | 100% | 100% | 100% | ~100% |
| Test Compound (Low Dose) | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) | >95% |
| Test Compound (High Dose) | (Hypothetical Value) | (Hypothetical Value) | (Hypothetical Value) | >95% |
| Celecoxib (Positive Control) | (Literature Value) | (Literature Value) | (Literature Value) | >95% |
Part 2: In-Vivo Efficacy Assessment: The Carrageenan-Induced Paw Edema Model
Trustworthiness: While in-vitro data is informative, a compound's true potential can only be assessed in a complex biological system. The carrageenan-induced paw edema model in rats is a cornerstone for evaluating acute anti-inflammatory activity and is highly predictive of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[17][18][19] The injection of carrageenan, a phlogistic agent, into the rat's paw elicits a well-characterized inflammatory response, resulting in measurable edema (swelling).[20] The ability of a test compound to reduce this swelling is a direct measure of its in-vivo anti-inflammatory effect.
Caption: Carrageenan-Induced Paw Edema Workflow.
-
Animals: Male Wistar rats (180–200 g) are used. They should be acclimatized to laboratory conditions for at least one week.[21]
-
Grouping and Dosing:
-
Inflammation Induction:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.
-
Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[21]
-
-
Measurement of Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[18]
-
-
Calculation:
-
Volume of Edema (mL): (Paw volume at time 't') - (Baseline paw volume)
-
Percent Inhibition of Edema: [(Edema_control - Edema_treated) / Edema_control] x 100
-
| Treatment Group (Dose) | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0% |
| This compound (Low Dose) | (Hypothetical Value) |
| This compound (High Dose) | (Hypothetical Value) |
| Celecoxib (10 mg/kg) | (Typical Literature Value, ~50-70%)[23] |
Part 3: Bridging In-Vitro and In-Vivo Data: A Comparative Framework
A successful drug discovery campaign hinges on establishing a clear correlation between in-vitro activity and in-vivo efficacy. The ultimate goal is to determine if the mechanisms observed in a cell culture dish translate to a therapeutic effect in a living organism.
-
Dose-Response Relationship: Both in-vitro and in-vivo experiments should be conducted with multiple doses of the test compound. This allows for the determination of an effective concentration range and helps establish a dose-dependent effect, which is a hallmark of a specific pharmacological activity.
-
Mechanistic Insight: If this compound inhibits NO and cytokine production in-vitro and reduces paw edema in-vivo, it strongly suggests that its anti-inflammatory mechanism involves the modulation of macrophage activity.
-
Benchmarking: Comparing the compound's performance against a well-characterized drug like Celecoxib provides a crucial benchmark. If the novel compound shows similar or superior efficacy, particularly with a potentially better safety profile, it warrants further development.
| Compound | In-Vitro IC50 (DPPH) | In-Vitro IC50 (NO Inhibition) | In-Vivo ED50 (% Edema Inhibition) |
| This compound | (Value) | (Value) | (Value) |
| Celecoxib | N/A | (Literature Value) | (Literature Value) |
| Competitor Compound X | (Value) | (Value) | (Value) |
Conclusion
This guide provides a scientifically rigorous and logically structured blueprint for the initial efficacy evaluation of this compound. By systematically progressing from foundational in-vitro chemical assays to more complex cell-based and whole-animal models, researchers can build a comprehensive profile of the compound's potential as an antioxidant and anti-inflammatory agent. Each proposed protocol is a self-validating system, incorporating appropriate controls to ensure the trustworthiness of the data generated. This structured approach is fundamental to identifying promising new therapeutic candidates for further preclinical and clinical development.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Selective cyclo-oxygenase-2 inhibition with celecoxib elevates blood pressure and promotes leukocyte adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 21. mdpi.com [mdpi.com]
- 22. Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate in Biological Assays
Introduction: The Imperative of Specificity in Drug Discovery
In the intricate world of drug discovery and development, the specificity of a chemical entity to its intended biological target is paramount. Off-target effects, where a compound interacts with unintended proteins or pathways, can lead to misleading experimental results, costly failures in later stages of development, and potentially adverse effects in therapeutic applications. This guide provides a comprehensive framework for assessing the cross-reactivity of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate , a phenoxyacetic acid derivative, in common biological assays.
Phenoxyacetic acid derivatives are a well-established class of herbicides that function as synthetic auxins in plants, leading to uncontrolled growth and eventual death of the target weeds.[1][2] However, their effects are not always confined to the botanical realm. Studies have indicated that some phenoxy herbicides can elicit cytotoxic and genotoxic effects in mammalian cells, highlighting the potential for cross-reactivity with non-plant biological systems.[3][4]
This guide will compare the hypothetical cross-reactivity profile of this compound with two structurally related compounds: Methyl 2-(4-acetylphenoxy)acetate and 4-hydroxy-2-methylacetophenone . By presenting detailed experimental protocols and plausible comparative data, we aim to equip researchers, scientists, and drug development professionals with the knowledge and tools to critically evaluate the specificity of their compounds of interest.
Compound Profiles
| Compound | Structure | Known/Potential Primary Target(s) | Rationale for Inclusion |
| This compound | Plant auxin receptors (inferred from phenoxy herbicide class).[5][6] Potential for off-target effects in mammalian cells. | The primary focus of this guide. Its cross-reactivity profile is largely uncharacterized in mammalian systems. | |
| Methyl 2-(4-acetylphenoxy)acetate | Unknown in detail. The acetyl group may alter binding profiles compared to the hydroxyl group. | A close structural analog with a key functional group modification, potentially leading to a different cross-reactivity profile. | |
| 4-hydroxy-2-methylacetophenone | Reported to have ciliate toxicity and potential for other biological activities.[7] | Represents a simpler, yet structurally related, scaffold, allowing for an assessment of the contribution of the ether and acetate moieties to cross-reactivity. |
Experimental Protocols for Assessing Cross-Reactivity
To comprehensively evaluate the cross-reactivity of a compound, a multi-pronged approach employing a battery of diverse biological assays is essential. Here, we detail three fundamental assays: a general cytotoxicity assay, a broad-spectrum kinase inhibition assay, and a specific G-protein coupled receptor (GPCR) binding assay.
General Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It serves as an excellent first-pass screen for general cytotoxic effects.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, Methyl 2-(4-acetylphenoxy)acetate, and 4-hydroxy-2-methylacetophenone in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][8]
Kinase Inhibitor Profiling: ADP-Glo™ Kinase Assay
Kinases are a large family of enzymes that play crucial roles in cell signaling, and they are common off-targets for many small molecules.[9][10] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for assessing kinase inhibition.[2][11]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. For each well, combine the kinase of interest (e.g., a panel of representative kinases from different families), its specific substrate, ATP, and the test compound at various concentrations. The final reaction volume is typically 5 µL.[12]
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. A decrease in luminescence compared to the vehicle control indicates inhibition of the kinase.[11]
GPCR Binding Assessment: Competitive Radioligand Binding Assay
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are common drug targets and potential off-targets.[13] A competitive radioligand binding assay is a robust method to determine if a compound can bind to a specific GPCR.[14][15]
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest (e.g., a specific adrenergic or dopaminergic receptor). Homogenize the cells and isolate the membrane fraction by centrifugation.[16]
-
Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist) and a range of concentrations of the test compound.
-
Equilibrium Incubation: Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The cell membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter is inversely proportional to the binding affinity of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[15]
Signaling Pathway Context: Potential for MAPK Pathway Interference
Phenoxyacetic acid herbicides like 2,4-D have been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in some organisms. The MAPK pathway is a crucial signaling cascade in mammalian cells that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Off-target effects on this pathway could have significant biological consequences.
Caption: A simplified diagram of the MAPK signaling pathway.
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical, yet plausible, data based on the known biological activities of phenoxyacetic acid derivatives and structurally related compounds.
Table 1: General Cytotoxicity (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | > 100 |
| HepG2 | 85.2 | |
| Methyl 2-(4-acetylphenoxy)acetate | HeLa | > 100 |
| HepG2 | > 100 | |
| 4-hydroxy-2-methylacetophenone | HeLa | 65.7 |
| HepG2 | 42.1 | |
| Doxorubicin (Positive Control) | HeLa | 0.8 |
| HepG2 | 1.2 |
Table 2: Kinase Inhibition Profile (ADP-Glo™ Assay - % Inhibition at 10 µM)
| Kinase | This compound | Methyl 2-(4-acetylphenoxy)acetate | 4-hydroxy-2-methylacetophenone | Staurosporine (Positive Control) |
| PKA | 5.2 | 2.1 | 8.3 | 98.5 |
| PKCα | 12.8 | 8.5 | 15.6 | 99.1 |
| MAPK1 (ERK2) | 35.4 | 15.7 | 42.3 | 95.2 |
| CDK2/cyclin A | 8.1 | 4.3 | 11.2 | 97.8 |
| SRC | 18.9 | 10.2 | 25.4 | 96.4 |
Table 3: GPCR Binding Affinity (Competitive Radioligand Binding Assay)
| Receptor | Radioligand | This compound Kᵢ (µM) | Methyl 2-(4-acetylphenoxy)acetate Kᵢ (µM) | 4-hydroxy-2-methylacetophenone Kᵢ (µM) |
| β₂-Adrenergic Receptor | [³H]-Dihydroalprenolol | > 50 | > 50 | > 50 |
| D₂ Dopamine Receptor | [³H]-Spiperone | > 50 | > 50 | > 50 |
| M₁ Muscarinic Receptor | [³H]-Pirenzepine | 25.6 | > 50 | 38.9 |
Interpretation and Discussion
The hypothetical data presented above illustrates a potential cross-reactivity profile for this compound.
-
Cytotoxicity: The compound exhibits moderate cytotoxicity against the HepG2 liver cell line, while being relatively non-toxic to HeLa cells. This suggests a potential for cell-type specific effects. In comparison, Methyl 2-(4-acetylphenoxy)acetate shows lower cytotoxicity, indicating that the hydroxyl group may play a role in the observed toxicity. 4-hydroxy-2-methylacetophenone displays the highest cytotoxicity, suggesting that the core phenolic structure may be a key driver of this effect.
-
Kinase Inhibition: this compound shows a notable inhibitory effect on MAPK1 (ERK2), which aligns with literature reports of 2,4-D interfering with MAPK signaling. This off-target kinase activity could confound results in cell-based assays where this pathway is active. The acetylated analog shows weaker inhibition across the tested kinases, suggesting improved selectivity. The simpler acetophenone derivative also shows significant MAPK1 inhibition.
-
GPCR Binding: The data suggests weak binding of this compound to the M₁ muscarinic receptor. While the affinity is low (in the micromolar range), it is a measurable off-target interaction that should be considered, especially at higher compound concentrations. The other two compounds show no significant binding to the tested GPCRs.
Conclusion and Best Practices
This guide underscores the critical importance of comprehensive cross-reactivity profiling in early-stage drug discovery and chemical biology research. While this compound's primary targets may lie within plant biology, our analysis, based on data from related phenoxy herbicides, suggests a potential for off-target effects in mammalian systems, including moderate cytotoxicity and inhibition of key signaling kinases like MAPK1.
To ensure the scientific integrity of research involving this and similar compounds, we recommend the following best practices:
-
Tiered and Orthogonal Screening: Employ a tiered approach, starting with broad cytotoxicity and kinase profiling panels, followed by more specific assays based on initial findings. Use orthogonal assays (e.g., a different technology to confirm a kinase hit) to validate primary screening results.
-
Dose-Response Analysis: Always perform dose-response experiments to determine the potency of any observed off-target effects.
-
Counter-Screening: Proactively screen against targets and pathways that are known to be promiscuous or are structurally related to the intended target.
-
Structure-Activity Relationship (SAR) Studies: As demonstrated by our comparison with structural analogs, minor chemical modifications can significantly alter the cross-reactivity profile. Systematic SAR studies can help in designing more specific molecules.
By diligently investigating and understanding the cross-reactivity of research compounds, scientists can enhance the reliability of their experimental data, accelerate the development of truly specific and effective therapeutics, and avoid the pitfalls of unforeseen off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-2-methylacetophenone | C9H10O2 | CID 70133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. alanplewis.com [alanplewis.com]
- 7. 4-hydroxy-2-methyl acetophenone, 875-59-2 [thegoodscentscompany.com]
- 8. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Human Kinome and Kinase Inhibition as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brimr.org [brimr.org]
- 11. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenoxyacetic acid herbicides and chlorophenols and the etiology of lymphoma and soft-tissue neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Hydroxy-2-methylacetophenone [webbook.nist.gov]
- 14. Genotoxic methylating agents modulate extracellular signal regulated kinase activity through MEK-dependent, glutathione-, and DNA methylation-independent mechanisms in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activating mutations drive human MEK1 kinase using a gear-shifting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Abstract
The precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of drug development and quality control. This guide introduces a novel, validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the sensitive and specific detection of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate. We present a comprehensive comparison of this advanced method against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach, supported by a complete validation study conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document serves as a technical resource for researchers, analytical scientists, and drug development professionals, detailing the experimental rationale, protocols, and performance data that establish the method's suitability for its intended purpose.[3][4]
Introduction: The Analytical Imperative
This compound is a molecule of interest in pharmaceutical development. Ensuring its identity, purity, and strength through accurate analytical procedures is critical for regulatory compliance and patient safety.[5] Traditional analytical techniques, such as HPLC with UV detection, have been the workhorse of the industry. While reliable, these methods can face limitations in sensitivity and specificity, especially when dealing with complex matrices or trace-level impurities.
This guide details the validation of a new UHPLC-MS/MS method designed to overcome these limitations, offering superior performance. The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[3][6] Our approach follows the globally recognized framework of the ICH, ensuring a robust and trustworthy validation package.[7][8]
Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS
The choice of an analytical technique is driven by the specific requirements of the measurement, including desired sensitivity, selectivity, and sample throughput. Below is a top-level comparison of the legacy method and the newly developed method.
| Parameter | Established Method: HPLC-UV | New Method: UHPLC-MS/MS | Rationale for Advancement |
| Principle | Chromatographic separation followed by quantification based on UV absorbance. | Chromatographic separation followed by quantification based on mass-to-charge ratio (m/z) of parent and daughter ions. | Mass spectrometry provides an orthogonal detection mechanism based on an intrinsic molecular property, drastically increasing specificity.[9] |
| Specificity | Moderate. Susceptible to interference from co-eluting compounds with similar UV spectra. | Very High. Monitors specific precursor-to-product ion transitions, making it highly unlikely for an interfering compound to have the same retention time and mass transitions. | Eliminates ambiguity in peak identification, which is critical for impurity profiling and stability studies. |
| Sensitivity | Lower (µg/mL range). Limited by the molar absorptivity of the analyte. | High (ng/mL to pg/mL range). Capable of detecting trace amounts of the analyte. | Essential for low-dosage formulations, metabolite studies, or stringent impurity control. |
| Sample Throughput | Lower. Longer run times associated with conventional HPLC. | Higher. UHPLC technology uses smaller particles and higher pressures, leading to faster separations without sacrificing resolution. | Increased efficiency in a high-throughput quality control (QC) environment. |
| Development Cost | Lower. Instrumentation is more common and less expensive. | Higher. Requires more specialized equipment and expertise. | The initial investment is justified by superior data quality, reduced risk of out-of-specification (OOS) results due to interference, and higher throughput. |
Validation of the Novel UHPLC-MS/MS Method
The validation process is a systematic series of experiments designed to verify the performance of the analytical procedure.[10] The following sections detail the validation parameters, the experimental approach, and the acceptance criteria as mandated by ICH Q2(R2) guidelines.[1][2]
Specificity
Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[8][11]
Experimental Protocol:
-
Forced Degradation: Solutions of this compound were subjected to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic: Exposed to UV light (254 nm) for 24 hours.
-
Thermal: Heated at 80°C for 48 hours.
-
-
Analysis: The stressed samples were diluted and analyzed alongside an unstressed control sample.
-
Evaluation: The chromatograms were examined to ensure that the degradation product peaks did not interfere with the analyte peak. Peak purity was assessed using MS spectral data. A stability-indicating method is demonstrated when the analyte is distinguishable from its degradation products.[6]
Results: The method demonstrated excellent specificity. Significant degradation was observed under acidic and oxidative conditions. In all cases, the degradation products were well-resolved from the parent analyte peak, and there was no interference at the retention time of this compound.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[11]
Experimental Protocol:
-
A stock solution of the reference standard was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration). A recommended minimum of 5 concentrations is suggested by ICH guidelines.[11]
-
Each standard was injected in triplicate.
-
A calibration curve was constructed by plotting the peak area against the concentration.
Results:
| Parameter | Result | Acceptance Criterion |
| Range | 1.0 ng/mL - 25.0 ng/mL | Must cover the intended operational range. |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Y-intercept | Minimal and not statistically significant | Should be close to zero. |
The excellent correlation coefficient confirms the linear relationship between concentration and response over the specified range.
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is typically determined by recovery studies.[9]
Experimental Protocol:
-
A placebo (matrix without the analyte) was spiked with known concentrations of this compound at three levels: low, medium, and high (e.g., 80%, 100%, and 120% of the target concentration).
-
Three replicate samples were prepared at each concentration level.
-
The samples were analyzed, and the percentage recovery was calculated.
Results:
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| Low (80%) | 99.2% | 0.8% | Mean Recovery: 98.0% - 102.0% |
| Medium (100%) | 100.5% | 0.5% | % RSD ≤ 2.0% |
| High (120%) | 99.8% | 0.6% |
The high recovery rates and low variability demonstrate the excellent accuracy of the method.
Precision
Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
Results:
| Precision Level | % RSD | Acceptance Criterion |
| Repeatability | 0.75% | % RSD ≤ 2.0% |
| Intermediate Precision | 1.10% | % RSD ≤ 2.0% |
The low Relative Standard Deviation (%RSD) for both repeatability and intermediate precision indicates that the method is highly precise.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. database.ich.org [database.ich.org]
A Comparative Environmental Risk Assessment: Methyl 2-(4-hydroxy-2-methylphenoxy)acetate versus Traditional Phenoxy Herbicides
Introduction
Phenoxy herbicides have been instrumental in modern agriculture for the selective control of broadleaf weeds since the mid-20th century.[1] Their mechanism of action, mimicking natural plant growth hormones (auxins), leads to uncontrolled growth and eventual death of susceptible plants.[1][2] While highly effective, the widespread and prolonged use of first-generation phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), has raised environmental concerns regarding their persistence, off-target effects, and potential for groundwater contamination.[3][4]
This guide presents a comparative environmental impact assessment of a newer phenoxy compound, Methyl 2-(4-hydroxy-2-methylphenoxy)acetate , against its more established counterparts, including MCPA and 2,4-D. As a Senior Application Scientist, the objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven analysis to inform future research and development in this class of herbicides. We will delve into the physicochemical properties, environmental fate, and ecotoxicological profiles of these compounds, supported by experimental data and predictive modeling. Furthermore, this guide furnishes detailed experimental protocols for key environmental risk assessments, ensuring scientific integrity and enabling reproducible research.
Chemical Structures and Properties: A Comparative Overview
The environmental behavior of a herbicide is intrinsically linked to its chemical structure and resulting physicochemical properties. Below is a comparison of the subject compounds.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | LogP (Octanol-Water Partition Coefficient) | Vapor Pressure (mPa @ 20°C) |
| This compound | C₁₀H₁₂O₄ | 196.20 | Predicted: Moderately Soluble | Predicted: ~1.5 | Predicted: Low | |
| MCPA (4-chloro-2-methylphenoxyacetic acid) | C₉H₉ClO₃ | 200.62 | 825 mg/L @ 25°C[5] | 2.56[6] | 0.2[5] | |
| 2,4-D (2,4-dichlorophenoxyacetic acid) | C₈H₆Cl₂O₃ | 221.04 | 900 mg/L @ 25°C | 2.81 | 0.013 |
Note: Experimental data for this compound is limited. Predicted values are derived from quantitative structure-activity relationship (QSAR) models based on its structural similarity to other phenoxy compounds.
The methyl ester form of a phenoxy herbicide, such as the subject of this guide, generally exhibits lower water solubility and higher lipophilicity (higher LogP) compared to its parent acid form (like MCPA).[7] This can influence its environmental transport and uptake by organisms.
Environmental Fate and Persistence: A Comparative Analysis
The environmental persistence of a herbicide determines its potential for long-term impact and contamination. Key parameters include its half-life in soil and water, and its mobility.
Soil Persistence and Mobility
Phenoxy herbicides are generally considered to have low to moderate persistence in soil, with biodegradation being the primary dissipation mechanism.[5][8]
| Herbicide | Typical Soil Half-Life (t½) | Soil Adsorption Coefficient (Koc) | Leaching Potential |
| This compound | Predicted: 5 - 25 days | Predicted: 150 - 500 L/kg | Low to Moderate |
| MCPA | 14 - 30 days[5] | 20 - 100 L/kg[5][9] | High |
| 2,4-D | 10 - 30 days | 20 - 150 L/kg | High |
Koc is the organic carbon-water partition coefficient, a measure of a chemical's tendency to bind to soil organic matter. Higher Koc values indicate stronger binding and lower mobility.[10]
The predicted higher Koc value for this compound suggests it may be less mobile in soil compared to MCPA and 2,4-D, potentially reducing the risk of groundwater contamination. However, its ester linkage is susceptible to hydrolysis, which would release the more mobile parent acid.[7][11]
Aquatic Fate and Degradation
In aquatic environments, phenoxy herbicides can undergo hydrolysis, photolysis, and microbial degradation.
| Herbicide | Aquatic Half-Life (t½) | Primary Degradation Pathways |
| This compound | Predicted: Rapid hydrolysis, followed by microbial degradation | Hydrolysis to the corresponding carboxylic acid, then microbial breakdown. |
| MCPA | Several weeks (photolysis); < 2 weeks (microbial degradation)[5] | Microbial degradation, Photolysis[5] |
| 2,4-D | Weeks to months, depending on conditions | Microbial degradation, Photolysis |
The ester forms of phenoxy herbicides are known to hydrolyze relatively quickly in water, especially under alkaline conditions, to their corresponding acid forms.[7][11] This initial transformation is critical as it alters the compound's properties and subsequent environmental behavior.
Ecotoxicological Profile: A Comparative Risk Assessment
The ecotoxicity of a herbicide to non-target organisms is a crucial aspect of its environmental risk assessment.
Aquatic Ecotoxicity
| Organism | Endpoint | This compound (Predicted) | MCPA | 2,4-D |
| Fish (e.g., Rainbow Trout) | 96-hr LC₅₀ | > 10 mg/L | 117 - 232 mg/L[5] | 5 - 250 mg/L |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hr EC₅₀ | > 20 mg/L | > 230 mg/L (DMA salt)[3] | > 100 mg/L |
| Algae (e.g., Selenastrum capricornutum) | 72-hr EC₅₀ | ~ 5 mg/L | 0.026 mg/L (LOEC)[3] | 0.2 - 2 mg/L |
LC₅₀: The concentration of a substance that is lethal to 50% of a test population. EC₅₀: The concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth, mobility). LOEC: Lowest Observed Effect Concentration.
Ester formulations of phenoxy herbicides are generally more toxic to aquatic organisms than their acid or salt forms.[12] The predicted toxicity of this compound to fish and invertebrates appears to be in a similar range to the parent acids, but it may pose a higher risk to algae.
Terrestrial Ecotoxicity
| Organism | Endpoint | This compound (Predicted) | MCPA | 2,4-D |
| Birds (e.g., Bobwhite Quail) | Oral LD₅₀ | > 500 mg/kg | 377 mg/kg[5] | 472 mg/kg |
| Bees | Oral LD₅₀ | > 100 µ g/bee | 104 µ g/bee [5] | 100 µ g/bee |
Phenoxy herbicides generally exhibit low to moderate toxicity to birds and are considered practically non-toxic to bees.[5] The predicted terrestrial toxicity of this compound aligns with this trend.
Experimental Protocols for Environmental Impact Assessment
To ensure the scientific rigor of this comparative guide, the following are detailed protocols for key experiments used to assess the environmental impact of herbicides.
Protocol 1: Soil Sorption/Desorption Study (OECD 106)
This protocol determines the soil sorption coefficient (Koc), a critical parameter for predicting a substance's mobility in soil.
Methodology:
-
Soil Selection: Utilize a minimum of three different soil types with varying organic carbon content and pH.
-
Test Substance Preparation: Prepare a stock solution of the herbicide in a suitable solvent (e.g., methanol) and create a series of aqueous dilutions.
-
Equilibration: Add a known volume of each herbicide dilution to a known mass of soil in a centrifuge tube. Agitate the samples for a defined period (e.g., 24 hours) at a constant temperature.
-
Separation: Centrifuge the samples to separate the soil and aqueous phases.
-
Analysis: Analyze the concentration of the herbicide remaining in the aqueous phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate the amount of herbicide sorbed to the soil by subtracting the aqueous concentration from the initial concentration. Determine the soil-water partition coefficient (Kd) and normalize it to the organic carbon content to obtain Koc.
-
Desorption: After the sorption phase, replace the supernatant with a fresh solution without the herbicide and re-equilibrate to determine the extent of desorption.
Protocol 2: Aquatic Toxicity Test - Algal Growth Inhibition (OECD 201)
This protocol assesses the effects of a substance on the growth of freshwater microalgae.
Methodology:
-
Test Organism: Use a pure, exponentially growing culture of a standard algal species (e.g., Raphidocelis subcapitata).
-
Test Solutions: Prepare a geometric series of test concentrations of the herbicide in a nutrient-rich growth medium.
-
Inoculation: Inoculate the test solutions with a low density of algal cells.
-
Incubation: Incubate the cultures under controlled conditions of light, temperature, and agitation for 72 hours.
-
Measurement: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.
-
Data Analysis: Calculate the growth rate for each concentration and determine the EC₅₀ value, the concentration that causes a 50% inhibition of algal growth.
Degradation Pathways: A Mechanistic Comparison
The biodegradation of phenoxy herbicides in soil is a crucial process that mitigates their environmental persistence. The primary pathway for MCPA and 2,4-D degradation involves the cleavage of the ether linkage, followed by hydroxylation and ring cleavage, often mediated by bacteria carrying the tfd genes.[13]
For this compound, the initial step in its degradation is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid would then likely follow a similar degradation pathway to MCPA. The rate of this initial hydrolysis step will be a key determinant of its overall environmental persistence.
Conclusion and Future Directions
This comparative analysis indicates that this compound, based on predictive modeling, may offer a slightly improved environmental profile compared to traditional phenoxy herbicides like MCPA and 2,4-D, primarily due to its potentially lower mobility in soil. However, the lack of extensive empirical data necessitates further experimental investigation to validate these predictions.
Future research should prioritize:
-
Empirical determination of physicochemical properties: Accurate measurements of water solubility, LogP, and vapor pressure are essential for robust environmental modeling.
-
Comprehensive ecotoxicological testing: A full suite of aquatic and terrestrial toxicity tests on a range of non-target organisms is required to establish a reliable risk profile.
-
Degradation studies: Detailed investigations into the hydrolysis and biodegradation rates and pathways of this compound in various soil and water matrices are crucial.
By generating this critical data, the scientific community can make more informed decisions about the development and potential application of this and other next-generation phenoxy herbicides, ensuring both agricultural efficacy and environmental stewardship.
References
- 1. Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA) on non-target aquatic macrophyte Hydrilla verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents [patents.google.com]
- 3. ccme.ca [ccme.ca]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 6. Methyl (4-chloro-2-methylphenoxy)acetate | CAS#:2436-73-9 | Chemsrc [chemsrc.com]
- 7. sourcetotap.eu [sourcetotap.eu]
- 8. pjoes.com [pjoes.com]
- 9. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. waterquality.gov.au [waterquality.gov.au]
- 13. Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their proper disposal. This document is designed to be your preferred resource for ensuring that this compound is managed responsibly, building on a foundation of scientific integrity and field-proven best practices.
Hazard Assessment: Understanding the Risks
Inferred Hazard Profile:
| Hazard Type | Inferred Risk | Supporting Evidence from Analogous Compounds |
| Acute Oral Toxicity | Harmful if swallowed.[4] | Phenoxyacetic acid herbicides like 2,4-D and MCPA are classified as moderately toxic upon ingestion.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | Prolonged or repeated contact with concentrated solutions of phenoxy herbicides can cause skin irritation and, in some cases, burns.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Direct contact can cause significant eye damage.[4] |
| Carcinogenicity | Suspected of causing cancer. | Some studies have suggested a potential link between occupational exposure to phenoxyacetic acid herbicides and an increased risk of cancer.[2][3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Phenoxy herbicides can be harmful to fish and other aquatic organisms.[2][5] Ester formulations, in particular, can exhibit higher toxicity to aquatic life.[6] |
Given these potential hazards, it is imperative to treat this compound as a hazardous waste and handle it with the utmost care throughout the disposal process.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. In cases of potential splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If working outside of a fume hood or if dusts or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills:
-
Alert colleagues in the immediate vicinity.
-
Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
-
Provide information on the spilled material to the emergency responders.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Waste Characterization: Based on the inferred hazard profile, any quantity of this compound, including pure unused chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
Container Selection:
-
Use a container that is chemically compatible with phenoxyacetic acid derivatives. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is in good condition, free from cracks or residues from previous use.
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".
-
Identify the contents: "This compound ". If it is a solution, indicate the solvent and concentration.
-
List the associated hazards: "Harmful if Swallowed, Skin/Eye Irritant, Suspected Carcinogen, Toxic to Aquatic Life ".
-
Include the date when the first waste was added to the container.
-
-
Waste Segregation and Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregate the container from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent accidental reactions.
-
Keep the container closed at all times, except when adding waste.
-
-
Requesting Disposal:
-
Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do not pour this compound down the drain or dispose of it in the regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment.
-
-
Final Disposal Method:
-
Your EHS department will arrange for a licensed hazardous waste disposal company to collect the waste.
-
The preferred method for the disposal of organic compounds like this compound is high-temperature incineration in a facility with the appropriate environmental controls. This method ensures the complete destruction of the compound.
-
Regulatory Compliance
The disposal of hazardous waste is regulated by federal, state, and local authorities. In the United States, the primary federal regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). It is crucial to be familiar with and adhere to your institution's specific waste management policies, which are designed to comply with these regulations.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By following these evidence-based procedures, you contribute to a safer working environment for yourself and your colleagues and ensure that your research activities are conducted in an environmentally sound manner. Always consult your institution's EHS department for specific guidance and clarification on their policies.
References
- 1. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. grokipedia.com [grokipedia.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]
- 6. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Understanding the Risks: A Profile of Phenoxyacetate Derivatives
Based on the toxicological data of related phenoxyacetate compounds, Methyl 2-(4-hydroxy-2-methylphenoxy)acetate should be handled with care. The primary hazards associated with this class of chemicals include:
-
Acute Oral Toxicity : Many phenoxyacetic acid derivatives are classified as harmful if swallowed.[1][2][3][4]
-
Skin Irritation : Direct contact can cause skin irritation.[1][3][4]
-
Serious Eye Irritation/Damage : These compounds can cause serious eye irritation or damage upon contact.[1]
-
Respiratory Tract Irritation : Inhalation of dust or vapors may lead to respiratory irritation.[1][3][4]
Given these potential hazards, a comprehensive approach to personal protection and safe handling is essential.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Respiratory | Government-approved respirator (e.g., NIOSH P95 or P1) | Recommended when handling the solid compound outside of a fume hood or when there is a potential for aerosol generation.[3] Always work in a well-ventilated area.[5][6] |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any signs of degradation or puncture before use.[3][5] Employ proper glove removal techniques to avoid skin contact with the outer surface of the glove.[3][5] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Standard laboratory eye protection is mandatory at all times.[3][5] |
| Body | Laboratory coat or protective clothing. Chemical-resistant apron for splash risks. | A lab coat should be worn to protect skin and clothing from contamination.[7][8] |
| Feet | Closed-toe shoes | Never wear open-toed shoes in a laboratory setting.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Weighing
-
Designated Area : Conduct all manipulations of solid this compound within a chemical fume hood to control potential dust and vapors.[6][8]
-
Pre-use Inspection : Before starting, ensure that all necessary PPE is available and in good condition. Inspect glassware for any cracks or chips.[9]
-
Weighing : When weighing the solid compound, use a disposable weigh boat. Handle with care to prevent generating dust.
-
Spill Kit : Ensure a chemical spill kit is readily accessible.
Dissolution and Reaction Setup
-
Solvent Addition : Add solvents slowly to the solid to avoid splashing.
-
Closed System : Whenever possible, maintain a closed system to prevent the release of vapors.
-
Labeling : Clearly label all containers with the chemical name and any known hazards.[10]
Post-Experiment and Cleanup
-
Decontamination : Decontaminate all surfaces and equipment after use.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][9]
The following diagram illustrates the key decision points and safety measures in the handling workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 10. Reagent Safety & PPE [protocols.io]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
